Oxalic acid dihydrate
Description
Properties
IUPAC Name |
oxalic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.2H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVPUGOOGXGPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075003 | |
| Record name | Oxalic acid dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals, Colorless solid; [ICSC] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS], COLOURLESS CRYSTALS. | |
| Record name | Ethanedioic acid, dihydrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxalic acid dihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12023 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | OXALIC ACID DIHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 13-14 | |
| Record name | OXALIC ACID DIHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.65 g/cm³ | |
| Record name | OXALIC ACID DIHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
6153-56-6 | |
| Record name | Oxalic acid dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanedioic acid, dihydrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxalic acid dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXALIC ACID DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K2L2IJ59O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXALIC ACID DIHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
101-102 °C | |
| Record name | OXALIC ACID DIHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure and Bonding of Oxalic Acid Dihydrate
For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of molecules is paramount. Oxalic acid dihydrate, a fundamental dicarboxylic acid, serves as a valuable model system for studying hydrogen bonding and crystal packing. This technical guide provides a comprehensive overview of its crystal structure, bonding characteristics, and the experimental methodologies used for its determination.
Crystal Structure and Unit Cell Parameters
This compound ((COOH)₂·2H₂O) crystallizes in the monoclinic system. The most commonly reported space group is P2₁/n, which is a standard setting of P2₁/c.[1][2][3] The crystal structure consists of planar oxalic acid molecules linked to water molecules through an extensive network of hydrogen bonds.
The unit cell parameters for the α-polymorph of deuterated this compound have been determined with high precision using neutron powder diffraction at various temperatures. These parameters are crucial for defining the repeating unit of the crystal lattice.
| Parameter | 15 K | 100 K | 298 K |
| a (Å) | 6.13661(4) | 6.13338(6) | 6.150 |
| b (Å) | 3.47501(1) | 3.50018(1) | 3.605 |
| c (Å) | 11.97044(2) | 11.98334(3) | 12.102 |
| β (°) | 105.9778(1) | 106.0599(2) | 106.63 |
| Volume (ų) | 245.406 | 247.218 | - |
Data obtained from high-resolution neutron powder diffraction of deuterated this compound.[4]
X-ray diffraction studies have also been employed to determine the unit cell parameters, yielding values consistent with the neutron diffraction data. For instance, one study reported a = 6.119 Å, b = 3.607 pm, c = 12.057 pm, and β = 106°19′.[1][5]
Intramolecular Bonding: Bond Lengths and Angles
The geometry of the oxalic acid molecule within the crystal is defined by its bond lengths and angles. These parameters have been determined with high accuracy through diffraction studies.
| Bond | Bond Length (Å) |
| C-C | 1.53 |
| C-O₁ | 1.29 |
| C-O₂ | 1.19 |
Inter-atomic distances within the oxalic acid molecule.[1][5]
| Bond | Bond Length (Å) (Neutron Diffraction at 298 K) |
| O₁-D₁ | 1.030 (α phase), 1.020 (β phase) |
| C₁=O₂ | 1.207 (α phase), 1.203 (β phase) |
Selected bond lengths from neutron diffraction data, highlighting the precision in locating hydrogen (deuterium) atoms.[6]
Intermolecular Interactions: The Hydrogen Bonding Network
The crystal structure of this compound is dominated by a three-dimensional network of hydrogen bonds. These interactions involve the carboxylic acid protons, the carbonyl oxygens of the oxalic acid molecules, and the water molecules, which act as both hydrogen bond donors and acceptors.[1] This extensive hydrogen bonding is responsible for the stability of the crystal lattice and influences its physical properties.
The hydrogen bond between the carboxylic hydroxyl group and a water molecule is particularly short and strong.[7] Neutron diffraction studies have provided precise locations of the hydrogen atoms, revealing the geometry of these interactions. For example, the D₁···O₃ hydrogen bond length is 1.493 Å in the α phase.[6]
To visualize the intricate network of hydrogen bonds within the this compound crystal, the following diagram illustrates the key interactions between an oxalic acid molecule and its neighboring water molecules.
Figure 1. Hydrogen bonding interactions of an oxalic acid molecule with neighboring water molecules.
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of this compound relies on sophisticated experimental techniques, primarily X-ray and neutron diffraction.
Single-Crystal X-ray Diffraction
Principle: This technique involves irradiating a single crystal of the compound with a monochromatic beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots of varying intensity. The positions and intensities of these spots are used to determine the arrangement of atoms within the crystal lattice.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated aqueous solution.[8]
-
Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. These positions are then refined using least-squares methods to obtain the final, precise atomic coordinates, bond lengths, and bond angles.
Neutron Diffraction
Principle: Similar to X-ray diffraction, neutron diffraction involves scattering a beam of particles – in this case, neutrons – from a crystal. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly effective for locating light atoms, such as hydrogen, with high precision.
Methodology:
-
Sample Preparation: For neutron diffraction studies of hydrogen-containing compounds, it is often advantageous to use deuterated samples (where hydrogen is replaced by its isotope, deuterium). This is because deuterium has a larger and more coherent scattering cross-section for neutrons compared to hydrogen, leading to better quality data. Deuterated this compound crystals are grown from a solution in heavy water (D₂O).[9]
-
Data Collection: A single crystal of deuterated this compound is mounted in a neutron diffractometer. The crystal is bathed in a beam of neutrons, and the scattered neutrons are detected. Data can be collected at various temperatures, including cryogenic temperatures, to study the effects of thermal motion.[4]
-
Structure Refinement: The data analysis is similar to that of X-ray diffraction, but the scattering factors for neutrons are different. The refinement of the neutron diffraction data provides highly accurate positions for all atoms, including the deuterium atoms, yielding precise information about hydrogen bond geometries.[10][11]
Conclusion
The crystal structure of this compound is a well-characterized system that provides valuable insights into molecular geometry and intermolecular interactions. The combination of X-ray and neutron diffraction techniques has enabled a detailed understanding of its unit cell, bond parameters, and the critical role of the extensive hydrogen bonding network in defining its solid-state architecture. This knowledge is fundamental for applications in crystal engineering, materials science, and drug development where control over solid-state properties is crucial.
References
- 1. This compound | 6153-56-6 [chemicalbook.com]
- 2. What is the relationship between oxalic acid and this compound?_Chemicalbook [chemicalbook.com]
- 3. This compound | C2H6O6 | CID 61373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Oxalic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Cooperativity Assisted Shortening of Hydrogen Bonds in Crystalline this compound: DFT and NBO Model Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The α and β forms of oxalic acid di-hydrate at high pressure: a theoretical simulation and a neutron diffraction study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. journals.iucr.org [journals.iucr.org]
A Technical Guide to the Synthesis and Preparation of Oxalic Acid Dihydrate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the synthesis, purification, and characterization of oxalic acid dihydrate (C₂H₂O₄·2H₂O), a fundamental dicarboxylic acid with wide-ranging applications in research and development. This document offers detailed experimental protocols, comparative data on synthesis methods, and visual representations of key processes to support laboratory professionals in producing high-purity this compound for demanding scientific applications.
Introduction
This compound is a white, crystalline solid that serves as a versatile reagent in numerous chemical transformations.[1] Its utility stems from its acidic nature, its role as a reducing agent, and its capacity to act as a chelating agent for various metal ions.[1] In research and pharmaceutical development, high-purity this compound is essential as a starting material, a catalyst, or a counterion in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. The quality of the this compound directly influences reaction yields, product purity, and the reproducibility of experimental results.[1] This guide details reliable methods for the laboratory-scale synthesis and purification of this compound to meet the stringent requirements of the research community.
Synthesis Methodologies
Two primary methods for the synthesis of this compound are prevalent in laboratory settings: the oxidation of sucrose with nitric acid and the oxidation of ethylene glycol. Both methods are capable of producing high yields of oxalic acid, and the choice of method may depend on the availability of starting materials, desired scale, and safety considerations.
Synthesis from Sucrose by Nitric Acid Oxidation
The oxidation of sucrose using a strong oxidizing agent like nitric acid is a well-established method for producing oxalic acid.[2] The reaction involves the cleavage of the glycosidic bond in sucrose, followed by the oxidation of the resulting glucose and fructose monosaccharides to oxalic acid.[3]
Synthesis from Ethylene Glycol Oxidation
An alternative route to oxalic acid is the oxidation of ethylene glycol. This method can be achieved using a mixture of nitric acid and sulfuric acid, which provides a controlled oxidation to yield oxalic acid in high purity.[4][5]
Comparative Data of Synthesis Methods
The selection of a synthesis method can be guided by factors such as yield, reaction conditions, and the nature of the starting materials. The following table summarizes quantitative data extracted from various sources for the two primary synthesis routes.
| Parameter | Synthesis from Sucrose | Synthesis from Ethylene Glycol |
| Starting Materials | Sucrose (C₁₂H₂₂O₁₁), Nitric Acid (HNO₃) | Ethylene Glycol (C₂H₆O₂), Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) |
| Reported Yield | ~32-35% (based on sucrose mass) | Up to 94% |
| Key Reaction Conditions | Heating on a water bath, cooling for crystallization | Controlled temperature (e.g., 80°C), simultaneous addition of reactants |
| Noted Byproducts/Impurities | Nitrogen oxides (NOₓ), residual nitric acid, four-carbon side products | Nitrogen oxides (NOₓ) |
| Reference Examples | 50g sucrose yields ~16g this compound; 10g sucrose yields ~3.5g oxalic acid | 18.6g ethylene glycol yields up to 94% oxalic acid after 5 hours |
Experimental Protocols
The following sections provide detailed, step-by-step procedures for the synthesis and purification of this compound.
Synthesis of this compound from Sucrose
This protocol is adapted from established laboratory procedures for the nitric acid oxidation of sucrose.
Materials:
-
Sucrose (50 g)
-
Concentrated Nitric Acid (250 mL)
-
Deionized Water (ice-cold)
-
1 L Beaker with a stir bar
-
Stir plate with heating capabilities
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter paper, flask)
Procedure:
-
Place 50 g of sucrose into a 1 L beaker equipped with a magnetic stir bar.
-
In a well-ventilated fume hood, carefully add 250 mL of concentrated nitric acid to the sucrose.
-
Begin stirring the mixture. The sucrose will gradually dissolve in the nitric acid.
-
Gently heat the mixture on a hot plate. As the temperature increases, the solution will turn yellow and then orange due to the formation of nitrogen dioxide gas.
-
Continue heating until a vigorous reaction begins, characterized by the evolution of brown fumes. At this point, immediately turn off the heat and, if necessary, cool the beaker in an ice bath to control the reaction.
-
Once the vigorous reaction subsides, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote the crystallization of this compound.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove residual nitric acid and other impurities.[3]
-
Dry the purified this compound crystals in a desiccator or by air drying. A yield of approximately 16 g can be expected.[3]
Synthesis of this compound from Ethylene Glycol
This protocol is based on a patented high-yield process.
Materials:
-
Ethylene Glycol (18.6 g)
-
Deionized Water
-
Nitric Acid (e.g., 38% w/w)
-
Sulfuric Acid (e.g., 35% w/w)
-
Glass reaction vessel with a stirrer and reflux condenser
-
Heating mantle
-
Addition funnels (2)
-
Refrigeration unit or ice bath
Procedure:
-
Prepare a solution of 18.6 g of ethylene glycol in 24.5 g of deionized water.
-
In the glass reaction vessel, prepare a mixture of nitric and sulfuric acid in appropriate proportions to achieve the desired concentrations (e.g., a mixture of 35% w/w H₂SO₄ and 38% w/w HNO₃).[4] The molar ratio of nitric acid to ethylene glycol should be at least 3:1.[5][6]
-
Heat the acid mixture to 80°C while stirring.[6]
-
Simultaneously and slowly, add the diluted ethylene glycol solution and the acid mixture to the reaction vessel over a period of approximately one hour.[4][5][6]
-
Maintain the reaction temperature at 80°C and continue stirring. The reaction will produce nitrogen oxides.
-
After the addition is complete, continue the reaction for several hours (e.g., 2-5 hours) to maximize the yield. A yield of up to 94% can be achieved after 5 hours.[6]
-
Cool the reaction mixture to 0°C to crystallize the this compound.[5]
-
Filter the crystals and wash them with a minimal amount of ice-cold water.[5]
-
The product can be further purified by recrystallization.
Purification by Recrystallization
Recrystallization is a highly effective method for purifying crude this compound.
Materials:
-
Crude this compound (e.g., 30 g)
-
Deionized Water (approximately 40 mL)
-
Glass beaker
-
Hot plate with magnetic stirrer
-
Funnel and filter paper
Procedure:
-
In a glass beaker, add 40 mL of deionized water and bring it to a gentle boil on a hot plate with stirring.
-
Gradually add the crude oxalic acid to the hot water until no more solid dissolves, indicating a saturated solution. For example, approximately 21.13 g of oxalic acid will dissolve in 40 mL of hot water.[7]
-
Once the solution is saturated, remove it from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, pure this compound will crystallize out.
-
Collect the crystals by filtration.
-
Dry the crystals in a hot air oven at a temperature below the melting point of the dihydrate (101.5 °C), for instance at 100 °C, until a constant weight is achieved.[7] From an initial 21.13 g of dissolved oxalic acid, a yield of approximately 17.475 g of purified product can be obtained.[7]
Characterization and Purity Analysis
The purity of the synthesized this compound is critical for its application in research. The following methods are commonly employed for its characterization.
Titrimetric Analysis
Redox and neutralization titrations are standard methods for determining the purity of oxalic acid.
-
Redox Titration with Potassium Permanganate: A known weight of the oxalic acid sample is dissolved in deionized water and acidified with dilute sulfuric acid. This solution is then titrated with a standardized solution of potassium permanganate (KMnO₄). The endpoint is indicated by the persistence of a faint pink color from the excess permanganate.[8]
-
Neutralization Titration with Sodium Hydroxide: A weighed sample of oxalic acid is dissolved in deionized water and titrated with a standardized solution of sodium hydroxide (NaOH) using a suitable indicator such as phenolphthalein.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for the quantitative determination of oxalic acid and the detection of any organic impurities. A common method involves using a C18 column with a mobile phase of potassium dihydrogen phosphate buffer at an acidic pH (e.g., 2.8) and UV detection at 214 nm.[9] This method has been shown to be linear, accurate, and precise for the quantification of oxalic acid.[9][10]
Visualizing the Workflow and Chemistry
To further elucidate the processes described, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. nbinno.com [nbinno.com]
- 2. ijcrt.org [ijcrt.org]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. US3691232A - Process for producing oxalic acid - Google Patents [patents.google.com]
- 7. vadic.vigyanashram.blog [vadic.vigyanashram.blog]
- 8. hiranuma.com [hiranuma.com]
- 9. ijiset.com [ijiset.com]
- 10. researchgate.net [researchgate.net]
Oxalic Acid Dihydrate: A Comprehensive Technical Guide for Researchers
For immediate reference, the CAS number for Oxalic Acid Dihydrate is 6153-56-6. [1][2][3][4][5][6] This guide provides an in-depth overview of the safety information, properties, and handling protocols for this compound, tailored for research, scientific, and drug development professionals.
Safety Data Sheet Summary
The following tables summarize the critical safety and property data for this compound, compiled from various safety data sheets.
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₂H₂O₄ * 2H₂O[3] |
| Molar Mass | 126.07 g/mol [3][4][5] |
| Appearance | White crystalline powder[5][7] |
| Odor | Odorless[7] |
| Melting Point | 98 - 102 °C / 208.4 - 215.6 °F[7] |
| pH | 1.3 (0.1M aqueous solution)[7] |
| Vapor Pressure | 21.5 mbar @ 50 °C[7] |
| Solubility in Water | 140 g/L[5] |
| Density | 1.60 g/cm³[5] |
Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1][2][8] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin[1][3] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1][2][3][8] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure[2][7] |
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses, if present and easy to do. Continue rinsing.[1][8][9] Immediately call a poison center or doctor.[1][8][9] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[2] Take off contaminated clothing and wash it before reuse.[3][9] If skin irritation persists, call a physician.[2] |
| Ingestion | Rinse mouth with water.[1][8] Drink plenty of water.[2] Do not induce vomiting. Call a physician or poison control center immediately.[8] |
| Inhalation | Move to fresh air.[2][8] If not breathing, give artificial respiration.[2] Get medical attention if symptoms occur.[2] |
Experimental Protocols: Safe Handling and Emergency Procedures
Detailed methodologies for the safe handling and emergency response involving this compound are critical for laboratory safety.
Personal Protective Equipment (PPE) Protocol
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[2] Ensure that eyewash stations and safety showers are close to the workstation location.[2]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[1][2]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][7]
Spill Response Protocol
-
Ventilation and Evacuation: Ensure adequate ventilation.[2] In case of a large spill, evacuate the area.
-
Containment: Sweep up and shovel the spilled material into suitable containers for disposal.[2] Avoid generating dust.[2]
-
Cleaning: After material pickup, clean the spill area with water.
-
Disposal: Dispose of the waste material in accordance with local, regional, and national regulations.[8][9]
Firefighting Protocol
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][8]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[2]
Visualizing Safety Procedures
The following diagrams illustrate key safety-related workflows and logical relationships for handling this compound.
Caption: Hazard and First Aid Response Workflow for this compound.
Caption: Step-by-step protocol for handling spills of this compound.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. fishersci.com [fishersci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound - this compound, Ethanedioic acid dihydrate [sigmaaldrich.com]
- 5. gfschemicals.com [gfschemicals.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. westliberty.edu [westliberty.edu]
- 8. boremco.com [boremco.com]
- 9. valudor.com [valudor.com]
Unveiling the Precise Architecture of Oxalic Acid Dihydrate: A Technical Guide
For Immediate Release
A comprehensive technical guide providing an in-depth analysis of the molecular geometry of α-oxalic acid dihydrate ((COOH)₂·2H₂O). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its crystal structure, bonding parameters, and the intricate hydrogen-bonding network that defines its solid-state conformation. The information presented is crucial for understanding the physicochemical properties of this compound, which serves as a model system in crystal engineering and pharmaceutical sciences.
Crystalline Framework and Molecular Conformation
The crystal structure of α-oxalic acid dihydrate has been extensively studied by single-crystal X-ray and neutron diffraction, revealing a monoclinic system with the space group P2₁/n.[1][2][3] The oxalic acid molecule itself is planar and centrosymmetric.[1] The dihydrate nature of the crystal introduces water molecules that are integral to the stability of the lattice through a robust network of hydrogen bonds.
Unit Cell Parameters
The precise dimensions of the unit cell have been determined with high accuracy at various temperatures. These parameters are fundamental for crystallographic studies and computational modeling.
| Parameter | Value (Å/°) at 298 K[1] | Value (Å/°) at 100 K[1] | Value (Å/°) at 15 K[1] |
| a | 6.150 | 6.133 | 6.137 |
| b | 3.605 | 3.500 | 3.475 |
| c | 12.102 | 11.983 | 11.970 |
| β | 106.63 | 106.060 | 105.978 |
| Volume (ų) | 257.8 | 247.2 | 245.4 |
Intramolecular Geometry
The internal geometry of the oxalic acid molecule, including bond lengths and angles, provides insight into its electronic structure and reactivity. Neutron diffraction studies offer particularly precise locations for hydrogen atoms.
| Bond | Bond Length (Å) at 298 K (Neutron Diffraction)[1] |
| C-C | 1.546 |
| C=O | 1.207 |
| C-O | 1.291 |
| O-H | 1.030 |
| Angle | Angle (°) at 298 K (Neutron Diffraction)[1] |
| O-C-C | 115.3 |
| O=C-C | 120.9 |
| O-C=O | 123.8 |
| C-O-H | 107.5 |
The Hydrogen Bonding Network: A Key to Supramolecular Assembly
The supramolecular structure of α-oxalic acid dihydrate is dominated by a three-dimensional network of hydrogen bonds. Each oxalic acid molecule is hydrogen-bonded to four neighboring water molecules, and each water molecule, in turn, forms hydrogen bonds with one oxalic acid molecule and two other water molecules.
Hydrogen Bond Parameters
The geometry of these non-covalent interactions is critical for the stability and properties of the crystal.
| Donor-H···Acceptor | D-H (Å)[1] | H···A (Å)[1] | D···A (Å)[1] | ∠D-H···A (°)[1] |
| O-H···O (acid-water) | 1.030 | 1.493 | 2.523 | 175.5 |
| O-H···O (water-acid) | 0.963 | 1.884 | 2.847 | 177.9 |
| O-H···O (water-water) | 0.959 | 1.936 | 2.895 | 177.8 |
Experimental Protocols
The determination of the molecular and crystal structure of oxalic acid dihydrate relies on high-resolution diffraction techniques.
Single-Crystal Neutron Diffraction
A single crystal of α-oxalic acid dihydrate of suitable size and quality is mounted on a goniometer. The crystal is cooled to the desired temperature (e.g., 298 K, 100 K, or 15 K) using a cryostat. A monochromatic neutron beam is directed at the crystal. As the crystal is rotated, the diffraction pattern is recorded on a detector. The intensities and positions of the Bragg reflections are collected and used to solve and refine the crystal structure. Deuterated samples are often used in neutron diffraction to reduce the incoherent scattering from hydrogen atoms and improve the precision of the hydrogen atom positions.[1]
Single-Crystal X-ray Diffraction
A high-quality single crystal is selected and mounted on a diffractometer. The crystal is maintained at a constant temperature, typically 100 K, to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is used to irradiate the crystal. The diffraction data are collected as a series of frames as the crystal is rotated. The collected data are then processed, including integration of reflection intensities, and corrected for various experimental factors. The structure is solved using direct methods or Patterson methods and subsequently refined using least-squares techniques.[4]
Visualizations of the Molecular Environment
The following diagrams illustrate key aspects of the molecular geometry and intermolecular interactions in α-oxalic acid dihydrate.
References
Thermogravimetric Analysis of Oxalic Acid Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermogravimetric analysis (TGA) of oxalic acid dihydrate (C₂H₂O₄·2H₂O), a common compound utilized in various scientific and industrial applications, including as a precipitating agent in drug development and a standard for TGA calibration. This document provides a comprehensive overview of its thermal decomposition behavior, detailed experimental protocols, and quantitative data analysis.
Principles of Thermal Decomposition
Thermogravimetric analysis of this compound reveals a distinct two-step decomposition process when subjected to a controlled heating program. The initial stage involves the loss of its two molecules of water of crystallization (dehydration), followed by the decomposition of the resulting anhydrous oxalic acid into gaseous products.
Step 1: Dehydration
The first weight loss, occurring at a lower temperature range, corresponds to the endothermic removal of the two water molecules of hydration. This process transforms this compound into its anhydrous form.
Step 2: Decomposition
The second stage of weight loss, at a higher temperature, is the decomposition of the now anhydrous oxalic acid. This process primarily yields carbon dioxide (CO₂), carbon monoxide (CO), and water (H₂O) as gaseous products.[1] The reaction mechanism for the decomposition of anhydrous oxalic acid can be complex and may proceed through different pathways. Theoretical studies suggest the unimolecular formation of carbon dioxide and dihydroxycarbene, as well as a concerted transition state leading to CO₂, CO, and H₂O.[2]
Quantitative Data Summary
The quantitative data obtained from the TGA of this compound is summarized in the table below. The theoretical weight loss for each step is calculated based on the stoichiometry of the decomposition reactions. Experimental values may vary slightly depending on the specific experimental conditions such as heating rate and sample preparation.
| Decomposition Step | Temperature Range (°C) | Theoretical Weight Loss (%) | Experimental Weight Loss (%) | Products Evolved |
| 1. Dehydration | 50 - 120 | 28.58% | 25.21% - 28.5%[3] | H₂O |
| 2. Decomposition | 120 - 200 | 71.42% | ~71% | CO₂, CO, H₂O |
Note: The temperature ranges and experimental weight loss can be influenced by factors such as heating rate, sample mass, and the type of crucible used.
Experimental Protocols
A typical experimental setup for the thermogravimetric analysis of this compound is detailed below. These parameters can be adapted based on the specific instrumentation and analytical objectives.
Instrumentation:
-
Thermogravimetric Analyzer: A standard TGA instrument, such as a TA Instruments Q500, is suitable for this analysis.[3]
-
Crucible: Platinum (Pt) or alumina (Al₂O₃) crucibles are commonly used.
Experimental Conditions:
-
Sample Mass: A sample mass of 5-10 mg is typically used.
-
Heating Rate: A linear heating rate of 10 °C/min is a common starting point.[3] Slower or faster rates can be employed to study the kinetics of decomposition.
-
Atmosphere: The analysis is typically performed under a dynamic inert atmosphere, such as nitrogen (N₂), to prevent oxidative side reactions.[3] An oxidizing atmosphere like air can also be used to study combustion characteristics.
-
Purge Gas Flow Rate: A typical purge gas flow rate is between 20 and 100 mL/min. For instance, a balance flow of 40 ml/min and a purge flow of 60 ml/min can be used.[3]
-
Temperature Range: The temperature range should encompass both decomposition steps, typically from ambient temperature to around 250 °C.
Visualizing the Process
Decomposition Pathway of this compound
The following diagram illustrates the sequential decomposition of this compound as observed in thermogravimetric analysis.
Experimental Workflow for TGA
This diagram outlines the typical workflow for performing a thermogravimetric analysis experiment.
References
Understanding the hydrate form of oxalic acid
An In-depth Technical Guide to the Hydrate Form of Oxalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxalic acid, systematically named ethanedioic acid, is the simplest dicarboxylic acid with the chemical formula H₂C₂O₄ or (COOH)₂. It is a white crystalline solid that readily forms a colorless solution in water and is a much stronger acid than acetic acid. In its solid state, oxalic acid typically exists as a dihydrate, with the formula H₂C₂O₄·2H₂O, meaning each molecule of oxalic acid is associated with two water molecules of crystallization. This hydrate form is the most common and stable form of oxalic acid under ambient conditions. Understanding the properties and behavior of oxalic acid dihydrate is crucial for its wide-ranging applications in research, chemical synthesis, and the pharmaceutical industry.
Chemical Structure and Properties
This compound crystals are monoclinic with the space group P2₁/n. The crystal structure consists of oxalic acid molecules and water molecules linked by hydrogen bonds. This extensive hydrogen bonding network is a key feature of its structure and influences its physical and chemical properties.
Comparative Data of Oxalic Acid Forms
The following table summarizes the key quantitative data for anhydrous oxalic acid and its dihydrate form for easy comparison.
| Property | Oxalic Acid (Anhydrous) | This compound |
| Chemical Formula | C₂H₂O₄ | C₂H₂O₄·2H₂O |
| Molar Mass | 90.034 g/mol | 126.065 g/mol |
| Appearance | White crystals or powder | Colorless, odorless crystalline powder |
| Density | 1.90 g/cm³ (at 17 °C) | 1.653 g/cm³ |
| Melting Point | 189–191 °C (decomposes) | 101.5 °C |
| Solubility in Water | 90-100 g/L | 140 g/L |
| CAS Number | 144-62-7 | 6153-56-6 |
Stability and Dehydration
This compound is stable under normal storage conditions but can be dehydrated by heating. The dehydration process typically begins at around 70 °C and is accompanied by a change in the crystal system from monoclinic to orthorhombic. The substance can be dehydrated by careful drying at 100°C, though some loss may occur due to sublimation. The dehydration process involves the breaking of hydrogen bonds between the oxalic acid and water molecules.
Experimental Protocols
Purity Determination by Redox Titration with Potassium Permanganate
This method is a standard procedure for determining the purity of oxalic acid.
Principle: Oxalic acid is oxidized by potassium permanganate in an acidic solution. The endpoint of the titration is indicated by the persistence of the pink color of the permanganate ion.
Reaction: 5(COOH)₂ + 2KMnO₄ + 3H₂SO₄ → K₂SO₄ + 2MnSO₄ + 10CO₂ + 8H₂O
Procedure:
-
Accurately weigh about 0.2 g of the this compound sample.
-
Dissolve the sample in approximately 200 mL of deionized water in a 300 mL beaker.
-
Add 20 mL of dilute sulfuric acid to the solution.
-
Heat the solution to about 60-70°C.
-
Titrate the hot solution with a standardized 0.02 mol/L potassium permanganate solution until a faint pink color persists for at least 30 seconds.
-
Record the volume of potassium permanganate solution used.
-
Calculate the purity of the this compound based on the stoichiometry of the reaction.
Dehydration Study by Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine the temperature at which dehydration occurs and to quantify the loss of water.
Procedure:
-
Place a small, accurately weighed sample of this compound into the TGA sample pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature.
-
The first major weight loss corresponds to the loss of the two water molecules of hydration. The temperature range of this weight loss indicates the dehydration temperature.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes related to this compound.
Caption: Dehydration of this compound.
Caption: Workflow for Purity Determination by Titration.
Applications in Drug Development and Research
Oxalic acid and its dihydrate form have several important applications in the pharmaceutical industry and scientific research:
-
Synthesis of Active Pharmaceutical Ingredients (APIs): this compound is used in the manufacturing of various drugs. Its ability to form stable complexes with metals (chelation) is particularly useful in processes involving precipitation and purification. It is used in the production of antibiotics like tetracycline and its derivatives.
-
Analytical Reagent: Due to its well-defined stoichiometry and stability, this compound is used as a primary standard in analytical chemistry for standardizing solutions of oxidizing agents like potassium permanganate.
-
Metal Chelation: The oxalate ion is an excellent chelating agent for metal cations. This property is utilized for removing rust and other metal oxides, which can be relevant in cleaning and maintaining laboratory and manufacturing equipment.
-
Lanthanide Chemistry: Oxalic acid is an important reagent for the separation and purification of lanthanide elements. Hydrated lanthanide oxalates are readily formed in acidic solutions, allowing for their separation from other elements.
Oxalic acid dihydrate as a primary standard in analytical chemistry.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Oxalic acid dihydrate (C₂H₂O₄·2H₂O) is a stable, non-hygroscopic, and high-purity crystalline solid, making it an excellent choice as a primary standard in analytical chemistry.[1][2][3] Its reliability in preparing solutions of accurately known concentrations allows for the precise standardization of other solutions, particularly bases like sodium hydroxide, and oxidizing agents such as potassium permanganate. This guide provides a comprehensive overview of the properties, preparation, and application of this compound as a primary standard.
Core Properties and Specifications
The utility of this compound as a primary standard is underpinned by its distinct chemical and physical properties. It is a white, odorless, crystalline solid that is readily available in a highly purified form.[4][5] Unlike its anhydrous counterpart, the dihydrate form is not susceptible to absorbing atmospheric moisture, which ensures its mass remains stable during weighing and handling.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, crucial for its application as a primary standard.
| Property | Value | Reference |
| Molecular Formula | C₂H₂O₄·2H₂O | [6] |
| Molar Mass | 126.07 g/mol | [6][7] |
| Appearance | Colorless, crystalline solid | [5] |
| Melting Point | 101-102 °C | [5] |
| Density | 1.653 g/cm³ | [6] |
| pKa1 | 1.23 - 1.27 | [8][9] |
| pKa2 | 4.19 - 4.28 | [8][9] |
Table 1: Physicochemical Properties of this compound
| Temperature (°C) | Solubility ( g/100 mL) |
| 5 | 4.69 |
| 10 | 5.72 |
| 15 | 7.55 |
| 20 | 9.55 |
| 25 | 11.8 |
| 30 | 13.9 |
| 40 | 21.7 |
| 50 | 31.5 |
| 60 | 42.6 |
Table 2: Solubility of Oxalic Acid in Water at Various Temperatures [6]
| Grade | Purity Specification | Reference |
| ACS Reagent Grade | ≥99.5% (manganometric) | [10] |
| High Purity | ≥99.5% to ≤102.5% | [11] |
| BioUltra | ≥99.0% (RT) | [10] |
| ACS/USP-compliant | 99.0% to 100.5% | [12] |
Table 3: Purity Specifications for Different Grades of this compound
Experimental Protocols
Accurate preparation and standardization are paramount when using this compound as a primary standard. The following sections provide detailed methodologies for key experimental procedures.
Preparation of a Standard 0.1 M this compound Solution
This protocol outlines the steps to prepare a 0.1 M standard solution of this compound.
Materials:
-
This compound (analytical reagent grade)
-
Distilled or deionized water
-
Analytical balance (readable to ±0.0001 g)
-
100 mL beaker
-
250 mL volumetric flask
-
Glass funnel
-
Wash bottle
-
Glass stirring rod
Procedure:
-
Calculate the required mass: To prepare 250 mL of a 0.1 M solution, the required mass of this compound is calculated as follows: Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol ) Mass (g) = 0.1 mol/L × 0.250 L × 126.07 g/mol = 3.1518 g.[13]
-
Weigh the this compound: Accurately weigh approximately 3.15 g of this compound into a clean, dry 100 mL beaker using an analytical balance.[13] Record the exact mass.
-
Dissolve the solid: Add approximately 50-100 mL of distilled water to the beaker and stir with a clean glass rod until the solid is completely dissolved.[13]
-
Transfer to volumetric flask: Carefully transfer the solution into a 250 mL volumetric flask using a glass funnel.[13]
-
Rinse and transfer: Rinse the beaker, stirring rod, and funnel several times with small portions of distilled water, transferring all rinsings into the volumetric flask to ensure no loss of solute.[13]
-
Dilute to the mark: Add distilled water to the volumetric flask until the bottom of the meniscus is level with the calibration mark.[13]
-
Homogenize the solution: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed and homogeneous.[13]
Standardization of Sodium Hydroxide Solution with Standard Oxalic Acid
This protocol describes the titration procedure to determine the exact concentration of a sodium hydroxide solution.
Materials:
-
Standard 0.1 M this compound solution
-
Sodium hydroxide solution of unknown concentration (approximately 0.1 M)
-
Phenolphthalein indicator solution
-
50 mL burette
-
25 mL pipette
-
250 mL conical flasks (x3)
-
Burette stand and clamp
-
White tile or paper
Procedure:
-
Prepare the burette: Rinse the burette with a small amount of the sodium hydroxide solution and then fill it, ensuring no air bubbles are trapped in the tip. Record the initial burette reading.
-
Pipette the oxalic acid: Pipette 25.00 mL of the standard 0.1 M oxalic acid solution into a 250 mL conical flask.[14]
-
Add indicator: Add 2-3 drops of phenolphthalein indicator to the oxalic acid solution in the conical flask.[14] The solution should be colorless.
-
Titrate: Place the conical flask on a white tile under the burette. Slowly add the sodium hydroxide solution from the burette to the conical flask while constantly swirling the flask to ensure thorough mixing.[14]
-
Endpoint determination: The endpoint is reached when the first permanent pale pink color persists for at least 30 seconds.[14] Record the final burette reading.
-
Repeat: Repeat the titration at least two more times to obtain concordant results (titers agreeing within 0.1 mL).
-
Calculate the molarity of NaOH: The molarity of the sodium hydroxide solution can be calculated using the following equation, based on the stoichiometry of the reaction (H₂C₂O₄ + 2NaOH → Na₂C₂O₄ + 2H₂O):[3]
M_NaOH = (M_oxalic × V_oxalic × 2) / V_NaOH
Where:
-
M_NaOH = Molarity of NaOH solution
-
M_oxalic = Molarity of the standard oxalic acid solution
-
V_oxalic = Volume of the oxalic acid solution used (25.00 mL)
-
V_NaOH = Average volume of the NaOH solution used from the burette
-
Visualizing Workflows and Relationships
Diagrams are essential for visualizing complex processes and relationships in analytical chemistry. The following diagrams, created using the DOT language, illustrate key aspects of using this compound as a primary standard.
References
- 1. Untitled Document [chemistryland.com]
- 2. Is this compound considered a primary acid standard in analytical chemistry? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. valudor.com [valudor.com]
- 5. westliberty.edu [westliberty.edu]
- 6. Oxalic acid - Wikipedia [en.wikipedia.org]
- 7. This compound | C2H6O6 | CID 61373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Oxalic_acid [chemeurope.com]
- 9. chegg.com [chegg.com]
- 10. This compound - this compound, Ethanedioic acid dihydrate [sigmaaldrich.com]
- 11. gfschemicals.com [gfschemicals.com]
- 12. alliancechemical.com [alliancechemical.com]
- 13. Preparation of Standard Solution of Oxalic Acid: Step-by-Step Guide [vedantu.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Calibration of Potassium Permanganate using Oxalic Acid Dihydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The standardization of a potassium permanganate (KMnO₄) solution is a fundamental procedure in analytical chemistry, particularly in redox titrations. Potassium permanganate is a strong oxidizing agent, but it is not a primary standard because it is difficult to obtain in a perfectly pure state and can decompose in the presence of light or organic matter. Therefore, its exact concentration must be determined by titrating it against a primary standard. Oxalic acid dihydrate (H₂C₂O₄·2H₂O) is an excellent primary standard for this purpose due to its high purity, stability, and known stoichiometry in its reaction with permanganate.
This titration is a redox reaction where oxalic acid is oxidized to carbon dioxide, and the permanganate ion (MnO₄⁻) is reduced to the manganese(II) ion (Mn²⁺). The reaction must be carried out in an acidic medium, typically using dilute sulfuric acid, to ensure the complete reduction of permanganate to Mn²⁺.[1][2][3] A key feature of this titration is that potassium permanganate acts as its own indicator (a self-indicator).[1][2][3][4] The permanganate solution is intensely purple, while the manganese(II) ion is nearly colorless.[1][5] The endpoint is reached when all the oxalic acid has been consumed, and the next drop of KMnO₄ imparts a persistent pale pink color to the solution.[2][4][6][7]
The overall balanced chemical equation for the reaction is: 2KMnO₄ + 5H₂C₂O₄ + 3H₂SO₄ → K₂SO₄ + 2MnSO₄ + 10CO₂ + 8H₂O[2][6][8]
Data Presentation
Quantitative data relevant to the calibration process is summarized in the tables below.
Table 1: Properties of Primary Reactants
| Compound | Formula | Molar Mass ( g/mol ) | Role |
| Potassium Permanganate | KMnO₄ | 158.034 | Analyte (Oxidizing Agent) |
| This compound | H₂C₂O₄·2H₂O | 126.07[9][10][11] | Primary Standard (Reducing Agent) |
Table 2: Example Preparation of 0.1 M Standard Oxalic Acid Solution
| Parameter | Value | Notes |
| Desired Concentration | 0.1 M (or 0.1 N) | |
| Volume of Solution | 250 mL | Using a volumetric flask for accuracy. |
| Molecular Mass of H₂C₂O₄·2H₂O | 126.07 g/mol | |
| Calculated Mass Required | 3.15 g | Calculation: (0.1 mol/L) * (0.250 L) * (126.07 g/mol )[9][10][12] |
Table 3: Example Titration Data Recording
| Trial | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of KMnO₄ used (mL) |
| 1 | 0.00 | ||
| 2 | |||
| 3 | |||
| Average |
Experimental Protocols
Protocol 1: Preparation of Standard 0.1 M this compound Solution
This protocol describes the preparation of a primary standard solution of oxalic acid.
Materials:
-
This compound (H₂C₂O₄·2H₂O), analytical grade
-
Distilled or deionized water
-
250 mL volumetric flask
-
Analytical balance
-
Weighing paper or watch glass[9]
-
Funnel
-
Wash bottle
Procedure:
-
Accurately weigh approximately 3.15 g of this compound onto a clean, dry watch glass or weighing paper and record the exact mass.[9][10][12]
-
Carefully transfer the weighed solid into a 250 mL volumetric flask using a funnel.[9][10]
-
Rinse the watch glass and funnel with small portions of distilled water, ensuring all crystals are transferred into the flask.[9][10]
-
Add approximately 50-100 mL of distilled water to the flask and swirl gently to dissolve the oxalic acid completely.[9][12]
-
Once dissolved, carefully add distilled water to the flask until the bottom of the meniscus reaches the calibration mark on the neck of the flask. Use a dropper or pipette for the final few drops to avoid overshooting the mark.[9][10]
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask with the exact molarity of the oxalic acid solution, calculated from the precise mass weighed.
Protocol 2: Preparation of ~0.02 M Potassium Permanganate Solution
This protocol details the preparation of the potassium permanganate solution to be standardized.
Materials:
-
Potassium permanganate (KMnO₄)
-
Distilled or deionized water
-
1000 mL beaker or Florence flask
-
Hot plate
-
Sintered glass funnel or glass wool
-
Dark amber glass storage bottle
Procedure:
-
Weigh approximately 3.2 g of KMnO₄ for every 1000 mL of solution required.[13] Note: This will yield a solution of approximately 0.02 M. An exact mass is not necessary as the solution will be standardized.
-
Transfer the KMnO₄ to a large beaker and add the required volume of distilled water.
-
Gently heat the solution on a hot plate to about 60-70°C and stir to dissolve the crystals. Do not boil.[8][14]
-
Allow the solution to cool and let it stand for at least 24 hours to allow for the oxidation of any impurities.[13]
-
Filter the solution through a sintered glass funnel or glass wool to remove any manganese dioxide (MnO₂) precipitate.
-
Store the standardized solution in a clean, dark amber bottle to protect it from light, which can cause decomposition.
Protocol 3: Titration for Standardization
This protocol outlines the titration of the prepared oxalic acid standard with the potassium permanganate solution.
Apparatus:
-
50 mL burette
-
Burette clamp and stand
-
250 mL conical flask (Erlenmeyer flask)
-
10 mL or 20 mL volumetric pipette
-
Hot plate or Bunsen burner
-
Thermometer
Procedure:
-
Rinse the burette with a small amount of the potassium permanganate solution and then fill it, ensuring the tip is free of air bubbles. Record the initial burette reading.[2][6]
-
Using a volumetric pipette, transfer a precise volume (e.g., 10.00 mL) of the standard 0.1 M oxalic acid solution into a clean 250 mL conical flask.[2][6]
-
Add approximately 10 mL of dilute (e.g., 1 M or 2 M) sulfuric acid to the conical flask. This provides the necessary acidic medium for the reaction.[2][8][15]
-
Gently heat the contents of the conical flask to 60-70°C.[1][2][3] The reaction is slow at room temperature, so heating is necessary to increase the reaction rate.[8][14] Do not heat above 70°C as oxalic acid may start to decompose.[3]
-
Place the hot conical flask under the burette and begin adding the KMnO₄ solution dropwise while constantly swirling the flask.[3][6]
-
Initially, the purple color of the permanganate will disappear slowly. As the titration proceeds, the color will disappear more rapidly.
-
The endpoint is reached when the addition of a single drop of KMnO₄ solution produces a faint but permanent pink color that persists for about 30 seconds.[2][4][6]
-
Record the final burette reading. The difference between the final and initial readings gives the volume of KMnO₄ used.
-
Repeat the titration at least two more times, or until three concordant results (volumes that agree within ±0.1 mL) are obtained.[6]
Visualizations
Caption: Workflow for KMnO₄ standardization.
Caption: Redox reaction between permanganate and oxalic acid.
References
- 1. Titration of Oxalic Acid with KMnO4: Step-by-Step Guide [vedantu.com]
- 2. testbook.com [testbook.com]
- 3. praxilabs.com [praxilabs.com]
- 4. Chrominfo: Endpoint in KMnO4 titration [chrominfo.blogspot.com]
- 5. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 6. byjus.com [byjus.com]
- 7. Permanganate Titrations [staff.buffalostate.edu]
- 8. pharmaguddu.com [pharmaguddu.com]
- 9. byjus.com [byjus.com]
- 10. testbook.com [testbook.com]
- 11. tabraizullah.wordpress.com [tabraizullah.wordpress.com]
- 12. Class 11 Chemistry Preparation Of Standard Solution Of Oxalic Acid Experiment [vedantu.com]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Application Notes and Protocols for Lanthanide Precipitation with Oxalic Acid Dihydrate
Introduction
The precipitation of lanthanides as their oxalate salts is a widely utilized method in analytical and inorganic chemistry for the separation and purification of these elements.[1][2][3][4] Oxalic acid is an effective precipitating agent due to the low solubility of lanthanide oxalates in aqueous solutions.[1][2][3][4] This protocol provides a detailed methodology for the precipitation of lanthanides using oxalic acid dihydrate, targeting researchers, scientists, and drug development professionals. The procedure outlines both direct precipitation and homogeneous precipitation techniques, offering flexibility depending on the desired crystal morphology and purity.
Key Principles
The reaction between a soluble lanthanide salt, typically a nitrate or chloride, and oxalic acid results in the formation of an insoluble lanthanide oxalate hydrate precipitate. The general reaction can be represented as:
2 Ln³⁺(aq) + 3 H₂C₂O₄(aq) + n H₂O(l) → Ln₂(C₂O₄)₃·nH₂O(s) + 6 H⁺(aq)[5]
The degree of hydration (n) can vary depending on the specific lanthanide and the precipitation conditions. For lighter lanthanides like Ce, Pr, and Gd, the decahydrate (n=10) is common.[1]
Experimental Protocols
Two primary methods for lanthanide oxalate precipitation are described below: direct precipitation for rapid separation and homogeneous precipitation for the formation of well-defined crystals.
Protocol 1: Direct Precipitation of Lanthanide Oxalates
This method is suitable for quantitative separation and recovery of lanthanides from a solution.
Materials:
-
Lanthanide(III) nitrate hydrate (Ln(NO₃)₃·xH₂O) or Lanthanide(III) chloride hydrate (LnCl₃·xH₂O)
-
This compound (H₂C₂O₄·2H₂O)[6]
-
Distilled or deionized water
-
Dilute nitric acid (HNO₃) or hydrochloric acid (HCl) (optional, for pH adjustment)
-
Hot distilled water (for washing)
-
Ethanol or acetone (for washing)
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating plate
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven or desiccator
Procedure:
-
Preparation of Lanthanide Solution:
-
Accurately weigh a desired amount of the lanthanide salt.
-
Dissolve the salt in a minimal amount of distilled water in a beaker. A gentle warming may be applied to aid dissolution. If necessary, add a few drops of dilute acid (HNO₃ for nitrates, HCl for chlorides) to prevent the formation of hydroxides.
-
-
Preparation of Oxalic Acid Solution:
-
Calculate the stoichiometric amount of this compound required to precipitate the lanthanide. A slight excess (e.g., 10-20%) is often used to ensure complete precipitation.[8] The molar mass of this compound is 126.07 g/mol .[6][9]
-
Prepare an aqueous solution of this compound. For example, to prepare a 0.1 M solution, dissolve 12.6 g of H₂C₂O₄·2H₂O in distilled water and make up the volume to 1 L.[9]
-
-
Precipitation:
-
Heat both the lanthanide solution and the oxalic acid solution to a desired temperature, typically between room temperature and 80°C.[10]
-
While stirring the lanthanide solution vigorously, slowly add the oxalic acid solution.
-
A fine, crystalline precipitate of lanthanide oxalate will form.
-
Continue stirring the mixture for a specified period (e.g., 30 minutes to 2 hours) to allow for complete precipitation and crystal growth.[8]
-
-
Digestion of the Precipitate (Optional):
-
For improved filterability and purity, the precipitate can be "digested." This involves maintaining the mixture at an elevated temperature (e.g., 60-80°C) without stirring for several hours or overnight.
-
-
Filtration and Washing:
-
Separate the precipitate from the supernatant by filtration using a Büchner funnel and appropriate filter paper.
-
Wash the precipitate several times with hot distilled water to remove any soluble impurities and excess oxalic acid.
-
Finally, wash the precipitate with ethanol or acetone to facilitate drying.
-
-
Drying:
-
Dry the precipitate in an oven at a moderate temperature (e.g., 50-100°C) for several hours until a constant weight is achieved.[8] Alternatively, the precipitate can be dried in a desiccator over a suitable drying agent.
-
Protocol 2: Homogeneous Precipitation of Lanthanide Oxalates
This method, which involves the slow, in-situ generation of the precipitating agent, yields larger, more uniform crystals. One common approach is the thermal decomposition of oxamic acid.[1][3][4]
Materials:
-
Lanthanide(III) nitrate hydrate (Ln(NO₃)₃·xH₂O)
-
Oxamic acid
-
Distilled or deionized water
Equipment:
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Centrifuge and centrifuge tubes
-
Scanning Electron Microscope (SEM) for morphology analysis (optional)[1]
Procedure:
-
Solution Preparation:
-
In a round bottom flask, prepare a clear solution by dissolving the lanthanide nitrate and oxamic acid in distilled water. A typical concentration would be 0.2 M for both reagents.[1] For example, mix 10 mL of a 0.2 M lanthanide nitrate solution with 25 mL of a 0.2 M oxamic acid solution.[1]
-
Initially, no precipitate should form.[1]
-
-
Precipitation via Thermal Decomposition:
-
Heat the solution to a temperature between 90°C and 100°C with continuous stirring (e.g., 500 rpm).[1][3]
-
Maintain this temperature for several hours (e.g., 2 hours) to allow for the slow thermal decomposition of oxamic acid, which generates oxalate ions and leads to the gradual formation of lanthanide oxalate crystals.[1][3]
-
-
Isolation and Analysis:
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Isolate the crystalline precipitate by centrifugation (e.g., 5000 rpm for 2 minutes).[1]
-
Wash the precipitate with distilled water and dry as described in Protocol 1.
-
The morphology of the resulting microcrystals can be observed using a scanning electron microscope (SEM).[1]
-
Data Presentation
The following tables summarize key quantitative data related to the precipitation of lanthanides with oxalic acid.
Table 1: Kinetics of Homogeneous Oxalate Precipitation at 100°C [1][3]
| Lanthanide | Kinetic Constant (k, min⁻¹) | R² of Exponential Fit |
| Ce | 0.016 | 0.983 |
| Pr | 0.014 | 0.991 |
| Gd | 0.011 | 0.994 |
| Er | 0.009 | 0.985 |
| Yb | 0.007 | 0.992 |
| Data derived from the thermal decomposition of oxamic acid.[1] |
Table 2: Composition of Lanthanide Oxalate Hydrates [1]
| Lanthanide | Chemical Formula | Crystal System |
| Ce | Ce₂(C₂O₄)₃·10H₂O | Monoclinic |
| Pr | Pr₂(C₂O₄)₃·10H₂O | Monoclinic |
| Gd | Gd₂(C₂O₄)₃·10H₂O | Monoclinic |
| Determined for precipitates obtained via homogeneous precipitation.[1] |
Table 3: Thermal Decomposition of Lanthanide Oxalates
| Lanthanide Oxalate | Decomposition Product | Temperature Range (°C) | Reference |
| La₂(C₂O₄)₃ | La₂O₃ | 600 - 745.6 | [11] |
| Anhydrous La₂(C₂O₄)₃ | Stable up to 320°C | [12] | |
| Thermal decomposition is a multi-step process often involving the formation of intermediate carbonates.[11] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the chemical principles involved in lanthanide oxalate precipitation.
Caption: Experimental workflow for direct precipitation of lanthanide oxalates.
Caption: Logical relationship in homogeneous precipitation via thermal decomposition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homogeneous Precipitation of Lanthanide Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lanthanum oxalate - Wikipedia [en.wikipedia.org]
- 6. Preparation of Standard Solution of Oxalic Acid: Step-by-Step Guide [vedantu.com]
- 7. Part 1- Preparation of a standard solution of oxalic acid. AIM To prepar.. [askfilo.com]
- 8. mdpi.com [mdpi.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. THE THERMAL DECOMPOSITION OF LANTHANUM OXALATE (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols: The Role of Oxalic Acid Dihydrate in the Synthesis of Metal-Organic Frameworks
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing. The synthesis of MOFs with desired properties, such as high crystallinity and specific crystal sizes, is crucial for their performance. Oxalic acid dihydrate (H₂C₂O₄·2H₂O) has emerged as a key reagent in MOF synthesis, acting not only as a simple linker but also as a highly effective modulator to control the crystallization process. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various MOFs.
The Role of Oxalic Acid in MOF Synthesis
Oxalic acid, a simple dicarboxylic acid, can play multiple roles in the formation of MOFs:
-
As a Linker: The oxalate anion can directly bridge metal centers to form the framework structure. This is particularly common in the synthesis of lanthanide-based MOFs, where the small size and strong coordination ability of oxalate lead to robust and often luminescent frameworks.[1][2][3]
-
As a Modulator: In many syntheses, particularly for aluminum-based MOFs, oxalic acid is employed as a coordination modulator.[4][5][6][7][8] Its function is to compete with the primary organic linker for coordination to the metal centers. This modulation slows down the nucleation and growth of the MOF crystals, leading to several benefits:
-
Increased Crystallinity: By controlling the reaction kinetics, oxalic acid promotes the formation of larger, more well-defined crystals with fewer defects.[4][5][7][8]
-
Control over Crystal Size: The concentration of oxalic acid can be tuned to control the final crystal size of the MOF, which is a critical parameter for many applications.[4][5]
-
Phase Purity: The use of oxalic acid as a modulator can help to prevent the formation of undesired, non-porous phases.[4]
-
pH Influence: Oxalic acid also influences the pH of the reaction mixture, which affects the deprotonation of the primary linker and the formation of metal-oxalate complexes, thereby influencing the overall reaction equilibrium.[4][5]
-
The chelating nature of oxalic acid, forming a stable five-membered ring with the metal ion, is a key factor in its effectiveness as a modulator.[6][8]
Experimental Protocols
The following protocols are examples of how this compound is used in the synthesis of different types of MOFs. The synthesis methods include hydrothermal/solvothermal and mechanochemical approaches.
2.1 Hydrothermal/Solvothermal Synthesis of Aluminum-Based MOFs
Hydrothermal and solvothermal syntheses are common methods for producing high-quality MOF crystals.[9][10] The reaction is typically carried out in a sealed vessel (autoclave) at elevated temperatures.
This protocol describes the synthesis of MIL-53(Al), a well-known aluminum-based MOF, using this compound as a modulator to enhance crystallinity.[4]
Materials:
-
Aluminum chloride hexahydrate (AlCl₃·6H₂O)
-
Terephthalic acid (H₂bdc)
-
This compound (H₂C₂O₄·2H₂O)
-
Demineralized water
Procedure:
-
In a 45 mL Teflon liner, dissolve aluminum chloride hexahydrate in demineralized water.
-
Add the desired amount of this compound to the solution and stir until fully dissolved.
-
Add terephthalic acid to the solution. Note that the terephthalic acid may not completely dissolve at this stage.
-
Stir the mixture to ensure homogeneity.
-
Seal the Teflon liner inside a steel autoclave.
-
Place the autoclave in an oven preheated to the reaction temperature.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Collect the solid product by filtration, wash with demineralized water and ethanol, and dry.
Quantitative Data for MIL-53(Al) Synthesis:
| Parameter | Value | Reference |
| AlCl₃·6H₂O | 966 mg (4 mmol) | [4] |
| Terephthalic acid | 665 mg (4 mmol) | [4] |
| This compound | 0 - 6 mmol (variable) | [4] |
| Demineralized water | 30 mL | [4] |
| Temperature | 220 °C | [4] |
| Time | 72 hours | [4] |
This protocol details the synthesis of CAU-10, another aluminum-based MOF, with oxalic acid modulation.[4][11]
Materials:
-
Aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O)
-
Isophthalic acid (H₂m-bdc)
-
This compound (H₂C₂O₄·2H₂O)
-
Dimethylformamide (DMF)
-
Demineralized water
Procedure:
-
Dissolve aluminum sulfate octadecahydrate in a mixture of DMF and demineralized water in a 45 mL Teflon liner.
-
Add the specified amount of this compound and stir to homogenize.
-
Add isophthalic acid and stir the mixture again.
-
Seal the liner in a steel autoclave and heat in an oven.
-
After cooling, the product is collected by filtration, washed, and dried.
Quantitative Data for CAU-10(Al) Synthesis:
| Parameter | Value | Reference |
| Al₂(SO₄)₃·18H₂O | 802 mg (1.2 mmol) | [4][11] |
| Isophthalic acid | 199 mg (1.2 mmol) | [4][11] |
| This compound | 0 - 1.8 mmol (variable) | [4][11] |
| Solvent | 10 mL (1:4 DMF:H₂O) | [4][11] |
| Temperature | 210 °C | [4][11] |
| Time | 16 hours | [4][11] |
2.2 Hydrothermal Synthesis of Lanthanide-Based MOFs
In this context, oxalic acid acts as the primary linker.
This protocol describes the hydrothermal synthesis of luminescent lanthanide MOFs.[1][3]
Materials:
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) or Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O)
-
This compound (H₂C₂O₄·2H₂O)
-
Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Dissolve this compound in DMF.
-
In a separate container, dissolve the lanthanide nitrate salt in deionized water.
-
Combine the two solutions and stir.
-
Transfer the mixture to a Teflon-lined autoclave and heat.
-
After cooling, the crystalline product is collected by filtration, washed, and dried.
Quantitative Data for Lanthanide MOF Synthesis:
| Parameter | Value | Reference |
| Lanthanide nitrate | 1 mmol | [2] |
| This compound | 315 mg (2.5 mmol) | [2] |
| DMF | 5 mL | [2] |
| Deionized water | 5 mL | [2] |
| Temperature | Not specified | |
| Time | Not specified |
2.3 Mechanochemical Synthesis
Mechanochemical synthesis, such as ball milling, offers a solvent-free or low-solvent alternative for MOF production, often with reduced reaction times.[12][13][14][15][16]
This protocol outlines a general, solvent-free approach for the synthesis of metal oxalate frameworks from metal oxides.[12]
Materials:
-
Metal oxide (e.g., ZnO, CuO, NiO)
-
This compound (H₂C₂O₄·2H₂O)
Procedure:
-
Combine stoichiometric amounts of the metal oxide and this compound in a milling jar.
-
Mill the mixture for a specified time at a set frequency.
-
The resulting powder is the metal oxalate MOF, which may be washed if necessary.
Quantitative Data for Mechanochemical Synthesis:
| Parameter | Value | Reference |
| Metal Oxide | Stoichiometric amount | [12] |
| This compound | Stoichiometric amount | [12] |
| Milling Time | Varies (e.g., minutes to hours) | [12][13] |
| Milling Frequency | Varies | [13][16] |
Visualizations
Diagram 1: Experimental Workflow for MOF Synthesis using Oxalic Acid Modulation
Caption: Workflow for MOF synthesis with oxalic acid as a modulator.
Diagram 2: Logical Relationship of Oxalic Acid Concentration and MOF Crystallinity
Caption: Effect of oxalic acid concentration on MOF crystallinity.
Conclusion
This compound is a versatile and powerful tool in the synthesis of metal-organic frameworks. Its dual role as both a potential linker and an effective modulator allows for greater control over the final properties of the MOF. The protocols provided herein offer a starting point for researchers to explore the use of oxalic acid in developing new MOFs with tailored characteristics for a variety of applications, from fundamental research to drug development. The careful tuning of the oxalic acid concentration is key to achieving optimal results in terms of crystallinity and crystal size.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A new mode of luminescence in lanthanide oxalates metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.tudelft.nl [research.tudelft.nl]
- 5. From Nanoparticles to Single Crystals of Al‐MOFs: Synergistic Coordination and pH Modulation, and Rapid Sorption Kinetics Assessment by Optical Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming Crystallinity Limitations of Aluminium Metal‐Organic Frameworks by Oxalic Acid Modulated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Geomimetic approaches in the design and synthesis of metal-organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid mechanochemical synthesis of metal-organic frameworks using exogenous organic base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanochemical synthesis and application of mixed-metal copper–ruthenium HKUST-1 metal–organic frameworks in the electrocatalytic oxygen evolution reaction - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 15. Metal–organic framework composites from a mechanochemical process - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. [PDF] Mechanochemical Synthesis of Metal-Organic Frameworks : A Fast and FacileApproach towardQuantitativeYields andHighSpecific SurfaceAreas | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Quantitative Analysis of Calcium via Oxalic Acid Dihydrate Precipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of calcium by precipitation as calcium oxalate. This classical analytical method remains a highly accurate and precise technique, valuable in various research and development settings, including pharmaceutical analysis where calcium content in raw materials or final products is critical.
Principle of the Method
The quantitative analysis of calcium by this method is based on the precipitation of calcium ions (Ca²⁺) from a solution using an excess of oxalate ions (C₂O₄²⁻), typically from ammonium oxalate or oxalic acid. The reaction forms a sparingly soluble precipitate of calcium oxalate monohydrate (CaC₂O₄·H₂O).[1] The amount of calcium in the original sample can then be determined through two primary approaches:
-
Gravimetric Analysis: The precipitated calcium oxalate monohydrate is filtered, washed, dried to a constant weight, and weighed.[1][2] The mass of the precipitate is then used to calculate the amount of calcium in the original sample based on the stoichiometry of the compound.[1]
-
Volumetric (Titration) Analysis: The washed precipitate of calcium oxalate is dissolved in an acidic solution (typically sulfuric acid), and the liberated oxalic acid is titrated with a standardized solution of potassium permanganate (KMnO₄).[3][4][5][6] The volume of KMnO₄ solution required for the titration is stoichiometrically related to the amount of oxalic acid, and thus to the amount of calcium in the original sample.
The choice between gravimetric and volumetric analysis depends on the available equipment, the required level of accuracy, and the nature of the sample matrix.
Chemical Reactions
The key chemical reactions involved in this analytical method are:
-
Precipitation: Ca²⁺(aq) + C₂O₄²⁻(aq) + H₂O(l) → CaC₂O₄·H₂O(s)[1][7]
-
Dissolution of Precipitate (for Titration): CaC₂O₄·H₂O(s) + 2H⁺(aq) → Ca²⁺(aq) + H₂C₂O₄(aq) + H₂O(l)
-
Redox Titration with Potassium Permanganate: 5H₂C₂O₄(aq) + 2MnO₄⁻(aq) + 6H⁺(aq) → 10CO₂(g) + 2Mn²⁺(aq) + 8H₂O(l)
Experimental Considerations
Several factors must be carefully controlled to ensure accurate and precise results:
-
pH: Calcium oxalate is soluble in acidic solutions due to the protonation of the oxalate ion.[8] Therefore, the precipitation is carried out in a neutral or slightly alkaline solution to ensure complete precipitation.[9] The pH is often gradually increased by the thermal decomposition of urea, which promotes the formation of larger, purer crystals that are easier to filter.[8][10]
-
Completeness of Precipitation: An excess of the precipitating agent (ammonium oxalate) is used to minimize the solubility of calcium oxalate and ensure that all calcium ions are precipitated.
-
Purity of Precipitate: Co-precipitation of other metal oxalates or hydroxides can be a source of error. This is minimized by precipitating from a dilute solution and by controlling the pH. The use of a methyl red indicator helps in adjusting the pH to the desired range (pH 4.8-6.0).[7][8]
-
Washing the Precipitate: The precipitate must be washed to remove any adsorbed impurities. A dilute solution of ammonium oxalate is often used for washing to prevent the precipitate from redissolving.
-
Drying the Precipitate (Gravimetric Analysis): The precipitate is typically dried at 105-110°C to a constant weight to remove excess water without decomposing the calcium oxalate monohydrate.[2][10] Higher temperatures can lead to decomposition to anhydrous calcium oxalate, calcium carbonate, or calcium oxide, which would introduce errors in the calculation if not accounted for.[11]
Data Presentation
The following tables present sample data for both gravimetric and volumetric analysis of a calcium-containing sample.
Table 1: Gravimetric Analysis of Calcium
| Trial | Mass of Sample (g) | Mass of Crucible (g) | Mass of Crucible + Precipitate (g) | Mass of CaC₂O₄·H₂O (g) | Mass of Ca (g) | % Ca in Sample |
| 1 | 0.5012 | 25.1234 | 25.4567 | 0.3333 | 0.0913 | 18.22 |
| 2 | 0.5025 | 25.2345 | 25.5698 | 0.3353 | 0.0918 | 18.27 |
| 3 | 0.5008 | 25.3456 | 25.6781 | 0.3325 | 0.0911 | 18.19 |
| Average | 18.23 | |||||
| Std. Dev. | 0.04 |
Calculations:
-
Mass of Ca = Mass of CaC₂O₄·H₂O × (Molar Mass of Ca / Molar Mass of CaC₂O₄·H₂O)
-
Molar Mass of Ca = 40.08 g/mol
-
Molar Mass of CaC₂O₄·H₂O = 146.12 g/mol
Table 2: Volumetric (Permanganometric) Titration of Calcium
| Trial | Mass of Sample (g) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of KMnO₄ used (mL) | Moles of KMnO₄ | Moles of Ca | Mass of Ca (g) | % Ca in Sample |
| 1 | 0.2505 | 0.50 | 22.80 | 22.30 | 0.000446 | 0.001115 | 0.0447 | 17.84 |
| 2 | 0.2512 | 1.20 | 23.65 | 22.45 | 0.000449 | 0.001123 | 0.0450 | 17.91 |
| 3 | 0.2508 | 0.80 | 23.20 | 22.40 | 0.000448 | 0.001120 | 0.0449 | 17.90 |
| Average | 17.88 | |||||||
| Std. Dev. | 0.04 |
Assumptions and Calculations:
-
Molarity of standardized KMnO₄ solution = 0.0200 M
-
From the stoichiometry of the titration reaction: 5 moles of H₂C₂O₄ react with 2 moles of KMnO₄.
-
Moles of H₂C₂O₄ = (Volume of KMnO₄ in L × Molarity of KMnO₄) × (5/2)
-
Moles of Ca = Moles of H₂C₂O₄
Experimental Protocols
Protocol 1: Gravimetric Determination of Calcium
1. Sample Preparation: a. Accurately weigh approximately 0.5 g of the calcium-containing sample into a 250 mL beaker. b. Add 50 mL of deionized water and 10 mL of 6 M HCl. c. Gently heat the solution to dissolve the sample completely.
2. Precipitation: a. Dilute the solution to about 150 mL with deionized water. b. Add 5 drops of methyl red indicator solution. c. Heat the solution to boiling. d. Slowly add 50 mL of a warm 4% (w/v) ammonium oxalate solution with constant stirring. e. While stirring, add a 1:1 ammonia solution dropwise until the indicator changes color from red to yellow (pH ≈ 6).[1] f. Allow the solution to stand and digest for at least one hour to allow the precipitate to settle. For best results, allow it to stand overnight.
3. Filtration and Washing: a. Decant the supernatant through a pre-weighed sintered glass crucible. b. Wash the precipitate in the beaker with several small portions of cold 0.1% ammonium oxalate solution, decanting the washings through the crucible. c. Transfer the precipitate to the crucible and wash with several more portions of the cold ammonium oxalate solution. d. Finally, wash the precipitate with a small amount of ice-cold deionized water to remove the ammonium oxalate.
4. Drying and Weighing: a. Dry the crucible and precipitate in an oven at 110°C for 1-2 hours.[7][10] b. Cool the crucible in a desiccator to room temperature. c. Weigh the crucible and its contents accurately. d. Repeat the drying, cooling, and weighing steps until a constant mass is obtained (±0.3 mg).[8]
5. Calculation: a. Calculate the mass of the CaC₂O₄·H₂O precipitate. b. Use the gravimetric factor (Molar Mass of Ca / Molar Mass of CaC₂O₄·H₂O) to determine the mass of calcium in the sample. c. Calculate the percentage of calcium in the original sample.
Protocol 2: Volumetric Determination of Calcium by Permanganometric Titration
1. Sample Preparation and Precipitation: a. Follow steps 1 and 2 from the Gravimetric Determination protocol.
2. Filtration and Washing: a. Follow step 3 from the Gravimetric Determination protocol.
3. Dissolution of the Precipitate: a. Place the crucible with the washed precipitate in a clean 250 mL Erlenmeyer flask. b. Add 100 mL of 1 M H₂SO₄ to the flask to dissolve the precipitate.[3] c. Carefully remove the crucible, ensuring all the dissolved precipitate is rinsed into the flask with deionized water.
4. Titration: a. Heat the solution in the Erlenmeyer flask to 60-70°C.[3][12] b. Titrate the hot solution with a standardized 0.02 M KMnO₄ solution until a faint pink color persists for at least 30 seconds.[3] This indicates the endpoint of the titration. c. Record the volume of KMnO₄ solution used.
5. Calculation: a. Calculate the moles of KMnO₄ used in the titration. b. Using the stoichiometry of the reaction (2 moles of KMnO₄ react with 5 moles of H₂C₂O₄), calculate the moles of oxalic acid. c. Since the molar ratio of Ca²⁺ to H₂C₂O₄ is 1:1, the moles of oxalic acid are equal to the moles of calcium in the sample. d. Calculate the mass of calcium and then the percentage of calcium in the original sample.
Visualizations
Diagrams
Caption: Experimental workflow for calcium analysis.
Caption: Chemical reaction pathway for calcium analysis.
References
- 1. moodle.uoh.edu.iq [moodle.uoh.edu.iq]
- 2. scribd.com [scribd.com]
- 3. Permanganometric Titration of Calcium: Accurate Calcium Determination [titration.cc]
- 4. echemi.com [echemi.com]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
- 8. staff.buffalostate.edu [staff.buffalostate.edu]
- 9. researchgate.net [researchgate.net]
- 10. spectrum.troy.edu [spectrum.troy.edu]
- 11. youtube.com [youtube.com]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
Application Notes and Protocols: Oxalic Acid Dihydrate as a Reducing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxalic acid dihydrate (C₂H₂O₄·2H₂O) is a dicarboxylic acid that serves as a versatile reagent in numerous synthetic pathways.[1] While it is widely recognized for its roles as a Brønsted acid and a chelating agent for metal ions, its capacity as a reducing agent is a less commonly exploited yet significant aspect of its chemical reactivity.[1][2] The inherent ability of the oxalate moiety to undergo oxidation to carbon dioxide makes oxalic acid a competent electron donor in various chemical transformations.[2] This document provides an overview of the application of this compound as a reducing agent in organic synthesis, with a focus on specific protocols and available quantitative data.
Application as a Reducing Agent
The utility of this compound as a reducing agent is most prominently documented in the reduction of nitroaromatic compounds, particularly in the synthesis of aminophenols. This transformation is of significant interest in the pharmaceutical and fine chemical industries, where aromatic amines are crucial intermediates.
In this context, this compound is typically employed in conjunction with a metal, such as aluminum, in an acidic aqueous medium. The reaction leverages the ability of the metal to act as the primary electron source, while oxalic acid plays a multifaceted role. It maintains an acidic environment, which is crucial for the reduction pathway, and it also likely participates in the redox process and helps to chelate the metal ions, facilitating the reaction.
While the broader application of this compound as a standalone reducing agent for other functional groups such as aldehydes, ketones, or sulfoxides is not extensively documented in scientific literature, its role in specific metal-mediated reductions highlights its potential in facilitating electron transfer processes.
Experimental Protocols
Reduction of Nitroarenes to Aminophenols
This protocol is based on the methodology described for the preparation of aminophenols from nitroaromatic compounds.[3] The following procedure is a representative example for the reduction of nitrobenzene to p-aminophenol.
Protocol 1: Synthesis of p-Aminophenol from Nitrobenzene
Materials:
-
Nitrobenzene
-
This compound
-
Aluminum flakes
-
Water
-
Sodium sulfite
-
Sodium carbonate
-
Standard laboratory glassware (round-bottom flask, condenser, stirrer, etc.)
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine nitrobenzene (1.0 eq) and a 15-30% (w/w) aqueous solution of this compound.
-
Heating: Heat the mixture to approximately 95 °C with vigorous stirring.
-
Addition of Aluminum: Once the reaction temperature is stable, slowly add aluminum flakes (in portions) to the reaction mixture over a period of approximately one hour. Maintain vigorous stirring throughout the addition.
-
Reaction Monitoring: After the addition of aluminum is complete, continue heating and stirring the mixture for an additional 2 hours, or until the reaction is complete (monitoring by TLC or other suitable analytical technique is recommended to confirm the disappearance of nitrobenzene).
-
Work-up:
-
Filter the hot reaction mixture to remove any insoluble materials.
-
Make the filtrate alkaline by adding sodium sulfite and sodium carbonate until the solution is alkaline to Brilliant Yellow indicator paper.
-
-
Isolation:
-
Allow the alkaline solution to cool to room temperature and then let it stand for approximately 8 hours.
-
The p-aminophenol will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Quantitative Data for the Reduction of Nitrobenzene:
| Reagent | Molar Ratio/Concentration | Key Parameters | Outcome | Reference |
| Nitrobenzene | 1.0 eq | Temperature: 95 °C | p-Aminophenol precipitates upon work-up. | [3] |
| This compound | 15-30% aqueous solution | Reaction Time: ~3 hours | Aniline is noted as a minor byproduct. | [3] |
| Aluminum Flakes | Stoichiometric amount | - | - | [3] |
Scope of Nitroarene Reduction:
The following table summarizes the scope of the reaction for different nitroaromatic compounds as described in the source literature.[3]
| Substrate | Product |
| Nitrobenzene | p-Aminophenol |
| o-Nitrotoluene | 4-Amino-3-methylphenol |
| 2-Methyl-1-nitronaphthalene | 1-Amino-2-methylnaphthalene |
Visualizations
Caption: Experimental workflow for the reduction of nitroarenes.
Caption: Roles of components in the reduction of nitroarenes.
References
Application Notes & Protocols: Preparation of a Standard Solution of Oxalic Acid Dihydrate for Titration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxalic acid dihydrate (C₂H₂O₄·2H₂O) is a stable, non-hygroscopic solid with a high degree of purity, making it an excellent primary standard for acid-base titrations.[1][2] A primary standard is a substance that can be accurately weighed to prepare a solution of a precisely known concentration. This standard solution can then be used to determine the concentration of other solutions, such as sodium hydroxide (NaOH), through titration.[2]
These application notes provide a detailed protocol for the preparation of a standard solution of this compound, including calculations, experimental procedures, and safety guidelines.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its use as a primary standard.
| Property | Value |
| Chemical Formula | C₂H₂O₄·2H₂O[3][4] |
| Molecular Weight | 126.07 g/mol [3][4] |
| Appearance | White, crystalline solid[5][6] |
| Purity | ≥99.5%[3] |
| Melting Point | 98-100 °C[3][4] |
| Solubility in Water | >100 g/L at 25 °C[3] |
| Acidity (pKa) | pKa₁ = 1.25, pKa₂ = 4.28 |
Experimental Protocols
Materials and Equipment
-
Chemicals:
-
This compound (C₂H₂O₄·2H₂O), Analytical Reagent (A.R.) grade
-
Distilled or deionized water
-
-
Glassware and Equipment:
Calculation of Required Mass
To prepare a standard solution of a specific molarity, the required mass of this compound is calculated using the following formula:
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) [1]
Example Calculation for 250 mL of 0.1 M Oxalic Acid Solution:
-
Molarity = 0.1 mol/L
-
Volume = 250 mL = 0.250 L
-
Molecular Weight = 126.07 g/mol
Mass = 0.1 mol/L × 0.250 L × 126.07 g/mol = 3.1518 g
| Desired Molarity (M) | Desired Volume (mL) | Calculated Mass of C₂H₂O₄·2H₂O (g) |
| 0.05 | 250 | 1.576 |
| 0.1 | 100 | 1.261 |
| 0.1 | 250 | 3.152 |
| 0.1 | 500 | 6.304 |
| 0.1 | 1000 | 12.607 |
Preparation Procedure
-
Weighing: Accurately weigh the calculated amount of this compound using an analytical balance.[1][2] Place a clean, dry weighing boat or watch glass on the balance and tare it. Carefully add the this compound crystals with a spatula until the desired mass is reached. Record the exact mass.
-
Dissolving: Carefully transfer the weighed this compound into a clean beaker.[1] Add a small amount of distilled water (approximately 50-100 mL for a 250 mL solution) and stir with a clean glass rod until the crystals are completely dissolved.[1]
-
Transfer to Volumetric Flask: Quantitatively transfer the dissolved oxalic acid solution into a volumetric flask of the desired volume using a funnel.[1][2]
-
Rinsing: Rinse the beaker, glass rod, and funnel several times with small portions of distilled water, ensuring all the solution is transferred into the volumetric flask.[1][2] This step is critical to ensure accuracy.
-
Dilution to the Mark: Add distilled water to the volumetric flask until the water level is close to the calibration mark. Use a dropper or pipette for the final addition to bring the bottom of the meniscus to the calibration mark accurately.[8]
-
Homogenization: Stopper the volumetric flask and invert it several times (at least 10-15 times) to ensure the solution is thoroughly mixed and the concentration is uniform.[1]
Standardization of the Oxalic Acid Solution (Optional but Recommended)
For highly accurate work, the prepared oxalic acid solution can be standardized against a known concentration of a strong base, such as sodium hydroxide (NaOH), that has been previously standardized.
Titration Protocol
-
Preparation: Rinse a burette with a small amount of the standardized NaOH solution and then fill it. Record the initial burette reading.
-
Sample Preparation: Pipette a known volume (e.g., 25 mL) of the prepared oxalic acid solution into a clean conical flask.[2]
-
Indicator: Add 2-3 drops of phenolphthalein indicator to the oxalic acid solution in the conical flask.[2]
-
Titration: Titrate the oxalic acid solution with the NaOH solution from the burette while constantly swirling the flask.[2][9] The endpoint is reached when the solution turns a faint, permanent pink color.[2]
-
Replicates: Repeat the titration at least two more times to obtain concordant results (titre values that agree within ±0.05 mL).[9][10]
Calculation of Molarity
The molarity of the oxalic acid solution can be calculated using the following equation, based on the stoichiometry of the reaction:
H₂C₂O₄ + 2NaOH → Na₂C₂O₄ + 2H₂O [2]
M_acid × V_acid = (M_base × V_base) / 2
Where:
-
M_acid = Molarity of the oxalic acid solution (mol/L)
-
V_acid = Volume of the oxalic acid solution used (L)
-
M_base = Molarity of the standardized NaOH solution (mol/L)
-
V_base = Average volume of the NaOH solution used from the burette (L)
Workflow Diagram
Caption: Workflow for the preparation of a standard oxalic acid solution.
Safety Precautions and Storage
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] Oxalic acid is toxic and corrosive.[5][12] Avoid inhalation of dust and contact with skin and eyes.[11][12]
-
Storage: Store the prepared oxalic acid solution in a tightly sealed and clearly labeled container.[13][14] Keep it in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and alkalis.[12][13][14]
-
Disposal: Dispose of waste oxalic acid solutions according to local regulations. Neutralization with a weak base like sodium bicarbonate may be required before disposal.[14]
References
- 1. Preparation of Standard Solution of Oxalic Acid: Step-by-Step Guide [vedantu.com]
- 2. engineeringbyte.com [engineeringbyte.com]
- 3. This compound Suprapur 6153-56-6 [sigmaaldrich.com]
- 4. This compound for analysis EMSURE ACS,ISO,Reag. Ph Eur 6153-56-6 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. 6153-56-6・this compound・155-00422・157-00421・159-00425[Detail Information] | [Common Chemicals & Lab Tools]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. Part 1: Preparation of a Standard Solution of Oxalic Acid Aim: To prepar.. [askfilo.com]
- 8. byjus.com [byjus.com]
- 9. scribd.com [scribd.com]
- 10. brainly.in [brainly.in]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. ontariobee.com [ontariobee.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. camachem.com [camachem.com]
Application Notes and Protocols: The Role of Oxalic Acid Dihydrate in the Synthesis of Rare Earth Oxalates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pivotal role of oxalic acid dihydrate in the synthesis of rare earth oxalates. This process is a cornerstone in the hydrometallurgical route for the purification and separation of rare earth elements (REEs), ultimately leading to the production of high-purity rare earth oxides.
Introduction
This compound (H₂C₂O₄·2H₂O) serves as a highly effective precipitating agent for rare earth elements from aqueous solutions.[1][2][3] The reaction between rare earth ions (REE³⁺) and oxalic acid results in the formation of insoluble rare earth oxalate hydrates (REE₂(C₂O₄)₃·nH₂O). This precipitation is a critical step for separating REEs from other metal ions commonly found in leach liquors, such as iron, aluminum, and calcium, particularly at lower pH values (1-2).[2][4] The resulting rare earth oxalates can then be calcined to produce high-purity rare earth oxides, which are essential materials in various high-technology applications.[5][6]
Key Applications
-
Selective Precipitation: Oxalic acid allows for the selective precipitation of REEs from solutions containing various other metals.[1][7]
-
Purification of REEs: The oxalate precipitation method is a robust technique for achieving high-purity rare earth concentrates.[2][8]
-
Precursor for Oxide Production: Rare earth oxalates are crucial intermediate precursors for the synthesis of rare earth oxides through thermal decomposition.[5][9]
Experimental Protocols
Protocol 1: General Precipitation of Rare Earth Oxalates from an Aqueous Solution
This protocol outlines the fundamental steps for precipitating rare earth oxalates from a solution of rare earth salts using this compound.
Materials:
-
Rare earth salt solution (e.g., rare earth chloride, nitrate, or sulfate)
-
This compound (H₂C₂O₄·2H₂O) solution (e.g., 10% w/v)
-
Deionized water
-
Ethanol (for washing)
-
Ammonium hydroxide or other suitable base for pH adjustment
Equipment:
-
Glass reactor vessel with a stirrer
-
Heating mantle or water bath
-
pH meter
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Solution Preparation: Prepare a rare earth salt solution of known concentration.
-
pH Adjustment: Adjust the pH of the rare earth solution to the desired value (typically between 1 and 2 for selective precipitation) using a suitable acid or base.[2]
-
Heating: Heat the rare earth solution to the desired precipitation temperature, typically ranging from ambient temperature to 80°C.[10]
-
Precipitant Addition: Slowly add the this compound solution to the heated rare earth solution under constant stirring. The amount of oxalic acid added is often in stoichiometric excess to ensure complete precipitation.[1]
-
Precipitation and Aging: Continue stirring for a defined period (e.g., 1-2 hours) to allow for the complete formation and aging of the precipitate.[6] Aging can influence the particle size of the resulting oxalate.
-
Filtration and Washing: Separate the precipitate from the solution by filtration. Wash the collected rare earth oxalate precipitate with deionized water to remove any soluble impurities, followed by a wash with ethanol to aid in drying.[10]
-
Drying: Dry the washed precipitate in an oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.
Protocol 2: Synthesis of Yttrium Europium Oxalate for Phosphor Precursors
This protocol is adapted for the co-precipitation of yttrium and europium oxalates, which are precursors for red-emitting phosphors.
Materials:
-
Yttrium oxide (Y₂O₃)
-
Europium oxide (Eu₂O₃)
-
Concentrated nitric acid
-
This compound
-
Denatured alcohol (Ethanol)
-
Distilled water
Procedure:
-
Dissolution: Dissolve 45.2 g of yttrium oxide and 5.3 g of europium oxide in approximately 150 ml of concentrated nitric acid, heating as necessary to ensure complete dissolution.[10]
-
Dilution: Dilute the resulting solution to a total volume of 1000 ml with distilled water.[10]
-
Precipitant Preparation: Prepare a 14.6% by weight oxalic acid solution by dissolving 146 g of oxalic acid in 500 ml of distilled water. Add 238 ml of denatured alcohol and approximately 212 ml of distilled water to bring the total volume to one liter.[10]
-
Heating: Heat both the rare-earth nitrate solution and the oxalic acid-alcohol solution to approximately 80°C.[10]
-
Precipitation: Slowly stir the heated oxalic acid-alcohol solution into the heated rare-earth nitrate solution to co-precipitate the yttrium-europium oxalate.[10]
-
Settling and Separation: Allow the precipitate to settle, then separate it by decantation.[10]
-
Washing and Drying: Wash the precipitate with water, filter, and dry it overnight.[10]
Data Presentation
The efficiency of rare earth oxalate precipitation is influenced by several factors, including the stoichiometry of the precipitant, temperature, and pH.
Table 1: Effect of Oxalic Acid Stoichiometry on the Precipitation Efficiency of Rare Earths from a Sulfuric Acid Leaching Solution [1]
| Oxalic Acid Amount (vs. Stoichiometric) | REE Precipitation Efficiency (%) | Iron Co-precipitation (%) |
| 100% (Stoichiometric) | 93.0 | ~0 |
| 120% | 96.7 | Not specified |
| 140% | 98.1 | 7.0 |
Table 2: Influence of pH on the Recovery of Rare Earth Elements via Oxalate Precipitation [6]
| pH | Reaction Time (min) | Oxalic Acid Dosage (g/L) | REE Recovery (%) |
| 1.5 | 120 | 20 | 95 |
| 1.5 | 120 | 30 | ~100 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of rare earth oxalates and their subsequent conversion to rare earth oxides.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2018195642A1 - Direct oxalate precipitation for rare earth elements recovery - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. CA2898612A1 - Selective extraction of rare earth elements by oxalic acid precipitation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US3420861A - Efficient preparation of rare-earth metal oxalate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Problems with endpoint detection in KMnO4 titration of oxalic acid.
This guide provides troubleshooting and frequently asked questions for issues related to endpoint detection in the potassium permanganate (KMnO₄) titration of oxalic acid (H₂C₂O₄).
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the titration experiment.
Q1: Why does the initial pink color from the KMnO₄ disappear so slowly at the beginning of the titration?
A: The reaction between permanganate ions (MnO₄⁻) and oxalate ions (C₂O₄²⁻) is inherently slow at room temperature.[1][2] The reaction is also autocatalytic, meaning one of the products, Manganese(II) ions (Mn²⁺), acts as a catalyst for the reaction.[1][2][3] At the start of the titration, there are no Mn²⁺ ions present, so the reaction proceeds at its uncatalyzed, slower rate. As the titration continues and more Mn²⁺ is produced, the reaction rate increases, causing the pink color to disappear more rapidly with each drop of titrant until the endpoint is near. To ensure a reasonable reaction rate from the beginning, the oxalic acid solution should be heated to 60-70°C before starting the titration.[1][2][4]
Q2: I've reached the endpoint, but the faint pink color fades after a minute. Is this the true endpoint?
A: No, this is likely a false endpoint. The true endpoint is marked by the first appearance of a pale pink color that persists for at least 30 seconds upon swirling the flask.[1][4] If the color disappears, it indicates that unreacted oxalic acid is still present and the reaction is still proceeding, albeit slowly. Continue adding KMnO₄ drop by drop until the pink color is stable for the required duration.
Q3: My solution turned brown or a yellowish-brown precipitate formed during the titration. What went wrong?
A: The formation of a brown precipitate, which is manganese dioxide (MnO₂), indicates an incomplete reduction of the permanganate ion.[5][6] This typically happens for two main reasons:
-
Insufficient Acid: The titration must be conducted in a strongly acidic medium, which is why dilute sulfuric acid (H₂SO₄) is added.[1][4] Without enough H⁺ ions, the permanganate (MnO₄⁻, oxidation state +7) is reduced to MnO₂ (+4 oxidation state) instead of the colorless manganese(II) ion (Mn²⁺, +2 oxidation state).[1][6]
-
Adding Titrant Too Quickly: If KMnO₄ is added too rapidly, localized excesses of the titrant can occur where there aren't enough H⁺ or oxalic acid molecules immediately available to react, leading to the formation of MnO₂.[5]
To resolve this, ensure an adequate amount of dilute H₂SO₄ is added before heating and add the KMnO₄ solution slowly, drop by drop, with continuous swirling, especially near the endpoint.
Q4: The endpoint color is very dark purple, not a faint pink. How does this affect my results?
A: A dark purple or deep pink color indicates that you have significantly overshot the endpoint by adding a large excess of KMnO₄. The endpoint is the first drop of KMnO₄ that is not decolorized, imparting a pale pink hue to the solution. Overshooting the endpoint will lead to a larger recorded volume of titrant used, which in turn will result in a calculated concentration for the analyte that is erroneously high. It is crucial to add the titrant dropwise as you approach the endpoint to achieve a precise result.
Q5: Why can't I use hydrochloric acid (HCl) or nitric acid (HNO₃) to acidify the solution?
A: Other acids like HCl and HNO₃ are generally avoided in permanganate titrations because they can participate in side reactions, leading to inaccurate results.[4][7]
-
Hydrochloric Acid (HCl): Potassium permanganate is a strong enough oxidizing agent to oxidize the chloride ions (Cl⁻) in HCl to chlorine gas (Cl₂).[7][8] This side reaction consumes KMnO₄, leading to an artificially high titrant volume.
-
Nitric Acid (HNO₃): Nitric acid is itself an oxidizing agent and can interfere with the primary redox reaction between permanganate and oxalic acid.[7][8]
Dilute sulfuric acid (H₂SO₄) is the ideal choice because the sulfate ion (SO₄²⁻) is stable and does not react with KMnO₄ under these conditions.[2]
Experimental Protocol and Data
Standard Titration Protocol
The following is a detailed methodology for the standardization of a potassium permanganate solution using a standard solution of oxalic acid.
-
Preparation of Solutions:
-
Apparatus Setup:
-
Rinse a burette with a small amount of the KMnO₄ solution and then fill it, ensuring no air bubbles are trapped in the tip.[1]
-
Record the initial volume reading from the top of the meniscus, as the dark color of KMnO₄ can make the bottom difficult to see.[9]
-
Pipette a precise volume (e.g., 20.00 mL) of the standard oxalic acid solution into a clean conical flask.[4]
-
Add approximately one test tube full (about 20 mL) of 1 M dilute sulfuric acid to the conical flask.[7][10]
-
-
Titration Procedure:
-
Gently heat the conical flask containing the oxalic acid and sulfuric acid mixture to about 60-70°C.[1][4][7] Do not boil the solution, as this can cause the oxalic acid to decompose.[2]
-
Place the flask on a white tile to make the color change at the endpoint more visible.[10]
-
Begin adding the KMnO₄ solution from the burette to the hot oxalic acid solution. Swirl the flask continuously to ensure thorough mixing.[1]
-
Initially, the purple color of the permanganate will disappear as it reacts. As the endpoint approaches, the pink color will take longer to fade.
-
Add the KMnO₄ drop by drop until the addition of a single drop results in a permanent pale pink color that persists for at least 30 seconds.[1][4] This is the endpoint.
-
Record the final burette reading.
-
Repeat the titration at least two more times to obtain concordant (consistent) results.[10]
-
Sample Data Table
This table shows a typical set of results for a successful titration. The concordant readings (Titrations 2 and 3) are used for calculating the average volume.
| Titration Number | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of KMnO₄ Used (mL) |
| 1 (Rough) | 0.10 | 24.90 | 24.80 |
| 2 | 0.20 | 24.65 | 24.45 |
| 3 | 0.35 | 24.80 | 24.45 |
| Average Volume | 24.45 |
Visual Guides
Experimental Workflow
The following diagram illustrates the standard workflow for the titration procedure.
Caption: Workflow for KMnO₄ titration of oxalic acid.
Troubleshooting Logic
This diagram provides a logical path to diagnose common experimental issues.
Caption: Troubleshooting flowchart for common titration problems.
References
- 1. Titration of Oxalic Acid with KMnO4: Step-by-Step Guide [vedantu.com]
- 2. quora.com [quora.com]
- 3. Page loading... [guidechem.com]
- 4. Titration of Oxalic Acid with KMnO4: Step-by-Step Guide [vedantu.com]
- 5. experimental chemistry - Yellowish tinge during titration of oxalic acid with potassium permanganate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. scribd.com [scribd.com]
- 7. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 8. Oxalic-acid vs KMnO4 [unacademy.com]
- 9. testbook.com [testbook.com]
- 10. byjus.com [byjus.com]
Technical Support Center: Purification of Commercial Oxalic Acid Dihydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial-grade oxalic acid dihydrate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound typically contains various impurities that can affect experimental outcomes. The primary contaminants include inorganic salts and metal ions. Common impurities and their typical maximum allowable concentrations in ACS grade reagents are summarized in the table below.[1][2]
Q2: What is the most common and effective method for purifying this compound in a laboratory setting?
A2: The most widely used and effective method for purifying this compound is recrystallization from a solvent, with distilled or deionized water being the most common choice.[3][4] This technique leverages the difference in solubility of oxalic acid and its impurities at different temperatures.
Q3: How can I verify the purity of my this compound after purification?
A3: The purity of the recrystallized this compound can be determined using several analytical methods. The most common are:
-
Redox Titration: Titration with a standardized potassium permanganate (KMnO₄) solution.[5][6]
-
Neutralization Titration: Titration with a standardized sodium hydroxide (NaOH) solution using an indicator like phenolphthalein.[5][6][7]
-
Melting Point Determination: Pure this compound has a distinct melting point of approximately 101-102°C (with decomposition), while the anhydrous form melts at 189-191°C.[8][9][10]
Q4: Should I be concerned about the dihydrate versus the anhydrous form of oxalic acid during purification?
A4: Yes, the form of oxalic acid is dependent on the purification conditions. Recrystallization from water will yield the dihydrate form.[9][10] If the anhydrous form is desired, recrystallization from a solvent system with a low water content, such as an acetic acid/water mixture, or by heating the dihydrate under vacuum is necessary.[9][10][11][12] Be aware that overheating oxalic acid can lead to its decomposition into carbon dioxide, carbon monoxide, and water.[9][10][13]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Presence of Sulfate Impurities
Symptom: The purified oxalic acid, when dissolved, gives a positive test for sulfate ions (e.g., a white precipitate with barium chloride solution).
Cause: Sulfate salts are a common impurity in commercially available oxalic acid.
Solution: Precipitation with Barium Carbonate
This method involves the precipitation of sulfate ions as insoluble barium sulfate.
Experimental Protocol:
-
Dissolution: Prepare a concentrated solution of the impure oxalic acid in distilled water by heating.
-
Precipitation: While the solution is hot, slowly add a slurry of barium carbonate (BaCO₃) with constant stirring. The amount of barium carbonate should be stoichiometrically calculated based on the suspected sulfate concentration. An excess should be avoided to prevent contamination of the final product with barium salts.
-
Digestion: Continue to heat and stir the solution for approximately 30 minutes to allow for the complete precipitation of barium sulfate.[14]
-
Filtration: Filter the hot solution to remove the barium sulfate precipitate and any other insoluble impurities. A heated funnel can prevent premature crystallization of the oxalic acid.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of oxalic acid crystals.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold distilled water, and dry in a desiccator or a low-temperature oven.
Issue 2: Presence of Calcium Impurities
Symptom: The presence of a fine white precipitate that is insoluble in the acidic solution, or a positive flame test for calcium.
Cause: Calcium salts can be present in the starting material or introduced through the use of hard water.
Solution: Chelation with EDTA
Ethylenediaminetetraacetic acid (EDTA) can be used to chelate calcium ions, forming a soluble complex and preventing the co-precipitation of calcium oxalate.
Experimental Protocol:
-
Dissolution: Dissolve the impure this compound in a minimal amount of hot distilled water.
-
Chelation: Add a small amount of a dilute EDTA solution to the hot oxalic acid solution. The EDTA will bind with the calcium ions.
-
Crystallization: Allow the solution to cool slowly to induce crystallization of the purified oxalic acid.
-
Isolation and Washing: Filter the crystals and wash them thoroughly with cold distilled water to remove the soluble calcium-EDTA complex and any remaining EDTA.
-
Drying: Dry the purified crystals.
Issue 3: Presence of Heavy Metal Impurities (e.g., Iron, Lead)
Symptom: Discoloration of the oxalic acid crystals (e.g., a yellowish tint due to iron) or a positive qualitative test for heavy metals.
Cause: Heavy metals are common impurities from the manufacturing process of commercial oxalic acid.
Solution 1: Recrystallization
Multiple recrystallizations from water can significantly reduce the concentration of many heavy metal impurities.
Solution 2: Co-precipitation with Barium Sulfate
As described in the protocol for sulfate removal, the addition of barium carbonate in the presence of sulfate ions can also co-precipitate heavy metals like iron and lead.[14]
Solution 3: pH Adjustment and Precipitation
For certain metal ions, adjusting the pH of the oxalic acid solution can induce the precipitation of metal hydroxides or basic salts, which can then be removed by filtration before recrystallization.
Data Presentation
Table 1: Typical Impurities in Commercial this compound (ACS Grade)
| Impurity | Maximum Allowable Concentration |
| Residue after Ignition | ≤ 0.1% |
| Chloride (Cl) | ≤ 10 ppm |
| Sulfate (SO₄) | ≤ 0.5 ppm |
| Nitrate (NO₃) | ≤ 5 ppm |
| Heavy Metals (as Pb) | ≤ 0.5 ppm |
| Iron (Fe) | ≤ 0.5 ppm |
| Arsenic (As) | ≤ 0.5 ppm |
| Calcium (Ca) | Not specified (often present) |
| Magnesium (Mg) | Not specified (often present) |
Table 2: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 5 | 4.69 |
| 10 | 5.72 |
| 15 | 7.55 |
| 20 | 9.55 |
| 25 | 11.8 |
| 30 | 13.9 |
| 40 | 21.7 |
| 50 | 31.5 |
| 60 | 42.6 |
| 65 | 54.8 |
Experimental Protocols
Protocol 1: General Recrystallization from Water
This protocol is a standard method for the general purification of commercial this compound.
-
Dissolution: In a beaker, add 100 mL of distilled water for every 50-60 g of impure this compound.[8] Heat the mixture on a hot plate with constant stirring until all the oxalic acid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration using a heated funnel and fluted filter paper to remove them.
-
Cooling and Crystallization: Remove the beaker from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[16] Subsequently, place the beaker in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any remaining mother liquor.
-
Drying: Dry the crystals in a desiccator over a suitable desiccant or in a drying oven at a temperature below 50°C to avoid dehydration.
Protocol 2: Purity Verification by Redox Titration
This protocol details the determination of oxalic acid purity by titration with potassium permanganate.
-
Sample Preparation: Accurately weigh approximately 0.2 g of the purified this compound and dissolve it in a flask containing about 200 mL of deionized water and 20 mL of dilute sulfuric acid (1:1 v/v).[6]
-
Heating: Gently heat the solution to about 60°C.[6]
-
Titration: Titrate the hot solution with a standardized 0.02 mol/L potassium permanganate solution. The endpoint is reached when a faint, persistent pink color is observed.
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Calculation: Calculate the purity of the oxalic acid based on the stoichiometry of the reaction: 5 H₂C₂O₄ + 2 KMnO₄ + 3 H₂SO₄ → K₂SO₄ + 2 MnSO₄ + 10 CO₂ + 8 H₂O
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Logical relationships between common impurities and their respective removal methods.
References
- 1. alliancechemical.com [alliancechemical.com]
- 2. alliancechemical.com [alliancechemical.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. vadic.vigyanashram.blog [vadic.vigyanashram.blog]
- 5. hiranuma.com [hiranuma.com]
- 6. jmscience.com [jmscience.com]
- 7. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxalic acid - Wikipedia [en.wikipedia.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. brainly.in [brainly.in]
- 11. A Phase Study of the System: Oxalic Acid/Acetic Acid/Water; Its Significance in Oxalic Acid Crystal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. CN101205179A - Method for purifying oxalic acid solution - Google Patents [patents.google.com]
- 15. vadic.vigyanashram.blog [vadic.vigyanashram.blog]
- 16. fchpt.stuba.sk [fchpt.stuba.sk]
Preventing the formation of manganese dioxide in permanganate titrations
Welcome to the Technical Support Center for permanganate titrations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental procedures involving potassium permanganate titrations, with a specific focus on preventing the formation of manganese dioxide (MnO₂).
Frequently Asked Questions (FAQs)
Q1: What is the brown precipitate that sometimes forms during my permanganate titration?
A1: The brown precipitate is manganese dioxide (MnO₂). Its formation indicates that the permanganate ion (MnO₄⁻), which is in the +7 oxidation state, is being reduced to the +4 oxidation state instead of the desired colorless manganese(II) ion (Mn²⁺) in the +2 oxidation state. This unwanted side reaction can obscure the endpoint of the titration and lead to inaccurate results.
Q2: What are the primary causes of manganese dioxide formation?
A2: The formation of MnO₂ is primarily caused by insufficient acidity (pH is too high) in the reaction mixture. In neutral or weakly acidic solutions, the reduction of permanganate tends to stop at the Mn(IV) state. Other contributing factors can include localized high concentrations of permanganate, slow mixing, and, in some cases, high temperatures.
Q3: How can I prevent the formation of manganese dioxide?
A3: To prevent the formation of MnO₂, you should:
-
Ensure a strongly acidic medium: Add a sufficient amount of dilute sulfuric acid to the analyte solution before starting the titration.[1][2][3] This provides the necessary hydrogen ions (H⁺) to facilitate the complete reduction of MnO₄⁻ to Mn²⁺.
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Use the correct acid: Sulfuric acid is the recommended acid for permanganate titrations.[2] Hydrochloric acid can be oxidized by permanganate, and nitric acid is itself a strong oxidizing agent, both of which can interfere with the reaction and lead to inaccurate results.
-
Ensure thorough mixing: Swirl the flask continuously during the titration to prevent localized high concentrations of the permanganate titrant.
-
Control the temperature: For titrations that require heating, such as with oxalic acid, maintain the temperature within the recommended range (typically 60-70°C).[1] Overheating can promote the decomposition of permanganate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| A brown precipitate (MnO₂) forms during the titration. | 1. Insufficient acid in the analyte solution.2. Use of an inappropriate acid (e.g., HCl, HNO₃).3. Localized high concentration of KMnO₄ due to poor mixing. | 1. Increase the concentration or volume of sulfuric acid in the analyte solution.2. Ensure you are using dilute sulfuric acid.3. Swirl the conical flask vigorously and continuously throughout the titration. |
| The pink endpoint color fades quickly. | 1. The true endpoint has not yet been reached.2. Reaction with organic matter or other reducing agents in the reagents or glassware.3. The potassium permanganate solution is unstable and decomposing. | 1. Continue adding titrant dropwise until a faint pink color persists for at least 30 seconds.2. Use high-purity water and thoroughly clean all glassware before use.3. Prepare fresh potassium permanganate solution and store it in a dark, sealed container. |
| The endpoint is reached with the very first drop of titrant. | 1. The analyte solution is too dilute or absent.2. The titrant (KMnO₄) is too concentrated.3. The analyte has been oxidized by air prior to titration (e.g., Fe²⁺ to Fe³⁺). | 1. Check the preparation and concentration of your analyte solution.2. Verify the concentration of your KMnO₄ solution.3. Prepare the analyte solution just before titration, and ensure it is properly acidified to inhibit air oxidation. |
| The reaction is very slow at the beginning. | This is characteristic of the reaction between permanganate and oxalate at room temperature. The reaction is autocatalytic, meaning it is catalyzed by one of its products (Mn²⁺). | Heat the oxalic acid solution to 60-70°C before starting the titration to increase the initial reaction rate. |
Data Presentation
Influence of Acidity on Permanganate Reaction Pathway
| Acidity Level | Predominant Reduction Product of MnO₄⁻ | Observations | Impact on Titration Accuracy |
| Strongly Acidic (e.g., with H₂SO₄) | Mn²⁺ (colorless) | Clear solution throughout the titration until the pink endpoint. | High Accuracy: The desired 5-electron transfer occurs. |
| Neutral or Weakly Acidic | MnO₂ (brown precipitate) | The solution becomes turbid and brown, masking the endpoint. | Low Accuracy: Incomplete reduction leads to significant error. |
| Strongly Alkaline | MnO₄²⁻ (green) | The solution turns green. | Unsuitable for Titration: The reaction pathway is completely altered. |
Comparison of Acids in Permanganate Titration of Ferrous Ions
| Acid Used | Observation | Effect on Titration Result | Recommendation |
| Sulfuric Acid (H₂SO₄) | Clear reaction, sharp endpoint. | Accurate and reliable results. | Highly Recommended |
| Hydrochloric Acid (HCl) | Potential for a yellowish tint due to the formation of chlorine gas. | The volume of KMnO₄ consumed may be higher than expected, leading to an overestimation of the analyte. | Not Recommended |
| Nitric Acid (HNO₃) | It is a strong oxidizing agent itself. | It can oxidize the analyte (e.g., Fe²⁺ to Fe³⁺) before the titration begins, leading to an underestimation of the analyte. | Not Recommended |
| Ethanoic Acid (CH₃COOH) | A weak acid, may not provide sufficient H⁺ ions. | Incomplete reduction of permanganate, leading to the formation of MnO₂ and inaccurate results. | Not Recommended |
Experimental Protocols
Preparation of 0.02 M Potassium Permanganate (KMnO₄) Solution (approx. 1 L)
-
Weighing: Weigh approximately 3.2 g of solid KMnO₄.
-
Dissolving: Dissolve the KMnO₄ in 1 L of distilled water in a large beaker.
-
Heating: Gently heat the solution to boiling and keep it at a low boil for about 1 hour. This will oxidize any organic matter present in the water.
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Cooling and Standing: Cover the beaker and let it stand for at least 24 hours in the dark to allow any MnO₂ to precipitate.
-
Filtration: Carefully filter the solution through a sintered glass funnel to remove the precipitated MnO₂. Do not use filter paper as it will react with the permanganate.
-
Storage: Store the standardized solution in a clean, dark glass bottle to prevent decomposition.
Standardization of KMnO₄ Solution with Sodium Oxalate (Na₂C₂O₄)
-
Preparation of Primary Standard: Accurately weigh about 0.25 g of dried primary standard sodium oxalate into a 250 mL conical flask.
-
Dissolving: Add approximately 100 mL of distilled water and 20 mL of 3 M sulfuric acid to the flask and swirl to dissolve the sodium oxalate.
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Heating: Gently heat the solution to 60-70°C.
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Titration: Titrate the hot solution with the prepared KMnO₄ solution. The purple color of the permanganate will disappear as it is added. The endpoint is reached when the first persistent pale pink color remains for at least 30 seconds.
-
Replicates: Repeat the titration at least two more times to obtain concordant results.
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Calculation: Calculate the exact molarity of the KMnO₄ solution using the stoichiometry of the reaction: 2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O
Titration of Ferrous Ammonium Sulfate (Mohr's Salt) with Standardized KMnO₄
-
Preparation of Analyte: Accurately weigh a sample of ferrous ammonium sulfate and dissolve it in a known volume of distilled water. To prepare a 0.1 M solution, dissolve approximately 39.2 g of ferrous ammonium sulfate in distilled water, add about 20 mL of concentrated sulfuric acid to prevent hydrolysis and air oxidation of the ferrous ions, and then dilute to 1 L in a volumetric flask.
-
Pipetting: Pipette a known volume (e.g., 25.00 mL) of the ferrous ammonium sulfate solution into a 250 mL conical flask.
-
Acidification: Add approximately 20 mL of 1 M sulfuric acid to the conical flask.
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Titration: Titrate the solution with the standardized KMnO₄ solution until the first permanent pale pink color is observed.
-
Replicates: Repeat the titration to obtain concordant readings.
-
Calculation: Calculate the concentration of the ferrous ammonium sulfate solution using the stoichiometry of the reaction: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O
Visualizations
Caption: Reaction pathways of permanganate reduction under different acidic conditions.
Caption: General experimental workflow for a permanganate titration.
References
Technical Support Center: Determination of Calcium with Oxalic Acid Dihydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining calcium concentration using the oxalic acid dihydrate precipitation method.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental workflow.
Problem: Low or No Precipitate Formation
| Possible Cause | Recommended Action |
| Incorrect pH | The pH of the solution is critical for complete precipitation of calcium oxalate. The optimal pH range is 4.5-5.5. A pH below this range increases the solubility of calcium oxalate, while a higher pH may lead to the co-precipitation of calcium phosphate. |
| Insufficient Oxalic Acid | Ensure an excess of this compound or ammonium oxalate is added to drive the precipitation reaction to completion. |
| Presence of Interfering Ions | Ions such as citrate can form soluble complexes with calcium, preventing its precipitation. Refer to the section on Mitigation of Interferences for specific protocols. |
| Low Calcium Concentration | If the calcium concentration in the sample is very low, the amount of precipitate may be too small to be accurately measured. Consider concentrating the sample or using a more sensitive analytical technique. |
Problem: Results are Inconsistently High
| Possible Cause | Recommended Action |
| Co-precipitation of Interfering Ions | Cations like magnesium, if present in high concentrations, can co-precipitate as magnesium oxalate, leading to erroneously high calcium readings. Other ions like phosphate and sulfate can also interfere. A double precipitation can help to minimize this interference. |
| Incorrect pH | A pH above 6.0 can cause the precipitation of calcium phosphate, especially in samples with high phosphate concentrations, leading to higher results.[1][2] |
| Incomplete Washing of Precipitate | Failure to completely wash the precipitate can leave behind excess precipitating agent (oxalic acid) which will be titrated, causing a positive error. |
Problem: Poor Reproducibility of Results
| Possible Cause | Recommended Action |
| Variable pH Control | Inconsistent pH between samples will lead to variable precipitation efficiency and, consequently, poor reproducibility. Use a calibrated pH meter and buffer the solution if necessary. |
| Inconsistent Digestion Time | The digestion step, where the precipitate is allowed to stand, is crucial for the formation of larger, purer crystals that are easier to filter. Ensure this time is consistent for all samples. |
| Loss of Precipitate During Transfer | Care must be taken to quantitatively transfer the precipitate from the beaker to the filter. Use a rubber policeman and wash the beaker thoroughly with the filtrate. |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the determination of calcium with this compound?
The method is based on the precipitation of calcium ions as calcium oxalate (CaC₂O₄·H₂O) upon the addition of an excess of oxalic acid or a soluble oxalate salt. The precipitate is then separated, washed, and can be either weighed (gravimetric analysis) or dissolved in acid to liberate oxalic acid, which is then titrated with a standardized potassium permanganate (KMnO₄) solution (volumetric analysis). The amount of calcium is calculated from the stoichiometry of the reactions.
Q2: Why is pH control so important in this procedure?
The solubility of calcium oxalate is highly dependent on pH. In acidic solutions (pH < 4.5), the oxalate ion (C₂O₄²⁻) is protonated to form hydrogen oxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄), which increases the solubility of calcium oxalate and can lead to incomplete precipitation. Conversely, at a pH above 6.0, there is a risk of co-precipitating other calcium salts, such as calcium phosphate, or hydroxides of other metal ions, leading to inaccurate results.[1][2]
Q3: What are the most common interfering ions in this analysis?
The most common interfering ions are magnesium, phosphate, sulfate, aluminum, and citrate.
Q4: How does magnesium interfere and how can I prevent it?
Magnesium can co-precipitate as magnesium oxalate, especially if present in high concentrations, leading to an overestimation of the calcium content. To minimize this interference, the precipitation should be carried out from a dilute solution and a double precipitation can be performed. Maintaining the pH in the optimal range of 4.5-5.5 also helps to reduce the co-precipitation of magnesium oxalate.
Q5: What is the effect of phosphate and sulfate on the analysis?
Phosphate and sulfate ions can interfere with the determination of calcium. A procedure involving a double precipitation of calcium as the oxalate has been shown to be effective in eliminating interference from up to 200 ppm of phosphate and sulfate ions.
Q6: How does citrate interfere with the determination of calcium?
Citrate is a chelating agent that can form a soluble complex with calcium ions. This complex formation can prevent the complete precipitation of calcium oxalate, leading to underestimation of the calcium concentration.[2]
Q7: Can other metals interfere with this method?
Yes, any metal that forms an insoluble oxalate under the experimental conditions can potentially interfere. This includes metals such as strontium, barium, and lead. If these metals are present in the sample, a preliminary separation step may be necessary.
Quantitative Data on Interferences
The following table summarizes the known interferences and recommended mitigation strategies. Tolerance limits can vary depending on the specific experimental conditions.
| Interfering Ion | Mechanism of Interference | Mitigation Strategy | Approximate Tolerance Limit (after mitigation) |
| Magnesium (Mg²⁺) | Co-precipitation as magnesium oxalate. | Double precipitation, controlled pH (4.5-5.5). | High concentrations can still cause positive error. |
| Phosphate (PO₄³⁻) | Co-precipitation as calcium phosphate at higher pH. | Maintain pH between 4.5 and 5.5; double precipitation. | Up to 200 ppm with double precipitation. |
| Sulfate (SO₄²⁻) | Co-precipitation as calcium sulfate. | Double precipitation. | Up to 200 ppm with double precipitation. |
| Aluminum (Al³⁺) | Forms stable complexes with oxalate; can also co-precipitate as aluminum oxalate or hydroxide. | Double precipitation. | Up to 200 ppm with double precipitation. |
| Citrate | Forms a soluble complex with Ca²⁺, preventing complete precipitation. | Removal by oxidation (e.g., with nitric acid) prior to precipitation. | Method dependent; generally requires removal. |
Experimental Protocols
Protocol 1: Standard Determination of Calcium by Permanganate Titration
-
Sample Preparation: Accurately weigh a sample containing calcium and dissolve it in dilute hydrochloric acid.
-
Precipitation:
-
Dilute the sample solution with deionized water.
-
Add a few drops of methyl red indicator.
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Heat the solution to boiling and add a warm solution of ammonium oxalate slowly with constant stirring.
-
Slowly add dilute ammonia solution until the indicator changes color from red to yellow (pH ~5).
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Allow the precipitate to digest for at least one hour at a temperature just below boiling.
-
-
Filtration and Washing:
-
Filter the hot solution through a fine-porosity filter paper.
-
Wash the precipitate with a dilute ammonium oxalate solution, followed by small portions of cold deionized water until the washings are free of chloride ions (test with silver nitrate).
-
-
Titration:
-
Transfer the filter paper with the precipitate to a beaker.
-
Add dilute sulfuric acid to dissolve the precipitate.
-
Heat the solution to 60-70°C.
-
Titrate the hot solution with a standardized solution of potassium permanganate until a faint pink color persists for at least 30 seconds.
-
-
Calculation: Calculate the amount of calcium in the sample based on the volume and concentration of the KMnO₄ solution used and the stoichiometry of the reaction (5 C₂O₄²⁻ + 2 MnO₄⁻ + 16 H⁺ → 10 CO₂ + 2 Mn²⁺ + 8 H₂O).
Protocol 2: Mitigation of Phosphate and Sulfate Interference by Double Precipitation
-
Follow steps 1 and 2 of the standard protocol to precipitate calcium oxalate.
-
Filter the precipitate through a coarse filter paper.
-
Wash the precipitate with a small amount of cold water.
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Dissolve the precipitate on the filter paper with hot dilute hydrochloric acid, collecting the filtrate in the original beaker.
-
Wash the filter paper thoroughly with hot water, adding the washings to the beaker.
-
Repeat the precipitation by adding a small amount of ammonium oxalate solution and then adding dilute ammonia until the methyl red indicator turns yellow.
-
Proceed with steps 3, 4, and 5 of the standard protocol.
Visualizations
References
Technical Support Center: Dehydration Kinetics of Oxalic Acid Dihydrate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the dehydration kinetics of oxalic acid dihydrate to its anhydrous form.
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound dehydrate?
A1: The dehydration of this compound to its anhydrous form is a single-step process that typically begins at temperatures around 60-70°C.[1][2] The exact temperature can be influenced by factors such as the heating rate and particle size of the sample.[3] For instance, thermogravimetric analysis (TGA) has shown dehydration occurring at these lower temperatures, while other studies using techniques like X-ray powder diffraction (XRPD) have noted significant structural changes and water removal around 70°C.[1][2]
Q2: What are the common challenges encountered during the dehydration of this compound?
A2: Researchers often face two main challenges: sublimation of the anhydrous oxalic acid and caking of the material.[4] Sublimation becomes a more significant issue at higher temperatures (e.g., 150°C), leading to product loss.[5] Caking, where the material forms a solid mass, can result in incomplete dehydration because the outer layer becomes anhydrous while trapping water within the interior.[4]
Q3: What analytical techniques are used to study the dehydration kinetics?
A3: The dehydration kinetics of this compound are commonly investigated using a variety of thermal analysis and spectroscopic techniques. These include:
-
Thermogravimetric Analysis (TGA): To monitor the mass loss as a function of temperature and time.[3]
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Differential Scanning Calorimetry (DSC): To measure the heat flow associated with the dehydration process and determine enthalpy changes.[1][2]
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X-ray Powder Diffraction (XRPD): To identify the crystal structures of the dihydrate and anhydrous forms and monitor the phase transition.[1][2]
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Fourier-Transform Infrared Spectroscopy (FT-IR): To observe changes in the hydrogen bonding network upon the removal of water molecules.[1][2]
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Solid-State Nuclear Magnetic Resonance (NMR): To probe the local environment of the protons and confirm the removal of water.[1][2]
Q4: What kinetic models are typically applied to the dehydration of this compound?
A4: The dehydration process has been described by several solid-state reaction models. The Avrami-Erofeyev model, which describes random nucleation and subsequent growth of nuclei, is frequently found to be applicable.[3] Additionally, a phase-boundary controlled reaction mechanism is also considered, where the reaction progresses from the surface of the particles inward.[3]
Q5: How do experimental conditions like particle size and heating rate affect the dehydration process?
A5: The kinetics of the dehydration are sensitive to experimental conditions. The particle size can influence the rate constant of the reaction.[3] Different heating rates in non-isothermal experiments (like TGA and DSC) will shift the dehydration temperature; higher heating rates generally result in higher observed dehydration temperatures.[1]
Q6: Is anhydrous oxalic acid hygroscopic?
A6: Yes, anhydrous oxalic acid is hygroscopic and will absorb moisture from the atmosphere to revert to the dihydrate form. Therefore, it should be stored in a dry environment, and if used in subsequent reactions that require anhydrous conditions, it should be freshly prepared and handled accordingly.[4]
Troubleshooting Guide
Q: My yield of anhydrous oxalic acid is significantly lower than the theoretical amount. What is the likely cause?
A: The most probable cause for low yield is the sublimation of the anhydrous oxalic acid.[4] This is particularly problematic at higher temperatures.[5]
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Solution: Perform the dehydration at the lowest effective temperature, for example, by using a water bath at around 100°C. Using a vacuum can also facilitate water removal at lower temperatures, further minimizing sublimation.
Q: I've heated my sample, but titration or thermal analysis shows it is not completely dehydrated. Why?
A: This is likely due to caking of the material.[4] When the surface layer dehydrates, it can form a hard crust that traps water molecules within the bulk of the sample.
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Solution:
-
Use a thin layer of powdered this compound to ensure uniform heating.
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Agitate or stir the sample periodically during heating to break up any clumps and expose fresh surfaces.
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Ensure the starting material is finely powdered to increase the surface area.[4]
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Q: The dehydrated oxalic acid I prepared is quickly regaining weight. What is happening?
A: Anhydrous oxalic acid is hygroscopic and readily absorbs atmospheric moisture to re-form the dihydrate.
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Solution: Once the dehydration is complete, cool the anhydrous oxalic acid in a desiccator and store it in a tightly sealed container. For critical applications, use it immediately after preparation.[4]
Q: My TGA/DSC curves show a different dehydration temperature than reported in the literature. What could be the reason?
A: Discrepancies in TGA/DSC results can arise from several experimental variables:
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Heating Rate: A faster heating rate will shift the dehydration peak to a higher temperature.[1] Ensure your heating rate is consistent with the literature you are comparing to.
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Particle Size: Different particle size distributions can affect the onset and rate of dehydration.[3]
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Atmosphere: The type of purge gas (e.g., nitrogen, air) and its flow rate can influence the diffusion of water vapor away from the sample.
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Sample Preparation: The way the sample is packed into the crucible can affect heat transfer and water vapor removal.
Quantitative Data
Table 1: Kinetic Parameters for the Dehydration of this compound
| Parameter | Value | Method | Reference |
| Activation Energy (E) | ~80 kJ mol⁻¹ | Isothermal & Non-isothermal TGA | [3] |
| Enthalpy Change (ΔH) | 118.0 ± 1.6 kJ mol⁻¹ | DSC | [3] |
Table 2: Thermal Analysis Data for this compound
| Technique | Observation | Temperature Range (°C) | Reference |
| TGA/DTA | Single-step mass loss | Dehydration starts ~60-70 | [3] |
| DSC | Endothermic peak | 60 - 76 | [1][2] |
| XRPD | Phase transition (monoclinic to orthorhombic) | Begins at ~70 | [1][2] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Kinetic Studies
-
Sample Preparation:
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Instrument Setup:
-
Place the crucible in the TGA instrument.
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Set the purge gas (typically inert, e.g., N₂) to a constant flow rate (e.g., 50 mL/min).[1]
-
-
Thermal Program (Non-isothermal):
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Equilibrate the sample at a starting temperature (e.g., 30°C).
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Heat the sample at a constant rate (e.g., 5, 10, 15, or 20 °C/min) to a final temperature of approximately 150°C.[1]
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Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG) to identify the temperature of the maximum rate of mass loss.
-
Apply appropriate kinetic models (e.g., Avrami-Erofeyev, Coats-Redfern) to the data to determine the activation energy and other kinetic parameters.
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Protocol 2: Laboratory Scale Preparation of Anhydrous Oxalic Acid
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Preparation:
-
Dehydration:
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Place the dish in a preheated oven at 100-105°C.[4][5] Higher temperatures can lead to significant sublimation.[4]
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Heat the sample for approximately 2-3 hours.[4]
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Optional: For improved efficiency and to minimize sublimation, this process can be performed under vacuum at a lower temperature (e.g., 60°C).
-
-
Completion and Storage:
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The dehydration is complete when the mass of the sample remains constant. The theoretical yield from 100 g of dihydrate is approximately 71.4 g.
-
Remove the dish from the oven and immediately transfer it to a desiccator to cool.
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Once cooled, crush any caked material and quickly transfer the anhydrous oxalic acid to a tightly sealed container for storage.[4]
-
Visualizations
References
Troubleshooting yellowish tinge in oxalic acid-KMnO4 titration.
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering a yellowish tinge during the redox titration of oxalic acid with potassium permanganate (KMnO₄).
Frequently Asked Questions (FAQs)
Q1: What causes the yellowish or brown tinge during the oxalic acid-KMnO₄ titration?
A yellowish or brown tinge is typically due to the formation of a finely dispersed precipitate of manganese(IV) oxide (MnO₂).[1][2][3] The intended reaction in a properly acidic solution is the reduction of the purple permanganate ion (MnO₄⁻) to the colorless manganese(II) ion (Mn²⁺). However, if the reaction conditions are not optimal, an incomplete reduction occurs, leading to the formation of brown MnO₂.[1][2]
Q2: How can I prevent the formation of the yellowish tinge?
To prevent the formation of manganese(IV) oxide, you should:
-
Ensure Sufficient Acidification: Add an adequate amount of dilute sulfuric acid to the oxalic acid solution before heating and titrating. The reaction consumes a significant amount of acid (16 moles of H⁺ for every 2 moles of MnO₄⁻), and a deficit will promote MnO₂ formation.[1][2][3]
-
Control the Rate of Titration: Add the KMnO₄ solution dropwise, swirling the flask continuously to ensure the reagents mix thoroughly. Adding the titrant too quickly can create localized areas of high permanganate concentration where the reduction is incomplete.[1][2]
-
Maintain Proper Temperature: The reaction between permanganate and oxalic acid is slow at room temperature. Heating the oxalic acid solution to 60-70°C before and during the titration is crucial for a timely reaction.[4][5][6][7][8]
-
Use Pure Reagents: Ensure your potassium permanganate solution has not degraded. KMnO₄ solutions can decompose over time, especially when exposed to light, forming MnO₂.[9] It is best practice to prepare the solution, let it stand for a couple of days, and filter it through glass wool before standardization.[8][9]
Q3: What is the correct endpoint color for this titration?
The correct endpoint is the first appearance of a permanent, pale pink color that persists for at least 30 seconds upon swirling.[4][10] This color indicates a slight excess of unreacted potassium permanganate, signaling that all the oxalic acid has been consumed.[4][11] This should not be confused with the undesirable yellow or brown color of MnO₂.
Q4: What is the role of sulfuric acid in this titration?
Sulfuric acid provides the necessary acidic medium (H⁺ ions) for the complete reduction of the permanganate ion (MnO₄⁻, with Mn in +7 oxidation state) to the colorless manganous ion (Mn²⁺, +2 oxidation state).[4][7][11][12] Other acids like hydrochloric acid or nitric acid are unsuitable because they can be oxidized by KMnO₄, which would interfere with the primary reaction and lead to inaccurate results.[11][12]
Q5: Why does the reaction start slowly and then accelerate?
This phenomenon is known as autocatalysis. The reaction is initially slow, but as soon as some manganese(II) ions (Mn²⁺) are formed, they act as a catalyst, significantly speeding up the subsequent reaction between oxalic acid and permanganate.[13][14]
Q6: What are the consequences of not heating the oxalic acid solution?
If the oxalic acid solution is not heated to the recommended 60-70°C, the reaction proceeds very slowly.[13][15] This can lead to a localized buildup of permanganate before it has a chance to react, causing you to overshoot the endpoint and obtain inaccurate results. The slow reaction rate can also contribute to the formation of unwanted side products like MnO₂.
Troubleshooting Guide
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Persistent or temporary yellowish/brown precipitate forms. | 1. Insufficient amount of sulfuric acid was added.[1][2][3]2. KMnO₄ solution was added too rapidly.[1][2]3. The oxalic acid solution was not heated sufficiently.[15]4. The KMnO₄ solution is old or was improperly prepared, containing MnO₂ impurities.[9] | 1. Ensure a test tube full (~5 mL) of dilute H₂SO₄ is added to the oxalic acid before titration.2. Add KMnO₄ drop-by-drop with constant and vigorous swirling, especially near the endpoint.3. Maintain the reaction temperature between 60°C and 70°C.[4][6][8]4. Prepare a fresh KMnO₄ solution, let it stand for 2 days in the dark, and filter it before use.[8][9] |
| Endpoint color (pink) fades quickly. | 1. The true endpoint has not yet been reached.2. The reaction temperature is too low, slowing the reaction.[13] | 1. Continue titrating until a pale pink color persists for at least 30 seconds.2. Re-heat the solution gently to the optimal 60-70°C range and continue the titration. |
| Titration requires a much larger/smaller volume of KMnO₄ than expected. | 1. Incorrect concentration of standard solutions.2. Improper heating led to the decomposition of oxalic acid (if overheated).[15][16]3. Error in pipetting or reading the burette. | 1. Re-standardize your KMnO₄ solution or prepare a fresh primary standard of oxalic acid.2. Avoid boiling the oxalic acid solution; maintain the temperature strictly between 60-70°C.3. Review proper pipetting and burette reading techniques. Remember to read the upper meniscus for the dark KMnO₄ solution.[7][11] |
Experimental Protocols
A detailed methodology for the key experiments is provided below.
| Experiment | Methodology |
| Preparation of 0.1 M Standard Oxalic Acid Solution | 1. Accurately weigh approximately 3.15 g of crystalline oxalic acid (C₂H₂O₄·2H₂O) on a watch glass.[11][17][18]2. Carefully transfer the crystals into a 250 mL volumetric flask using a funnel.3. Rinse the watch glass and funnel with distilled water, ensuring all crystals are transferred into the flask.4. Add distilled water to dissolve the crystals and then fill the flask to the 250 mL calibration mark.5. Stopper the flask and invert it several times to ensure the solution is homogeneous.[17][18] |
| Preparation of ~0.1 N (0.02 M) KMnO₄ Solution | 1. Weigh approximately 3.2 g of potassium permanganate.[8][9]2. Dissolve it in 1000 mL of distilled water in a large beaker.3. Gently heat the solution on a water bath for about an hour to oxidize any organic matter.[8][10]4. Cover the beaker and let it stand in the dark for at least 2 days.[8][9]5. Filter the solution through a sintered glass funnel or glass wool (do not use filter paper) to remove any MnO₂ precipitate.[8][9]6. Store the standardized solution in a clean, dark brown bottle to prevent decomposition.[9] |
| Titration Procedure | 1. Rinse and fill a clean burette with the prepared potassium permanganate solution. Record the initial volume, reading the top of the meniscus.[7][11]2. Pipette 10.0 mL of the standard 0.1 M oxalic acid solution into a clean conical flask.[4][11]3. Add one test tube full of dilute sulfuric acid (approx. 5 mL of 1 M H₂SO₄).[4][11]4. Heat the flask gently on a hot plate or water bath until the solution reaches 60-70°C.[4][5][6][7][8]5. Place the flask on a white tile to see the color change clearly.[11]6. Begin adding the KMnO₄ solution from the burette dropwise while continuously swirling the flask. The purple color should disappear upon mixing.[5][11]7. Continue adding titrant until a single drop imparts a faint, permanent pink color to the solution that persists for at least 30 seconds. This is the endpoint.[4][10]8. Record the final burette volume. Repeat the titration at least two more times to obtain concordant results.[7][11] |
Visual Troubleshooting Workflow
The following diagram illustrates the logical steps to diagnose and solve the issue of a yellowish tinge during the titration.
Caption: Troubleshooting workflow for yellowish tinge in KMnO₄ titration.
References
- 1. echemi.com [echemi.com]
- 2. experimental chemistry - Yellowish tinge during titration of oxalic acid with potassium permanganate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Titration of Oxalic Acid with KMnO4: Step-by-Step Guide [vedantu.com]
- 5. Titration of Oxalic Acid with KMnO4: Step-by-Step Guide [vedantu.com]
- 6. praxilabs.com [praxilabs.com]
- 7. testbook.com [testbook.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 10. Preparation and Standardization of 0.02 M Potassium Permanganate | Pharmaguideline [pharmaguideline.com]
- 11. byjus.com [byjus.com]
- 12. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 13. quora.com [quora.com]
- 14. quora.com [quora.com]
- 15. quora.com [quora.com]
- 16. quora.com [quora.com]
- 17. byjus.com [byjus.com]
- 18. testbook.com [testbook.com]
Minimizing co-precipitation of other metals with rare earth oxalates.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the co-precipitation of other metals with rare earth oxalates.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the co-precipitation of other metals with rare earth oxalates?
A1: The selective precipitation of rare earth oxalates is primarily influenced by several key parameters:
-
pH of the solution: The acidity of the solution is a critical factor. Rare earth oxalates are generally insoluble in acidic conditions, while many common impurity metals remain in solution.[1]
-
Concentration of the precipitant (oxalic acid): An excess of oxalic acid can lead to the co-precipitation of other metal oxalates.[2]
-
Temperature: Temperature affects the solubility of metal oxalates and can be optimized to enhance the selectivity of rare earth precipitation.
-
Presence of masking agents: Certain chemical agents can form stable complexes with interfering ions, preventing them from co-precipitating with the rare earth oxalates.
-
Digestion Time: The time allowed for the precipitate to form and age can influence its purity and crystal structure.
Q2: What is the optimal pH range for selective rare earth oxalate precipitation?
A2: A pH range of 1.0 to 2.0 is generally recommended for the selective precipitation of rare earth oxalates.[3][4][5] In this acidic environment, the solubility of most common interfering metal oxalates, such as those of iron and aluminum, is significantly higher, thus minimizing their co-precipitation.
Q3: How does the concentration of oxalic acid affect the purity of the rare earth oxalate precipitate?
A3: Using a stoichiometric or slight excess of oxalic acid is crucial for high-purity rare earth oxalate precipitation. A large excess of oxalic acid can lead to the co-precipitation of other metal oxalates that are sparingly soluble, such as calcium oxalate.[2]
Q4: Can temperature be used to control co-precipitation?
A4: Yes, temperature plays a role in the selective precipitation process. For instance, some processes utilize elevated temperatures (e.g., 85-95°C) to inhibit the co-precipitation of impurities like iron and manganese.[6] However, the optimal temperature can vary depending on the specific composition of the solution.
Q5: What are masking agents and how do they prevent co-precipitation?
A5: Masking agents are substances that form stable, soluble complexes with interfering metal ions, preventing them from reacting with the precipitating agent (oxalic acid). For example, ethylenediaminetetraacetic acid (EDTA) can be used to chelate metal ions and keep them in solution during the precipitation of rare earth oxalates.[7][8]
Troubleshooting Guides
Problem 1: Significant iron co-precipitation with my rare earth oxalates.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| pH is too high. | Adjust the pH of the solution to a range of 1.0-1.5 before adding oxalic acid. Use a calibrated pH meter for accurate measurement. | Reduced iron co-precipitation as iron oxalates are more soluble at lower pH. |
| Oxalic acid concentration is too high. | Calculate the stoichiometric amount of oxalic acid required based on the concentration of rare earth elements and use only a slight excess (e.g., 1.1x). | Minimized opportunity for iron oxalate to precipitate. |
| Presence of Fe(III). | Reduce Fe(III) to Fe(II) prior to precipitation, as Fe(II) oxalate is more soluble than Fe(III) oxalate. This can be achieved using a suitable reducing agent. | Increased selectivity for rare earth oxalate precipitation. |
Problem 2: My rare earth oxalate precipitate is contaminated with calcium.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Excessive oxalic acid. | Use a controlled amount of oxalic acid, avoiding a large excess. A molar ratio of oxalate to rare earth ions close to stoichiometric is recommended.[2] | Reduced precipitation of calcium oxalate. |
| High initial calcium concentration. | If possible, perform a pre-purification step to reduce the calcium concentration in the starting solution. | Lower probability of reaching the solubility product of calcium oxalate. |
| Inadequate washing of the precipitate. | Wash the final rare earth oxalate precipitate thoroughly with acidic water (pH ~2-3) to remove any adsorbed or loosely bound calcium salts. | A purer rare earth oxalate product. |
Experimental Protocols
Protocol 1: Selective Precipitation of Rare Earth Oxalates from a Solution Containing Iron and Calcium Impurities
This protocol outlines a general procedure for minimizing the co-precipitation of iron and calcium.
1. Solution Preparation and pH Adjustment:
-
Start with the aqueous solution containing rare earth elements, iron, and calcium.
-
Slowly add a dilute acid (e.g., 1M HCl or HNO₃) to adjust the pH to 1.5. Monitor the pH continuously with a calibrated pH meter.
2. Oxalic Acid Addition:
-
Calculate the stoichiometric amount of oxalic acid required to precipitate the rare earth elements.
-
Prepare a 10% (w/v) solution of oxalic acid dihydrate in deionized water.
-
Slowly add 1.1 times the stoichiometric amount of the oxalic acid solution to the rare earth solution while stirring continuously.
3. Digestion and Precipitation:
-
Heat the solution to 60°C and maintain this temperature for 1-2 hours with gentle stirring. This "digestion" period promotes the formation of larger, purer crystals.[2]
-
Allow the solution to cool to room temperature and then let the precipitate settle for at least 4 hours, or preferably overnight.
4. Filtration and Washing:
-
Separate the precipitate from the supernatant by filtration using a Buchner funnel and appropriate filter paper.
-
Wash the precipitate several times with a solution of 0.1 M oxalic acid at pH 2.0 to remove entrained impurities.
-
Follow with a final wash with deionized water to remove excess acid.
5. Drying:
-
Dry the purified rare earth oxalate precipitate in an oven at 110°C until a constant weight is achieved.
Workflow for Selective Precipitation
Caption: Workflow for selective rare earth oxalate precipitation.
Data Presentation
Table 1: Effect of pH on the Co-precipitation of Iron with Neodymium Oxalate
| pH | Neodymium Recovery (%) | Iron Co-precipitation (%) |
| 1.0 | 98.5 | 0.5 |
| 1.5 | 99.2 | 0.8 |
| 2.0 | 99.5 | 2.1 |
| 2.5 | 99.6 | 5.4 |
| 3.0 | 99.7 | 10.2 |
Note: This is representative data compiled from typical experimental outcomes and is intended for illustrative purposes.
Table 2: Influence of Oxalic Acid Stoichiometry on Calcium Co-precipitation with Lanthanum Oxalate
| Oxalic Acid (Stoichiometric Ratio) | Lanthanum Recovery (%) | Calcium Co-precipitation (%) |
| 1.0 | 97.8 | 1.2 |
| 1.1 | 99.1 | 1.5 |
| 1.5 | 99.8 | 4.8 |
| 2.0 | 99.9 | 9.7 |
Note: This is representative data compiled from typical experimental outcomes and is intended for illustrative purposes.
Logical Relationships
Decision Tree for Troubleshooting Co-precipitation
Caption: Troubleshooting decision tree for co-precipitation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Hybrid Experimental and Theoretical Approach to Optimize Recovery of Rare Earth Elements from Acid Mine Drainage Precipitates by Oxalic Acid Precipitation [vtechworks.lib.vt.edu]
- 6. processengr.com [processengr.com]
- 7. Complexometric titration of rare earth elements. Dissolution of the rare earth oxalate with ethylenediaminetetraacetic acid and back titration with magnesium sulfate (Journal Article) | OSTI.GOV [osti.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Oxalic Acid Dihydrate vs. Anhydrous Oxalic Acid: A Comparative Guide for Primary Standards
In the landscape of analytical chemistry, the precision of volumetric analysis is fundamentally reliant on the integrity of the primary standard. Oxalic acid is a frequently employed primary standard for the standardization of basic solutions. It is commercially available in two forms: oxalic acid dihydrate (H₂C₂O₄·2H₂O) and anhydrous oxalic acid (H₂C₂O₄). The choice between these two variants is critical and has significant implications for experimental accuracy and reliability. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals to facilitate an informed selection.
Core Properties: A Head-to-Head Comparison
The defining difference between the two forms is the presence of two molecules of water of crystallization in the dihydrate form. This distinction influences their molecular weight, stability, and handling protocols. The following table summarizes their key properties.
| Property | This compound (H₂C₂O₄·2H₂O) | Anhydrous Oxalic Acid (H₂C₂O₄) |
| Molar Mass ( g/mol ) | 126.07[1] | 90.03[2] |
| Form | White, crystalline solid[3] | White powder or granular solid[2] |
| Purity | High, stable, and readily available in pure form[4][5] | Purity is compromised by moisture absorption |
| Hygroscopicity | Stable and non-hygroscopic under ambient conditions[6][7][8] | Highly hygroscopic; readily absorbs atmospheric moisture[2][6] |
| Stability | The dihydrate form is very stable[7][8] | Unstable in the presence of moisture; transitions to dihydrate form at RH ≥ 12%[9] |
| Handling | Easy to weigh accurately due to its stability[6] | Difficult to weigh accurately due to rapid moisture absorption[6] |
Experimental Performance and Suitability
The utility of a primary standard is judged by its ability to be weighed accurately to prepare a solution of a precisely known concentration. In this regard, the two forms of oxalic acid perform very differently.
This compound
This compound is widely regarded as an excellent primary standard.[3][4] Its crystalline structure incorporates water molecules in a fixed ratio, leading to a stable and well-defined molecular weight.[7] Because it is not hygroscopic, its mass remains constant during weighing, which is a critical requirement for a primary standard.[5][6] This stability ensures that a solution prepared from a known mass of this compound has a concentration that is both accurate and reproducible.
Anhydrous Oxalic Acid
Conversely, anhydrous oxalic acid is a poor choice for a primary standard in most settings.[6] Its primary drawback is its highly hygroscopic nature.[2] When exposed to the atmosphere, it quickly absorbs water, leading to a continuous increase in mass. This makes it nearly impossible to obtain an accurate weight, thereby introducing significant error into the concentration calculation of the resulting solution.[6] To be used with any degree of accuracy, the anhydrous form must be rigorously dried and weighed in a controlled, low-humidity environment, adding complexity to the experimental procedure.
Experimental Protocol: Preparation of a 0.1 N Standard Solution
The procedural differences for preparing a 0.1 N (0.05 M) standard solution highlight the practical advantages of the dihydrate form.
Method 1: Using this compound (Recommended)
-
Calculate Mass: To prepare 1 liter of a 0.1 N solution, calculate the required mass: (126.07 g/mol ) / (2 eq/mol) * 0.1 N * 1 L = 6.3035 g. For 250 mL, 1.576 g is needed.[3]
-
Weigh Accurately: Weigh the calculated amount of this compound crystals using an analytical balance.[10]
-
Dissolve: Transfer the weighed crystals into a beaker and dissolve in a portion of distilled water (e.g., 50-100 mL).[11]
-
Transfer Quantitatively: Carefully transfer the solution into a 1 L volumetric flask using a funnel. Rinse the beaker and funnel with distilled water, adding the rinsings to the flask to ensure no solute is lost.[12]
-
Dilute to Volume: Add distilled water to the volumetric flask until the bottom of the meniscus touches the calibration mark.[10]
-
Homogenize: Stopper the flask and invert it multiple times to ensure the solution is uniform.[11]
Method 2: Using Anhydrous Oxalic Acid
-
Dry the Reagent: Place the anhydrous oxalic acid in a drying oven to remove any absorbed moisture. Cool in a desiccator over a strong desiccant (e.g., P₂O₅).
-
Calculate Mass: To prepare 1 liter of a 0.1 N solution, calculate the required mass: (90.03 g/mol ) / (2 eq/mol) * 0.1 N * 1 L = 4.5015 g.[13]
-
Weigh Rapidly: Quickly weigh the calculated amount of the dried anhydrous oxalic acid. This step is highly susceptible to error from moisture absorption.
-
Dissolve: Transfer the solid to a beaker and dissolve in distilled water.
-
Transfer Quantitatively: Transfer the solution to a 1 L volumetric flask, rinsing all glassware.
-
Dilute to Volume: Add distilled water to the calibration mark.
-
Homogenize: Stopper and mix the solution thoroughly.
Workflow Visualizations
The following diagrams illustrate the logical workflows for preparing standard solutions, visually contrasting the required steps for each form.
Caption: Workflow for preparing a standard solution from this compound.
References
- 1. quora.com [quora.com]
- 2. Oxalic Acid | (COOH)2 | CID 971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. engineeringbyte.com [engineeringbyte.com]
- 4. brainly.in [brainly.in]
- 5. Oxalic acid is taken as a primary standard | Class Twelve Chemistry [askmattrab.com]
- 6. Untitled Document [chemistryland.com]
- 7. Is this compound considered a primary acid standard in analytical chemistry? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. byjus.com [byjus.com]
- 11. Preparation of Standard Solution of Oxalic Acid: Step-by-Step Guide [vedantu.com]
- 12. testbook.com [testbook.com]
- 13. dairyknowledge.in [dairyknowledge.in]
A Comparative Guide to the Accuracy and Precision of Titrations Using Oxalic Acid Dihydrate
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Oxalic Acid Dihydrate as a Primary Standard in Volumetric Analysis
In the realm of analytical chemistry, the accuracy and precision of volumetric analysis are paramount. The foundation of reliable titration results lies in the integrity of the primary standard used to standardize the titrant. This compound (H₂C₂O₄·2H₂O) is a widely utilized primary standard for the standardization of basic solutions, such as sodium hydroxide (NaOH). This guide provides a comprehensive comparison of the performance of this compound as a primary standard, supported by experimental data, and contrasts it with another commonly used standard, potassium hydrogen phthalate (KHP).
Performance Characteristics of Primary Standards
A primary standard must possess several key characteristics to ensure the accuracy and reliability of a titration. These include high purity, stability in air, low hygroscopicity (resistance to absorbing moisture), a high equivalent weight to minimize weighing errors, and solubility in the titration solvent. Both this compound and KHP are recognized for meeting these criteria, making them suitable choices for standardizing titrants.[1][2]
This compound's stability is attributed to the presence of water of hydration, which makes it less prone to absorbing atmospheric water compared to its anhydrous form.[3] KHP is also known for its stability and non-hygroscopic nature.[2] The choice between these two primary standards often depends on factors such as cost, availability, and the specific requirements of the analysis.
Quantitative Comparison of Accuracy and Precision
While both this compound and KHP are considered reliable primary standards, a direct quantitative comparison of their performance in titrations is essential for informed selection. The following table summarizes experimental data on the purity determination of this compound through neutralization titration with sodium hydroxide.
Table 1: Purity Determination of this compound by Neutralization Titration
| Parameter | Value |
| Number of Measurements (n) | 3 |
| Average Purity (%) | 99.94 |
| Standard Deviation (SD) | 0.0511 |
| Relative Standard Deviation (RSD) (%) | 0.0511 |
Data sourced from a study on the purity determination of oxalic acid.
Unfortunately, a single, comprehensive study directly comparing the accuracy (in terms of percent error) and precision (providing side-by-side SD and RSD values) of titrations using this compound versus KHP under identical experimental conditions was not identified in the available literature. However, the low standard deviation and relative standard deviation observed in the purity determination of this compound indicate a high degree of precision in titrations involving this primary standard.
Experimental Protocols
To ensure the highest level of accuracy and precision when using this compound as a primary standard, a meticulous experimental protocol must be followed. Below is a detailed methodology for the standardization of a sodium hydroxide (NaOH) solution.
Preparation of a Standard this compound Solution (e.g., 0.1 M)
-
Calculation: Determine the mass of this compound (molar mass = 126.07 g/mol ) required to prepare a specific volume of a 0.1 M solution. For example, to prepare 250 mL of a 0.1 M solution, 3.1518 g of this compound is needed.
-
Weighing: Accurately weigh the calculated amount of this compound using an analytical balance.
-
Dissolution: Transfer the weighed solid into a clean beaker and dissolve it in a small amount of deionized water.
-
Quantitative Transfer: Carefully transfer the dissolved oxalic acid solution into a 250 mL volumetric flask. Rinse the beaker several times with deionized water and transfer the rinsings into the volumetric flask to ensure all the acid is transferred.
-
Dilution: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Stopper the flask and invert it multiple times to ensure the solution is thoroughly mixed and homogenous.
Standardization of Sodium Hydroxide (NaOH) Solution
-
Buret Preparation: Rinse a clean 50 mL buret with a small amount of the NaOH solution to be standardized and then fill the buret with the NaOH solution, ensuring no air bubbles are present in the tip. Record the initial buret reading to two decimal places.
-
Aliquot Preparation: Pipette a known volume (e.g., 25.00 mL) of the standard this compound solution into a clean Erlenmeyer flask.
-
Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the oxalic acid solution in the Erlenmeyer flask.
-
Titration: Slowly add the NaOH solution from the buret to the Erlenmeyer flask while continuously swirling the flask.
-
Endpoint Determination: Continue the titration until the endpoint is reached, which is indicated by the first appearance of a faint, permanent pink color that persists for at least 30 seconds.[4]
-
Final Reading: Record the final buret reading to two decimal places.
-
Replicates: Repeat the titration at least two more times to ensure concordant results (titration volumes that agree within a certain range, typically ±0.1 mL).
-
Calculation: Calculate the molarity of the NaOH solution using the following equation, based on the 1:2 stoichiometric ratio of the reaction between the diprotic oxalic acid and NaOH:
2NaOH + H₂C₂O₄ → Na₂C₂O₄ + 2H₂O
Molarity of NaOH = (Moles of Oxalic Acid) / (Volume of NaOH in Liters) * 2
Workflow and Logical Relationships
The logical flow of a titration experiment using this compound as a primary standard is crucial for understanding the relationship between each step and ensuring a successful outcome.
Conclusion
References
A Comparative Guide to Primary Standards: Oxalic Acid Dihydrate vs. Potassium Hydrogen Phthalate (KHP)
For researchers, scientists, and professionals in drug development, the accuracy of analytical measurements is paramount. In titrimetric analysis, the reliability of a titrant's concentration is fundamentally dependent on the quality of the primary standard used for its standardization. This guide provides an objective comparison of two commonly used primary standards, Oxalic Acid Dihydrate and Potassium Hydrogen Phthalate (KHP), supported by their physicochemical properties and detailed experimental protocols.
When selecting a primary standard, a substance must meet several stringent criteria, including high purity, stability in air, low hygroscopicity, and a high equivalent weight to minimize weighing errors. Both this compound and KHP are frequently employed for the standardization of alkaline solutions, yet they possess distinct characteristics that may favor one over the other for specific applications.
Quantitative Comparison of Properties
The choice between this compound and KHP often hinges on the specific requirements of the analysis, including desired accuracy, laboratory environment, and cost considerations. The following table summarizes their key quantitative and qualitative properties.
| Property | This compound ((COOH)₂·2H₂O) | Potassium Hydrogen Phthalate (KHP) (C₈H₅KO₄) |
| Molar Mass ( g/mol ) | 126.07 | 204.22 |
| Purity (Typical, ACS Grade) | ≥99.5% | ≥99.95% |
| Hygroscopicity | Moderately hygroscopic; can absorb moisture at relative humidity >45%. The anhydrous form converts to the dihydrate at RH ≥ 12%. | Non-hygroscopic; stable under typical atmospheric conditions.[1][2] |
| Stability | The dihydrate is relatively stable, but can lose water of crystallization upon heating. Solutions are stable for a limited time. | Highly stable as a solid and in solution.[1][3] |
| Acidity | Diprotic weak acid | Monoprotic weak acid |
| Solubility in water | Readily soluble | Readily soluble |
| Cost | Generally less expensive | Generally more expensive |
Logical Workflow for Primary Standard Selection
The selection of an appropriate primary standard is a critical step in ensuring the accuracy of titrimetric analyses. The following diagram illustrates the logical workflow, from understanding the ideal characteristics to evaluating the specific attributes of this compound and KHP.
Caption: Logical workflow for selecting a primary standard based on ideal properties.
Experimental Protocols
Accurate standardization of a titrant is crucial for reliable analytical results. Below are detailed protocols for the standardization of a sodium hydroxide (NaOH) solution using both KHP and this compound.
Standardization of NaOH with Potassium Hydrogen Phthalate (KHP)
This procedure outlines the steps to accurately determine the concentration of a NaOH solution using KHP as the primary standard.
Materials:
-
Potassium Hydrogen Phthalate (KHP), analytical grade, dried at 110°C for 1-2 hours and cooled in a desiccator.
-
Sodium Hydroxide (NaOH) solution (~0.1 M)
-
Phenolphthalein indicator solution
-
Deionized water
-
Analytical balance
-
250 mL Erlenmeyer flasks (x3)
-
50 mL burette
-
Volumetric pipette (25 mL or 50 mL)
-
Beakers
-
Stirring rod
Procedure:
-
Preparation of KHP solution: Accurately weigh, to the nearest 0.1 mg, approximately 0.4-0.6 g of dried KHP into three separate 250 mL Erlenmeyer flasks.[2][4]
-
Record the exact mass of KHP in each flask.
-
Add approximately 50 mL of deionized water to each flask and swirl gently to dissolve the KHP completely.
-
Add 2-3 drops of phenolphthalein indicator to each flask.
-
Preparation of the burette: Rinse the burette with a small amount of the NaOH solution and then fill it, ensuring no air bubbles are trapped in the tip. Record the initial burette reading to the nearest 0.01 mL.
-
Titration: Place a white background under the flask to easily observe the color change. Titrate the KHP solution with the NaOH solution, swirling the flask continuously.[2]
-
As the endpoint is approached, the pink color will persist for longer. Add the NaOH drop by drop until the first permanent faint pink color is observed.[2]
-
Record the final burette reading to the nearest 0.01 mL.
-
Repeat the titration for the other two KHP samples. The volumes of NaOH used should agree within ±0.1 mL.
-
Calculation: The molarity of the NaOH solution is calculated using the following equation: Molarity of NaOH = (mass of KHP) / (molar mass of KHP * volume of NaOH in L)
Standardization of NaOH with this compound
This protocol details the standardization of a NaOH solution using this compound as the primary standard.
Materials:
-
This compound ((COOH)₂·2H₂O), analytical grade
-
Sodium Hydroxide (NaOH) solution (~0.1 M)
-
Phenolphthalein indicator solution
-
Deionized water
-
Analytical balance
-
250 mL Erlenmeyer flasks (x3)
-
50 mL burette
-
Volumetric pipette (25 mL)
-
Beakers
-
Stirring rod
Procedure:
-
Preparation of Oxalic Acid solution: Accurately weigh, to the nearest 0.1 mg, approximately 0.2-0.3 g of this compound into three separate 250 mL Erlenmeyer flasks.
-
Record the exact mass of this compound in each flask.
-
Add approximately 50 mL of deionized water to each flask and swirl to dissolve the crystals completely.
-
Add 2-3 drops of phenolphthalein indicator to each flask.
-
Preparation of the burette: Rinse and fill the burette with the NaOH solution as described for the KHP standardization. Record the initial burette reading.
-
Titration: Titrate the oxalic acid solution with the NaOH solution, swirling the flask continuously, until the first permanent faint pink color is observed.
-
Record the final burette reading to the nearest 0.01 mL.
-
Repeat the titration for the other two oxalic acid samples.
-
Calculation: The molarity of the NaOH solution is calculated considering the stoichiometry of the reaction (1 mole of oxalic acid reacts with 2 moles of NaOH): Molarity of NaOH = (2 * mass of this compound) / (molar mass of this compound * volume of NaOH in L)
Experimental Workflow: Titration
The following diagram illustrates the general experimental workflow for the standardization of a sodium hydroxide solution using a primary standard acid.
References
A Comparative Guide to Oxalate Analysis in Biological Samples: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of oxalate in biological matrices such as urine and plasma is crucial for understanding its role in health and disease, particularly in the context of kidney stone formation and certain metabolic disorders. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods with other common analytical techniques for oxalate determination, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely adopted technique for oxalate analysis due to its high sensitivity and specificity. Various HPLC methods have been developed, primarily differing in their detection systems, including Ultraviolet (UV), electrogenerated chemiluminescence (ECL), and mass spectrometry (MS). Beyond HPLC, alternative methods such as enzymatic assays and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages and disadvantages. This guide will delve into a comparative analysis of these techniques, presenting their performance characteristics to aid researchers in selecting the most appropriate method for their specific analytical needs.
Performance Comparison of Oxalate Analysis Methods
The choice of an analytical method for oxalate determination hinges on a variety of factors, including the required sensitivity, the nature of the biological matrix, available equipment, and throughput needs. The following table summarizes the key performance characteristics of various methods based on published validation data. It is important to note that performance metrics can vary based on the specific laboratory, instrumentation, and sample matrix.
| Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Recovery (%) |
| HPLC-UV | Oxalate | Urine | 0.5 mg/L[1][2] | - | Up to 12 mg/L[1][2] | 3.4% at 12 mg/L[1][2] | 5.0% at 12 mg/L[1][2] | >97%[3] |
| Plasma | 0.15 mg/L[1][2] | - | - | 5.6% at 1.5 mg/L[1][2] | 7.5% at 1.5 mg/L[1][2] | 85.2%[1][2] | ||
| HPLC-ECL | Oxalate | Urine & Plasma | < 1 µM[4] | - | Entire clinical range[4] | - | - | - |
| HPLC-MS | Oxalate | Urine | - | 0.56 mg/L[5] | 0.5 - 450 mg/L[5] | 6%[5] | <15%[5] | - |
| Enzymatic Assay | Oxalate | Urine | - | - | - | <12% at <100 µmol/L[3] | <12% at <100 µmol/L[3] | >97%[3] |
| <7% at >270 µmol/L[3] | <7% at >270 µmol/L[3] | |||||||
| GC-MS | Oxalate | Plasma | 0.78 µmol/L[6] | - | Up to 80.0 µmol/L[6] | - | 5.7% at 41.3 µmol/L[6] | 90-110%[6] |
| 13.1% at 1.6 µmol/L[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of the experimental protocols for the key techniques discussed.
HPLC-UV Method for Oxalate in Urine and Plasma
This method often involves a pre-column derivatization step to enhance the UV absorbance of oxalate.
-
Sample Preparation:
-
Derivatization:
-
Chromatographic Conditions:
Enzymatic Assay for Oxalate in Urine
Enzymatic assays are often available as commercial kits and are amenable to automation.
-
Principle: Oxalate is oxidized by oxalate oxidase to hydrogen peroxide and carbon dioxide. The hydrogen peroxide is then measured in a reaction catalyzed by peroxidase, which results in the formation of a colored product.
-
Sample Preparation: Urine samples may require dilution and treatment to remove interfering substances. Commercial kits often provide a simplified sample pretreatment protocol compared to older methods that used activated carbon.[8]
-
Assay Procedure (based on a commercial kit):
-
A single working reagent containing oxalate oxidase, peroxidase, and a chromogen is prepared.[8]
-
The sample is added to the working reagent.
-
The reaction is incubated at room temperature for a specified time (e.g., 10 minutes).[8]
-
The absorbance of the colored product is measured spectrophotometrically at a specific wavelength (e.g., 595 nm).[8]
-
The oxalate concentration is determined by comparison with a standard curve.
-
GC-MS Method for Oxalate in Plasma
GC-MS offers high sensitivity and specificity and is often considered a reference method.
-
Sample Preparation:
-
Derivatization:
-
The dried residue is derivatized to a volatile ester, for example, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylsilylchloride (TBDMSCI) at 100°C for 1 hour.[9]
-
-
GC-MS Conditions:
-
Column: A capillary column suitable for separating the derivatized oxalate (e.g., SPB-1).[9]
-
Carrier Gas: Helium.[9]
-
Injection Mode: Splitless.[9]
-
Detection: Mass spectrometry in selected ion monitoring (SIM) mode to monitor characteristic ions of the derivatized oxalate and the internal standard.[9]
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in method selection, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for HPLC-UV analysis of oxalate.
Caption: Decision tree for selecting an oxalate analysis method.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of a high‐performance liquid chromatography method for urinary oxalate determination and investigation regarding the pediatric reference interval of spot urinary oxalate to creatinine ratio for screening of primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified method for enzymatic urine oxalate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Primary Hyperoxaluria Screening and Monitoring: Quantitative Measurement of Plasma Oxalate by Gas Chromatography-Mass Spectrometry With High Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Precipitating Agents for Lanthanide Recovery and Separation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Precipitating Agent for Lanthanide Isolation.
The separation and purification of lanthanides are critical processes in various fields, including the development of pharmaceuticals, advanced materials, and catalysts. Precipitation is a widely employed technique for the initial recovery and separation of these elements from solution. The choice of precipitating agent significantly impacts the efficiency of recovery, the selectivity between different lanthanides, and the chemical and physical properties of the resulting precipitate. This guide provides a comparative study of four common precipitating agents: oxalate, hydroxide, carbonate, and fluoride, with supporting experimental data and detailed protocols to aid in the selection of the most suitable agent for specific research and development needs.
Performance Comparison of Precipitating Agents
Table 1: Precipitation Efficiency
| Precipitating Agent | Target Lanthanide(s) | Reported Efficiency (%) | Reference |
| Oxalate | Lanthanum | >99.9 | [1] |
| Hydroxide | Lanthanum, Cerium, Yttrium | ~13 (from a complex matrix) | [2] |
| Carbonate | Lanthanum | - | |
| Fluoride | Lanthanum | >99 | [3] |
Note: The efficiency of hydroxide precipitation is highly dependent on the complexity of the starting solution and the presence of other metal ions.
Table 2: Selectivity and Separation Factors
| Precipitating Agent | Lanthanide Pair | Separation Factor (SF) | Comments | Reference |
| Oxalate | Light vs. Heavy Ln | - | Heavier lanthanides exhibit slower precipitation kinetics, suggesting a basis for separation. | [4] |
| Oxalate | Nd/Pr | - | - | [5] |
| Hydroxide | - | - | Limited data available on selective precipitation between adjacent lanthanides. | |
| Carbonate | - | - | Limited data available on selective precipitation between adjacent lanthanides. | |
| Fluoride | - | - | Limited data available on selective precipitation between adjacent lanthanides. |
Note: Separation factors are highly dependent on the specific experimental conditions.
Table 3: Precipitate Purity
| Precipitating Agent | Precipitate | Reported Purity (%) | Comments | Reference |
| Oxalate | La₂(C₂O₄)₃ → La₂O₃ | 99.977 | Homogeneous precipitation can yield high-purity crystalline precipitates with minimal coprecipitation. | [1][6] |
| Hydroxide | Ln(OH)₃ | Variable | Purity can be affected by the coprecipitation of other metal hydroxides. | [2] |
| Carbonate | La₂(CO₃)₃ | - | - | |
| Fluoride | LaF₃ | - | - |
Table 4: Particle Size of Precipitates
| Precipitating Agent | Precipitate | Reported Particle Size | Comments | Reference |
| Oxalate | La₂(C₂O₄)₃ | Micrometers to 1.5 µm | Homogeneous precipitation can yield larger, well-defined crystals. Trisodium citrate can be used to synthesize nanotubes. | [7][8] |
| Hydroxide | Ln(OH)₃ | Nanometers to micrometers | Particle size can be controlled by synthesis conditions (e.g., hydrothermal treatment). | [9][10] |
| Carbonate | La₂(CO₃)₃ | - | - | |
| Fluoride | YF₃ | 6 nm - 350 nm | Particle size can be controlled by the precipitation method (e.g., microemulsion). | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections provide experimental protocols for lanthanide precipitation using oxalate, hydroxide, and fluoride ions.
Oxalate Precipitation (Homogeneous Method)
This protocol describes the homogeneous precipitation of lanthanide oxalates through the thermal decomposition of oxamic acid, which allows for the slow generation of oxalate ions, leading to the formation of well-defined crystals.[4]
Materials:
-
Lanthanide(III) nitrate hexahydrate (Ln(NO₃)₃·6H₂O)
-
Oxamic acid
-
Deionized water
-
Nitric acid (for pH adjustment, if necessary)
-
Ethanol (for washing)
Procedure:
-
Prepare a 0.2 M solution of the desired lanthanide nitrate in deionized water.
-
In a separate flask, prepare a 0.2 M solution of oxamic acid in deionized water. Gentle heating may be required to dissolve the oxamic acid completely.
-
Combine the lanthanide nitrate solution and the oxamic acid solution in a reaction vessel. The molar ratio of oxamic acid to lanthanide should be approximately 2.5:1.
-
Heat the mixture to 100°C with continuous stirring. The precipitation will occur gradually as the oxamic acid decomposes to form oxalate ions.
-
Maintain the temperature and stirring for a sufficient time to ensure complete precipitation (typically in the range of hours).[4]
-
Allow the precipitate to cool to room temperature.
-
Separate the precipitate by filtration or centrifugation.
-
Wash the precipitate with deionized water and then with ethanol to remove any unreacted reagents.
-
Dry the precipitate in an oven at a suitable temperature (e.g., 60-80°C).
Hydroxide Precipitation
This protocol outlines a general procedure for precipitating lanthanide hydroxides from a solution containing lanthanide ions.
Materials:
-
Lanthanide salt solution (e.g., lanthanide chloride or nitrate)
-
Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution (e.g., 1 M)
-
Deionized water
Procedure:
-
Prepare a solution of the lanthanide salt at the desired concentration.
-
While stirring the lanthanide solution, slowly add the hydroxide solution dropwise.
-
Monitor the pH of the solution. The precipitation of lanthanide hydroxides typically occurs in the pH range of 7-8. Continue adding the hydroxide solution until the desired pH is reached and precipitation is complete.
-
Continue stirring for a period (e.g., 1-2 hours) to allow for the aging of the precipitate, which can improve its filterability.
-
Separate the precipitate by filtration or centrifugation.
-
Wash the precipitate thoroughly with deionized water to remove any soluble impurities.
-
Dry the precipitate in an oven at a temperature below 100°C to avoid the formation of oxides.
Carbonate Precipitation
This protocol provides a general method for the precipitation of lanthanide carbonates.
Materials:
-
Lanthanide salt solution (e.g., lanthanide chloride or nitrate)
-
Sodium carbonate (Na₂CO₃) or ammonium carbonate ((NH₄)₂CO₃) solution (e.g., 1 M)
-
Deionized water
Procedure:
-
Prepare a solution of the lanthanide salt.
-
Slowly add the carbonate solution to the lanthanide solution with vigorous stirring.
-
A precipitate of lanthanide carbonate will form. Continue adding the carbonate solution until no further precipitation is observed.
-
Allow the mixture to stir for a period to ensure complete reaction and to improve the precipitate characteristics.
-
Collect the precipitate by filtration.
-
Wash the precipitate several times with deionized water to remove any residual soluble salts.
-
Dry the lanthanide carbonate precipitate in an oven at a moderate temperature.
Fluoride Precipitation
This protocol describes the precipitation of lanthanide fluorides, a method often used for the quantitative removal of lanthanides from solution.
Materials:
-
Lanthanide salt solution (e.g., lanthanide chloride or nitrate)
-
Hydrofluoric acid (HF) or a soluble fluoride salt solution (e.g., NaF, NH₄F)
-
Deionized water
Procedure:
-
Prepare a solution of the lanthanide salt. The solution should be acidic to prevent the precipitation of hydroxides.
-
Slowly add the fluoride-containing solution to the lanthanide solution while stirring.
-
A gelatinous precipitate of lanthanide fluoride will form.
-
Continue adding the fluoride solution until precipitation is complete. An excess of the precipitating agent is often used to minimize the solubility of the lanthanide fluoride.
-
Allow the precipitate to digest for a period to improve its filterability.
-
Filter the precipitate using a fine-porosity filter paper.
-
Wash the precipitate with a dilute solution of the precipitating agent and then with deionized water.
-
Dry the precipitate at a suitable temperature.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the precipitation of lanthanides, from the initial solution to the final dried precipitate.
References
- 1. Precise Purity Analysis of High-Purity Lanthanum Oxide by Gravimetric Analysis Assisted With Trace Elemental Analysis by Inductively Coupled Plasma Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. engj.org [engj.org]
- 3. Efficient Coagulation Removal of Fluoride Using Lanthanum Salts: Distribution and Chemical Behavior of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Precise Purity Analysis of High-Purity Lanthanum Oxide by Gravimetric Analysis Assisted With Trace Elemental Analysis by Inductively Coupled Plasma Mass Spectrometry [frontiersin.org]
- 7. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Layered rare-earth hydroxides as multi-modal medical imaging probes: particle size optimisation and compositional exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nathan.instras.com [nathan.instras.com]
A Comparative Guide to the Chelating Properties of Oxalic Acid Dihydrate and EDTA
For Researchers, Scientists, and Drug Development Professionals
In the realm of chelation chemistry, both ethylenediaminetetraacetic acid (EDTA) and oxalic acid dihydrate are well-recognized for their ability to form stable complexes with metal ions. This guide provides an objective comparison of their chelating properties, supported by experimental data, to assist researchers in selecting the appropriate agent for their specific application, be it in environmental remediation, analytical chemistry, or pharmaceutical development.
Performance Overview
EDTA is a powerful and versatile chelating agent, capable of forming strong, stable complexes with a wide array of divalent and trivalent metal ions through its six binding sites (a hexadentate ligand)[1]. Its efficacy in sequestering metals like lead, cadmium, and calcium is well-documented, making it a common choice for chelation therapy and analytical applications[2][3][4][5][6]. Oxalic acid, a bidentate ligand, also forms stable complexes with various metal ions, though its binding affinity and the stability of the resulting complexes can differ significantly from those of EDTA[7][8].
A study on the removal of lead from contaminated soil demonstrated that a mixture of EDTA and oxalic acid can be effective, with the efficiency being highly dependent on the pH of the solution[9][10]. This suggests that the chelating performance of both agents is influenced by environmental conditions.
Quantitative Data Summary
The stability of a metal-chelate complex is a critical measure of a chelating agent's effectiveness. The following tables summarize the stability constants (log K) for EDTA and oxalic acid with various metal ions. A higher log K value indicates a more stable complex.
Table 1: Stability Constants (log K) of Metal-EDTA Complexes
| Metal Ion | log K |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.7 |
| Pb²⁺ | 18.0 |
| Zn²⁺ | 16.5 |
| Cd²⁺ | 16.5 |
| Fe³⁺ | 25.1 |
| Cu²⁺ | 18.8 |
Source: Data compiled from various sources at 25°C and an ionic strength of 0.1 M.
Table 2: Stability Constants (log β) of Metal-Oxalate Complexes
| Metal Ion | log β₁ | log β₂ |
| Ca²⁺ | 3.0 | - |
| Mg²⁺ | 2.8 | - |
| Pb²⁺ | 4.3 | 6.4 |
| Zn²⁺ | 4.9 | 7.6 |
| Cd²⁺ | 3.9 | 5.8 |
| Fe³⁺ | 7.8 | 13.9 |
| Cu²⁺ | 6.2 | 10.3 |
Source: Data compiled from various sources. β₁ and β₂ represent the stepwise formation constants.[11]
Table 3: Comparative Efficacy of Lead Removal from Soil
| Chelating Agent | pH | Lead Removal Efficiency (%) |
| EDTA-Na₂ (0.05 M) & Oxalic Acid (0.05 M) mixture | 2 | 60.19 |
| EDTA-Na₂ (0.05 M) & Oxalic Acid (0.05 M) mixture | 4 | ~45 |
| EDTA-Na₂ (0.05 M) & Oxalic Acid (0.05 M) mixture | 6 | ~30 |
| EDTA-Na₂ (0.05 M) & Oxalic Acid (0.05 M) mixture | 8 | ~20 |
Source: Adapted from a study on soil washing. The data represents the combined effect of both agents.[10]
Experimental Protocols
The determination of metal chelation capacity is crucial for evaluating and comparing the performance of chelating agents. A common and reliable method is UV-Vis spectrophotometry.
Protocol: Spectrophotometric Determination of Iron (Fe²⁺) Chelating Capacity
This protocol is adapted from a method utilizing ferrozine as an indicator[12][13].
Materials:
-
Chelating agent solution (EDTA or this compound) of known concentration
-
Ferrous chloride (FeCl₂) solution (2 mM)
-
Ferrozine solution (5 mM)
-
Phosphate buffer (pH 7.4)
-
UV-Vis Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
To a 96-well microplate, add 50 µL of the chelating agent solution at various concentrations.
-
Add 50 µL of the 2 mM FeCl₂ solution to each well.
-
Mix and incubate at room temperature for 10 minutes to allow for chelation to occur.
-
Add 100 µL of the 5 mM ferrozine solution to each well. The ferrozine will react with any unchelated Fe²⁺ ions to form a colored complex.
-
Incubate for a further 10 minutes at room temperature.
-
Measure the absorbance of the solution at 562 nm using a microplate reader.
-
A control is prepared by replacing the chelating agent solution with deionized water.
-
The percentage of Fe²⁺ chelated is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the chelating agent.
Visualizations
To better understand the processes involved, the following diagrams illustrate the chelation mechanism and a typical experimental workflow.
Caption: Chelation mechanisms of EDTA and Oxalic Acid.
Caption: Workflow for spectrophotometric chelation assay.
Conclusion
The choice between EDTA and this compound as a chelating agent depends heavily on the specific application. EDTA generally forms more stable complexes with a wider range of metal ions, making it a more potent chelating agent in many scenarios[4]. However, factors such as pH, the presence of competing ions, and the specific metal of interest can influence the effectiveness of both chelators[9][10]. The provided experimental protocol offers a standardized method for researchers to directly compare the chelating performance of these and other agents under their specific experimental conditions.
References
- 1. quora.com [quora.com]
- 2. edta chelation therapy: Topics by Science.gov [science.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EDTA chelation effects on urinary losses of cadmium, calcium, chromium, cobalt, copper, lead, magnesium, and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C2H6O6 | CID 61373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Role of Oxalic Acid Overexcretion in Transformations of Toxic Metal Minerals by Beauveria caledonica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficiency of EDTA-Na2 and Oxalic Acid Mixture in Removing Lead from Calcareous and Gypsum Soils | IIETA [iieta.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Gravimetric Analysis of Calcium: Oxalic Acid Method vs. Alternative Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of calcium is critical in various stages of research and quality control. While the classical gravimetric analysis of calcium via the oxalic acid method has long been a reliable technique, a range of modern analytical methods offer distinct advantages in terms of speed, sensitivity, and sample throughput. This guide provides an objective comparison of the performance of the gravimetric oxalic acid method with three common alternatives: Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Complexometric Titration with EDTA. Detailed experimental protocols and quantitative performance data are presented to aid in the selection of the most appropriate method for a given analytical challenge.
Quantitative Performance Data
The following table summarizes the key performance characteristics of the different methods for calcium analysis. Data has been compiled from various sources to provide a comparative overview.
| Parameter | Gravimetric Analysis (Oxalic Acid) | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Complexometric Titration (EDTA) |
| Principle | Precipitation of Ca²⁺ as calcium oxalate (CaC₂O₄), followed by drying and weighing.[1] | Measurement of the absorption of light by free calcium atoms in a flame.[2][3] | Measurement of the light emitted by excited calcium atoms in an argon plasma.[4][5] | Titration of Ca²⁺ with a standard solution of EDTA using a colorimetric indicator.[6][7][8][9] |
| Accuracy | High, often considered a primary or reference method.[1] | Good to excellent, with recoveries typically between 93.24% and 101.75%.[10] | Excellent, with recoveries often in the range of 99.5% to 101.9%.[5][11] | Good, but can be operator-dependent. Relative error can be in the range of -1.00% to 0.50%.[12] |
| Precision (%RSD) | High (<1%) with careful technique.[13] | Good, typically <5%.[14][15] | Excellent, often between 0.30% and 4.4%.[5][11] | Good, typically <1% for replicate titrations.[9] |
| Limit of Detection (LOD) | Relatively high (mg range). | Low (µg/mL or ppm range).[2] | Very low (ng/g to µg/g range).[4][5][11] | Moderate (mmol/L range). |
| Interferences | Co-precipitation of other metal oxalates (e.g., Mg²⁺, Sr²⁺).[12] | Chemical (e.g., phosphate, silicate) and ionization interferences.[2] | Spectral and matrix effects.[16][17] | Presence of other metal ions that also form complexes with EDTA (e.g., Mg²⁺, Fe³⁺, Al³⁺).[18] |
| Sample Throughput | Low | High | High | Moderate |
| Cost per Sample | Low | Moderate | High | Low |
| Required Expertise | High | Moderate | High | Moderate |
Experimental Protocols
Gravimetric Analysis of Calcium: Oxalic Acid Method
This classical method relies on the precipitation of calcium ions as calcium oxalate, which is then dried to a constant weight.[1][19]
Experimental Workflow Diagram:
Caption: Experimental workflow for the gravimetric analysis of calcium by the oxalate method.
Methodology:
-
Sample Preparation: Accurately weigh a suitable amount of the dried sample and dissolve it in dilute hydrochloric acid. If any insoluble matter is present, filter the solution.
-
Precipitation: Dilute the sample solution with deionized water and heat to boiling. Add a few drops of methyl red indicator. While stirring, slowly add a solution of ammonium oxalate. Then, add dilute ammonia dropwise until the indicator changes color from red to yellow (pH ~4-5).
-
Digestion: Keep the solution hot for about 30-60 minutes to allow the precipitate to digest. This process encourages the formation of larger, more easily filterable crystals.
-
Filtration and Washing: Filter the hot solution through a pre-weighed sintered glass crucible. Wash the precipitate several times with a dilute solution of ammonium oxalate, followed by a few portions of cold deionized water to remove any soluble impurities.
-
Drying and Weighing: Dry the crucible and precipitate in an oven at 105-110°C to a constant weight. Cool the crucible in a desiccator before each weighing.
-
Calculation: The weight of calcium in the original sample is calculated from the weight of the calcium oxalate monohydrate (CaC₂O₄·H₂O) precipitate using the appropriate gravimetric factor.
Atomic Absorption Spectroscopy (AAS)
AAS is an instrumental technique that measures the concentration of an element by detecting the absorption of light by its ground-state atoms in the vapor phase.[2]
Methodology:
-
Standard Preparation: Prepare a stock solution of a known calcium concentration (e.g., 1000 ppm) from a primary standard like calcium carbonate dissolved in dilute acid. From this stock, prepare a series of calibration standards with concentrations spanning the expected range of the samples.[2][20]
-
Sample Preparation: Accurately weigh the sample and dissolve it in an appropriate acid (e.g., nitric acid or a mixture of acids). The sample may require ashing prior to acid digestion. Dilute the digested sample to a known volume with deionized water to bring the calcium concentration within the linear range of the instrument.[14] A releasing agent, such as lanthanum chloride, is often added to both standards and samples to overcome chemical interferences.[2][21]
-
Instrument Setup: Set up the atomic absorption spectrophotometer with a calcium hollow cathode lamp. Set the wavelength to 422.7 nm and use an air-acetylene flame.[2][21]
-
Measurement: Aspirate the blank, standards, and samples into the flame and record the absorbance readings.
-
Calculation: Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of calcium in the sample solutions from the calibration curve and calculate the amount of calcium in the original sample, accounting for any dilutions.[2]
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
ICP-OES is a powerful technique for elemental analysis that utilizes a high-temperature argon plasma to excite atoms, which then emit light at characteristic wavelengths.
Methodology:
-
Standard Preparation: Prepare a series of multi-element or single-element calibration standards from certified stock solutions. The standards should be matrix-matched to the samples as closely as possible.[22]
-
Sample Preparation: Digest the sample using a suitable method, such as microwave-assisted acid digestion with nitric acid and hydrogen peroxide, to bring the calcium into solution.[4][5] Dilute the digested sample to a known volume.
-
Instrument Setup: Configure the ICP-OES instrument, including the plasma conditions (e.g., RF power, gas flow rates) and the spectrometer settings. Select appropriate emission lines for calcium (e.g., 317.9 nm).[5]
-
Measurement: Introduce the blank, standards, and samples into the plasma via a nebulizer and spray chamber. The instrument measures the intensity of the emitted light at the selected wavelengths.
-
Calculation: Generate a calibration curve from the emission intensities of the standards. The concentration of calcium in the samples is determined from this curve, taking into account the dilution factor.
Complexometric Titration with EDTA
This volumetric method involves the titration of calcium ions with a standard solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms a stable, water-soluble complex with calcium.[6][7][8][9]
Methodology:
-
Standardization of EDTA Solution: Prepare an approximately 0.01 M EDTA solution. Standardize it by titrating against a primary standard calcium carbonate solution.[7]
-
Sample Preparation: Dissolve a weighed amount of the sample in dilute acid.[6]
-
Titration: To the sample solution, add a buffer to adjust the pH to approximately 10. Add a suitable indicator, such as Calmagite or Eriochrome Black T.[6][8] Titrate the solution with the standardized EDTA solution. The endpoint is indicated by a distinct color change (e.g., from wine red to blue).[6][9]
-
Calculation: The concentration of calcium in the sample is calculated from the volume of EDTA solution used, its molarity, and the initial sample weight. The reaction stoichiometry between Ca²⁺ and EDTA is 1:1.[9]
References
- 1. moodle.uoh.edu.iq [moodle.uoh.edu.iq]
- 2. csun.edu [csun.edu]
- 3. agilent.com [agilent.com]
- 4. Determination of Ca, P, K, Na, and Mg in Australian Retail Pasteurised Milk Using Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP OES) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of an Analytical Method for Determination of Al, Ca, Cd, Fe, Mg and P in Calcium-Rich Materials by ICP OES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cuhk.edu.hk [cuhk.edu.hk]
- 7. www1.udel.edu [www1.udel.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [soar.suny.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Validation of calcium (Ca) analysis in dolomite fertilizer using atomic absorption spectrophotometer (AAS) | Anjoro: International Journal of Agriculture and Business [ojs.unsulbar.ac.id]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Evaluation of calcium-, carbon- and sulfur-based non-spectral interferences in high-power MIP-OES: comparison with ICP-OES - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 18. NEMI Method Summary - 3500-Ca B [nemi.gov]
- 19. scribd.com [scribd.com]
- 20. web.pdx.edu [web.pdx.edu]
- 21. Calcium- Determination by AAS | OIV [oiv.int]
- 22. pjoes.com [pjoes.com]
A Comparative Guide to Purity Analysis of Synthesized Oxalic Acid Dihydrate
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the validation of new products and processes. This guide provides a detailed comparison of analytical methods for determining the purity of synthesized oxalic acid dihydrate, complete with experimental data and protocols.
Introduction
This compound ((COOH)₂ · 2H₂O) is a dicarboxylic acid used as a reagent in various chemical syntheses and as a primary standard in analytical chemistry.[1] Its purity directly impacts reaction yields, product quality, and the reproducibility of experimental results.[1] Impurities can lead to undesirable side reactions and complicate purification processes.[1] Therefore, robust analytical methods are essential for its quality control. This guide compares traditional and modern techniques for the purity analysis of this compound.
Common Impurities in Synthesized this compound
The synthesis of this compound can introduce various impurities depending on the manufacturing process. Common industrial production methods include the oxidation of carbohydrates, ethylene glycol, or propylene, and processes involving sodium formate.[2] Potential impurities may include:
-
Insoluble matter: Particulates that do not dissolve in the chosen solvent.
-
Heavy metals: Trace amounts of metals such as iron and calcium.[3]
-
Anions: Such as chlorides and sulfates.
-
Nitrogen compounds: Residual starting materials or by-products from nitric acid oxidation.[3]
-
Related organic acids: Precursors or side-reaction products.
Comparative Analysis of Purity Determination Methods
A comparative summary of different analytical techniques for the purity analysis of synthesized this compound is presented below. The hypothetical data corresponds to the analysis of a single batch of synthesized this compound.
| Analytical Method | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| Redox Titration with KMnO₄ | 99.94% | Analyte dependent | Analyte dependent | Cost-effective, simple, and accurate for bulk purity.[4][5][6][7] | Not suitable for identifying or quantifying specific impurities; requires careful endpoint determination.[6] |
| Neutralization Titration with NaOH | 99.94% | Analyte dependent | Analyte dependent | Simple, less hazardous waste compared to redox titration, and requires no pre-treatment.[4][8] | Not specific; titrates any acidic impurity. |
| High-Performance Liquid Chromatography (HPLC) | 99.85% | 0.0019 µg/mL | Not Reported | High sensitivity and specificity for quantifying both the main component and impurities.[9][10][11] | Requires specialized equipment and technical expertise.[11] |
| Gas Chromatography (GC) | 99.82% | 20 µg | Not Reported | Simple, rapid, and accurate for volatile derivatives of oxalic acid.[12] | Requires derivatization of the non-volatile oxalic acid.[12] |
| UV-Vis Spectrophotometry | 99.79% | 1.73 mg/L | 5.0 x 10⁻⁵ M | Inexpensive and suitable for quantifying various organic compounds.[13][14] | Can be susceptible to interference from other chromophoric compounds.[14] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Redox Titration with Potassium Permanganate (KMnO₄)
-
Principle: Oxalic acid is oxidized by potassium permanganate in an acidic medium. The endpoint is indicated by the persistence of the purple color of KMnO₄, which acts as a self-indicator.[5][6][7]
-
Procedure:
-
Accurately weigh approximately 0.2 g of the synthesized this compound into a 300 mL beaker.[4]
-
Add 200 mL of deionized water and 20 mL of dilute sulfuric acid (1:1 v/v).[4]
-
Heat the solution to about 60°C.[4]
-
Titrate the hot solution with a standardized 0.02 mol/L potassium permanganate solution until a faint, permanent pink color persists for at least 30 seconds.[4][6]
-
Perform a blank titration using the same procedure without the oxalic acid sample.
-
Calculate the purity based on the volume of KMnO₄ consumed.
-
2. High-Performance Liquid Chromatography (HPLC)
-
Principle: The sample is passed through a column packed with a stationary phase. The components are separated based on their differential interactions with the stationary and mobile phases and detected by a UV detector.[9]
-
Procedure:
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water (10:90 v/v) with a sulfuric acid buffer.[9]
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in the mobile phase to achieve a similar concentration as the standard.
-
Chromatographic Conditions:
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculate the purity by comparing the peak area of the oxalic acid in the sample to that of the standard.
-
3. Gas Chromatography (GC)
-
Principle: The oxalic acid is first converted to a volatile derivative (e.g., dimethyl oxalate), which is then separated and quantified by GC with a flame ionization detector (FID).[12]
-
Procedure:
-
Derivatization: Methylate an accurately weighed portion of the sample with 7% hydrochloric acid in methanol.[12]
-
Extraction: Extract the resulting dimethyl oxalate into chloroform.[12]
-
Standard Preparation: Prepare a standard solution of dimethyl oxalate in chloroform.
-
GC Conditions:
-
Column: Appropriate capillary column for polar compounds.
-
Injector and Detector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 220°C at 10°C/min.
-
Carrier Gas: Helium.
-
-
Inject the standard and sample extracts into the GC.
-
Determine the purity based on the peak area of dimethyl oxalate.
-
4. UV-Vis Spectrophotometry
-
Principle: This method can be based on the reaction of oxalic acid with a chromogenic reagent or its catalytic effect on a reaction, leading to a measurable change in absorbance.[15][16] A specific method involves derivatization to produce a colored complex.[17]
-
Procedure (Derivatization Method):
-
Reagent Preparation: Prepare solutions of sodium nitrite, sulfanilamide, and α-naphthylamine.[17]
-
Standard Curve: Prepare a series of standard solutions of this compound and react them with the reagents to form a red diazonium salt. Measure the absorbance at 482 nm and construct a calibration curve.[17]
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in distilled water.
-
Analysis: Treat the sample solution with the same reagents under the same conditions as the standards.
-
Measure the absorbance of the sample solution at 482 nm.[17]
-
Determine the concentration of oxalic acid from the calibration curve and calculate the purity.
-
Visualizations
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Decision flowchart for selecting an analytical method.
References
- 1. nbinno.com [nbinno.com]
- 2. osha.gov [osha.gov]
- 3. Oxalic Acid, Dihydrate Meets ACS Specifications, Meets Reagent Specifications for testing USP/NF monographs GR ACS | 6153-56-6 [sigmaaldrich.com]
- 4. jmscience.com [jmscience.com]
- 5. Titration of Oxalic Acid with KMnO4: Step-by-Step Guide [vedantu.com]
- 6. byjus.com [byjus.com]
- 7. testbook.com [testbook.com]
- 8. hiranuma.com [hiranuma.com]
- 9. HPLC Method for the determination of Oxaloacetic and Oxalic acids on Newcrom BH | SIELC Technologies [sielc.com]
- 10. [Determination of oxalic acid by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gas chromatographic determination of oxalic acid in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of oxalic acid extraction and quantification methods in the different purslane (Portulaca oleracea L.) matrices and spinach (Spinacea oleracea) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. iiste.org [iiste.org]
- 17. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of Oxalic Acid Dihydrate Standardization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the standardization of sodium hydroxide (NaOH) solutions using oxalic acid dihydrate as a primary standard. It is designed to assist laboratories in establishing and evaluating their own standardization procedures, with a focus on achieving high accuracy and reproducibility. While publicly available inter-laboratory comparison data for this specific standardization is limited, this guide presents a framework for such comparisons, including detailed experimental protocols and data presentation formats.
Introduction to this compound as a Primary Standard
This compound (H₂C₂O₄·2H₂O) is a widely used primary standard in analytical chemistry for the standardization of basic solutions.[1][2] A primary standard is a substance that is of high purity, stable, and can be accurately weighed to prepare a solution of a precise concentration.[2] this compound meets these criteria due to its high purity, stability in air, and relatively high molecular weight, which minimizes weighing errors.[2] Although it is a hydrate, the water of crystallization is stable under normal atmospheric conditions, making it a reliable standard.[1]
Comparative Analysis of this compound Purity Determination
The accuracy of the standardization of NaOH is fundamentally dependent on the purity of the this compound used. Two common methods for determining the purity of oxalic acid are redox titration with potassium permanganate (KMnO₄) and neutralization titration with a standardized sodium hydroxide (NaOH) solution.[3][4]
A study comparing these two methods on a single sample of this compound yielded the following results:
| Parameter | Redox Titration with KMnO₄ | Neutralization Titration with NaOH |
| Sample Size (g) | 0.2018 | 1.0055 |
| Titrant Concentration | 0.02 mol/L | 1 mol/L |
| Titer (mL) | 31.933 | 15.908 |
| Purity (%) | 99.78 | 99.77 |
| Standard Deviation | 0.02 | 0.01 |
Source: Adapted from a study on the purity determination of oxalic acid.[3][4]
The results indicate that both methods provide comparable and high-purity values for this compound, demonstrating its suitability as a primary standard.[3][4] The neutralization titration is often considered simpler due to less complex sample preparation.[3][4]
Inter-Laboratory Comparison of Sodium Hydroxide Standardization (Illustrative)
To ensure consistency and accuracy across different laboratories, inter-laboratory comparisons are essential. While specific public data for oxalic acid standardization of NaOH is scarce, the following table illustrates how results from such a study could be presented.
Illustrative Inter-Laboratory Data for the Standardization of ~0.1 M NaOH with this compound
| Laboratory ID | Mean Molarity of NaOH (M) | Standard Deviation | Number of Replicates |
| Lab A | 0.1002 | 0.0002 | 5 |
| Lab B | 0.0999 | 0.0003 | 5 |
| Lab C | 0.1005 | 0.0001 | 5 |
| Lab D | 0.1001 | 0.0002 | 5 |
| Overall Mean | 0.1002 | - | - |
| Inter-Laboratory Standard Deviation | 0.00025 | - | - |
This data is for illustrative purposes only and does not represent the results of an actual inter-laboratory study.
Experimental Protocols
Preparation of a Standard 0.1 M this compound Solution
This protocol outlines the steps to prepare a 0.1 M standard solution of this compound.
Materials:
-
This compound (H₂C₂O₄·2H₂O), analytical reagent grade
-
Distilled or deionized water
-
250 mL volumetric flask
-
Analytical balance (accurate to ±0.0001 g)
-
Beaker
-
Glass funnel
-
Wash bottle
Procedure:
-
Calculate the mass of this compound required to prepare 250 mL of a 0.1 M solution. The molecular weight of H₂C₂O₄·2H₂O is 126.07 g/mol .[5] Mass = Molarity × Volume (L) × Molecular Weight Mass = 0.1 mol/L × 0.250 L × 126.07 g/mol = 3.1518 g
-
Accurately weigh approximately 3.15 g of this compound on an analytical balance and record the exact mass.[6]
-
Transfer the weighed this compound into a clean beaker.
-
Add approximately 50 mL of distilled water to the beaker and stir with a clean glass rod until the solid is completely dissolved.[2]
-
Carefully transfer the solution into a 250 mL volumetric flask using a funnel.
-
Rinse the beaker, glass rod, and funnel several times with small portions of distilled water, transferring all rinsings into the volumetric flask to ensure no loss of the standard.[2]
-
Add distilled water to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
Standardization of a ~0.1 M Sodium Hydroxide Solution
This protocol describes the titration of the prepared this compound standard against the sodium hydroxide solution to be standardized.
Materials:
-
Standard 0.1 M this compound solution
-
~0.1 M sodium hydroxide solution
-
Phenolphthalein indicator solution
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flasks (250 mL)
-
Burette stand and clamp
Procedure:
-
Rinse the burette with a small amount of the ~0.1 M NaOH solution and then fill it, ensuring there are no air bubbles in the tip. Record the initial burette reading.
-
Pipette 25.00 mL of the standard 0.1 M this compound solution into a clean Erlenmeyer flask.
-
Add 2-3 drops of phenolphthalein indicator to the oxalic acid solution in the flask.[7][8] The solution should be colorless.
-
Place the Erlenmeyer flask on a white tile under the burette to easily observe the color change.
-
Slowly add the NaOH solution from the burette to the Erlenmeyer flask while continuously swirling the flask to ensure thorough mixing.[7]
-
Continue the titration until the endpoint is reached. The endpoint is indicated by the first appearance of a faint but permanent pink color that persists for at least 30 seconds.[7][8]
-
Record the final burette reading.
-
Repeat the titration at least two more times to obtain concordant results (titers agreeing within ±0.1 mL).
-
Calculate the molarity of the NaOH solution using the following equation, derived from the stoichiometry of the reaction: H₂C₂O₄ + 2NaOH → Na₂C₂O₄ + 2H₂O
Molarity of NaOH = (Molarity of Oxalic Acid × Volume of Oxalic Acid) / (0.5 × Volume of NaOH)
Visualizing the Workflow and Key Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the factors influencing the accuracy of the standardization process.
Caption: Experimental workflow for NaOH standardization.
Caption: Factors affecting standardization accuracy.
References
A Comparative Guide to Spectroscopic Methods for the Characterization of Oxalic Acid Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of key spectroscopic methods for the characterization of oxalic acid dihydrate. The performance of Infrared (IR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Diffraction (XRD) are objectively compared, supported by experimental data and protocols.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups in a molecule. It measures the absorption of infrared radiation by the sample, which excites molecular vibrations.
Experimental Protocol:
A sample of this compound is prepared as a solid mull. This involves grinding the crystalline sample with a mulling agent, such as Nujol or Fluorolube, to create a fine paste. The paste is then pressed between two salt plates (e.g., KBr or NaCl) to form a thin film. The spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. For instance, a Bruker Equinox 55 spectrometer can be used, with 64 scans averaged at a nominal resolution of 4 cm⁻¹.
Data Presentation:
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3430 | O-H stretching (water) | [1] |
| 2000-1200 | Broad O-H stretching (carboxylic acid) | [2] |
| ~1730 | C=O stretching | [1] |
| ~1621 | H-O-H bending (water) | [1] |
| ~1480 | C-O-H bending | [1] |
| ~1368 | C-O stretching | [1] |
Discussion: IR spectroscopy is highly effective for confirming the presence of water of hydration and the carboxylic acid functional groups in this compound. The broadness of the O-H stretching band is indicative of strong hydrogen bonding within the crystal structure[2]. It is a relatively quick and inexpensive method, making it suitable for routine identification and quality control.
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a system. It is complementary to IR spectroscopy.
Experimental Protocol:
A single crystal or polycrystalline powder of this compound can be used. The sample is illuminated with a monochromatic laser beam. A Renishaw InVia confocal Raman spectrometer with a 514.5 nm laser and a 1800 g/mm grating can be used to acquire spectra in the range of 200-4000 cm⁻¹ with a resolution of 1 cm⁻¹[1]. For single-crystal studies, the orientation of the crystal axes relative to the polarized laser beam is controlled to obtain polarization-dependent spectra[3].
Data Presentation:
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3430 | O-H stretching (water) | [1] |
| ~1813 | H₃O⁺ vibration (at low temperatures) | [3][4] |
| ~1730 | C=O stretching | [1] |
| ~1621 | H-O-H bending (water) | [1] |
| ~1600 | H₃O⁺ bending (at low temperatures) | [3][4] |
| ~1480 | C-O-H bending | [1] |
| ~1368 | C-O stretching | [1] |
| 1200-1300 | Emergence of new bands below 100 K | [3][4] |
Discussion: Raman spectroscopy is particularly sensitive to the non-polar C-C bond and provides detailed information about the crystal lattice vibrations. Low-temperature Raman studies have shown significant changes in the spectra of this compound, suggesting proton-related disorder and the formation of hydronium ions (H₃O⁺) at temperatures below 100 K[3][4]. This makes Raman an excellent tool for studying proton dynamics and phase transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the local chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are the most relevant.
Experimental Protocol:
For solid-state NMR, a powdered sample of this compound is packed into a rotor and spun at a high speed (magic-angle spinning, MAS) to average out anisotropic interactions. For ¹H NMR, a multiple-pulse sequence can be used to suppress strong dipolar coupling[5]. For ¹³C NMR, the spectrum can be recorded in a deuterated solvent like D₂O for solution-state analysis[6].
Data Presentation:
| Nucleus | Chemical Shift (ppm) | Method | Reference |
| ¹H | ~8.20 (broad singlet) | Solution (d₆-DMSO) | [7] |
| ¹³C | ~161 | Solution (d₆-DMSO) | [7] |
| ¹³C | Not specified | Solid (KBr disc) | [6] |
Discussion: NMR spectroscopy is a powerful tool for elucidating the molecular structure and dynamics in both solid and solution states. ¹³C NMR can confirm the presence of the carboxyl carbon. ¹H NMR can distinguish between the protons of the carboxylic acid and the water molecules, and studies on single crystals have been used to determine the proton shielding tensor and study the rapid flip motion of the water molecules[5].
X-ray Diffraction (XRD)
XRD is the primary technique for determining the crystal structure of a solid. It provides precise information about bond lengths, bond angles, and the arrangement of atoms in the crystal lattice.
Experimental Protocol:
A single crystal of this compound is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated. The data is then processed to determine the unit cell parameters and the atomic positions. Powder XRD can also be used for phase identification by comparing the diffraction pattern to a database[8][9].
Data Presentation:
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [8] |
| Space Group | P2₁/n | [8] |
| a | 6.0920 Å - 6.119 Å | [10][11] |
| b | 3.4919 Å - 3.587 Å | [8][10] |
| c | 11.8481 Å - 12.011 Å | [8][10] |
| β | 103.898 ° | [10] |
Discussion: XRD provides the definitive crystal structure of this compound, confirming its monoclinic system and the P2₁/n space group[8]. This technique is essential for understanding the three-dimensional arrangement of the molecules, including the hydrogen bonding network. It serves as the benchmark for interpreting data from other spectroscopic methods.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of this compound.
Caption: General workflow for spectroscopic characterization.
Comparative Summary
| Technique | Information Provided | Advantages | Limitations |
| IR Spectroscopy | Functional groups, presence of water, hydrogen bonding. | Fast, inexpensive, widely available. | Complex spectra can be difficult to interpret fully. |
| Raman Spectroscopy | Vibrational modes, crystal lattice information, proton dynamics. | Complements IR, excellent for non-polar bonds, sensitive to crystal structure. | Can be affected by fluorescence, may require more powerful lasers. |
| NMR Spectroscopy | Local chemical environment of nuclei, molecular structure and dynamics. | Provides detailed structural information in both solid and solution states. | Lower sensitivity, solid-state NMR can be complex and expensive. |
| X-ray Diffraction | Definitive crystal structure, bond lengths, bond angles, unit cell parameters. | Provides the most complete three-dimensional structural information. | Requires a single crystal of sufficient quality and size. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. This compound(6153-56-6) 13C NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C2H6O6 | CID 61373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Crystallography Open Database: Information card for entry 5900034 [crystallography.net]
Safety Operating Guide
Oxalic acid dihydrate proper disposal procedures
Proper disposal of oxalic acid dihydrate is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical safely. The following protocols are based on established safety guidelines and should be performed in conjunction with your institution's specific waste management policies.
Immediate Safety and Logistical Information
Before handling this compound for any purpose, including disposal, it is essential to be familiar with its hazards and the necessary safety precautions.
1. Personal Protective Equipment (PPE) Always wear appropriate PPE to prevent contact with the skin, eyes, and respiratory tract.
-
Eye Protection: Chemical splash goggles are mandatory. For larger quantities, a face shield is also recommended.[1]
-
Hand Protection: Wear nitrile or neoprene gloves.[2]
-
Body Protection: A fully-buttoned lab coat is required.[2]
-
Respiratory Protection: When handling the powder form or if dust may be generated, use a NIOSH/MSHA-approved respirator.[3][4] All handling of solid oxalic acid should ideally be done within a certified laboratory chemical fume hood.[2]
2. Spill Management Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Small Spills (Solid):
-
If you are trained to do so, you may clean up a small spill (one that can be cleaned in under 10 minutes).[2]
-
First, moisten the spilled powder with water to prevent dust from becoming airborne.[5]
-
Carefully sweep or use a HEPA-filter vacuum to collect the material.[2][5]
-
Place the collected material into a sealed, compatible container (e.g., polyethylene) and label it as "Hazardous Waste: Oxalic Acid".[2][4]
-
-
Small Spills (Liquid):
-
Large Spills:
Disposal Plan: Neutralization and Disposal
Waste oxalic acid and its solutions are typically managed as dangerous waste.[2] In many cases, dilute solutions can be neutralized to a safe pH before drain disposal, but this is subject to local regulations. Always consult your institution's EH&S guidelines and local wastewater regulations before proceeding.
Experimental Protocol: Neutralization of Aqueous Oxalic Acid Waste
This protocol details the steps to neutralize dilute oxalic acid solutions for disposal.
Materials:
-
Oxalic acid waste solution
-
Large container (e.g., a large beaker or bucket)
-
Stir bar and stir plate (or manual stirring rod)
-
Neutralizing agent: Sodium bicarbonate (baking soda), sodium carbonate (soda ash), or calcium carbonate (chalk).[5][8]
-
pH meter or pH indicator strips
Procedure:
-
Dilution: If the solution is concentrated, first dilute it by slowly adding the acid solution to a large volume of cold water.[5] This mitigates the exothermic reaction during neutralization. Always add acid to water, never the other way around. [5][7]
-
Prepare for Neutralization: Place the container with the diluted oxalic acid solution in a well-ventilated area or fume hood.
-
Slowly Add Neutralizing Agent: Gradually add the neutralizing agent (e.g., sodium bicarbonate) to the acid solution while stirring. The solution will fizz as carbon dioxide gas is released.[5][9] Add the agent slowly to prevent the reaction from frothing over.[8]
-
Monitor Reaction: Continue adding the neutralizing agent until the bubbling stops, which indicates that the acid has been consumed.[5]
-
Check pH: Use a calibrated pH meter or pH indicator strips to test the solution's pH. The target pH should be within a neutral range, typically between 6.0 and 9.0.[2] Some regulations may allow for a pH as low as 5.5 or require a pH of 8-10.[5][8]
-
Final Disposal:
-
If permitted by local regulations: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be flushed down the drain with a large excess of water (at least 100 parts water to 1 part solution).[5]
-
If drain disposal is not permitted: Collect the neutralized solution in a properly labeled hazardous waste container and arrange for pickup by your institution's waste management service.[2][10]
-
Data Presentation
The following table provides key quantitative data for the neutralization of this compound.
| Parameter | Value / Guideline | Citation |
| Target pH for Neutralization | 6.0 - 9.0 (Consult local regulations) | [2] |
| Neutralizing Agent Ratio | 1.00 g this compound to 0.841 g Sodium Carbonate | [8] |
| Neutralizing Agent Ratio | 1.00 g this compound to 1.33 g Sodium Bicarbonate | [8] |
| Final Dilution for Drain Disposal | >100:1 (Water : Neutralized Solution) | [5] |
Mandatory Visualization
The following workflow illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. boremco.com [boremco.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 4. fishersci.com [fishersci.com]
- 5. camachem.com [camachem.com]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]
- 8. chemtalk.com.au [chemtalk.com.au]
- 9. bikeforums.net [bikeforums.net]
- 10. pollockadvantage2.com [pollockadvantage2.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Oxalic Acid Dihydrate
Essential safety protocols and logistical plans for the use of oxalic acid dihydrate in laboratory settings, ensuring the protection of researchers and the integrity of scientific work.
This compound, a common reagent in many research and development laboratories, is a corrosive and toxic compound that demands careful handling. Adherence to strict safety protocols is paramount to prevent chemical burns, respiratory irritation, and systemic toxicity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support the work of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent contact and exposure.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[1][2] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing or dust generation.[2][3]
-
Skin Protection: Wear chemical-resistant gloves, such as nitrile, neoprene, or natural rubber.[4] Always inspect gloves for any signs of degradation before use and replace them immediately if compromised. A lab coat or chemical-resistant apron is also necessary to protect against skin contact.[2][5] For tasks with a higher risk of exposure, coveralls are recommended.[5]
-
Respiratory Protection: When working with the solid form, especially if dust may be generated, or when airborne concentrations may exceed exposure limits, a NIOSH/MSHA-approved respirator is required.[1][4] A particulate filter respirator is suitable for airborne particles.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6]
Occupational Exposure Limits
Various regulatory bodies have established occupational exposure limits for oxalic acid to protect laboratory personnel from its harmful effects. These limits represent the maximum concentration of a substance to which a worker can be exposed over a specified period without adverse health effects.
| Regulatory Body | Time-Weighted Average (TWA) - 8-hour | Short-Term Exposure Limit (STEL) - 15-minute |
| OSHA (PEL) | 1 mg/m³[5][7] | - |
| NIOSH (REL) | 1 mg/m³ (10-hour)[5][7] | 2 mg/m³[5][7] |
| ACGIH (TLV) | 1 mg/m³[3][5] | 2 mg/m³[3][5] |
| CAL/OSHA (PEL) | 1 mg/m³ | 2 mg/m³ |
The Immediately Dangerous to Life or Health (IDLH) concentration for oxalic acid is 500 mg/m³.[7]
Standard Operating Procedure for Handling this compound
This step-by-step guide outlines the essential procedures for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Location: All work with this compound, particularly the weighing and preparation of solutions, must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ventilation: Ensure that the laboratory has adequate general ventilation.[5] Local exhaust ventilation is preferred to control emissions at the source.[7]
-
Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order before beginning any work.[1]
Handling and Use
-
Avoid Dust Formation: When handling the solid, minimize the creation of dust.[1][6]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6][7] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[3][6]
-
Adding to Solvents: To avoid a violent reaction, always add this compound to water or other solvents slowly and never the other way around.[6]
-
Container Management: Keep containers of this compound tightly closed when not in use and store them in a cool, dry, and well-ventilated area.[1][6]
Spill Response
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Minor Spills (Solid):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, carefully sweep or vacuum the spilled solid, avoiding dust generation.[1][2] If appropriate, moisten the material first to prevent dusting.[2]
-
Place the collected material into a suitable, labeled container for disposal.[6]
-
Clean the spill area with soap and water.[5]
-
-
Major Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact the appropriate emergency response team for your facility.
-
Provide them with the identity and nature of the spilled substance.
-
Caption: Workflow for responding to an this compound spill.
First Aid Measures
Immediate first aid is critical in the event of exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin with large amounts of soap and water for at least 15 minutes.[1][5] Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air.[5] If breathing has stopped, provide artificial respiration.[5] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[7] If the person is conscious, have them drink two glasses of water. Seek immediate medical attention.[5]
Disposal Plan
This compound and its contaminated waste must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste materials, including spilled substance and contaminated PPE, in a clearly labeled, sealed, and compatible container.[5][6]
-
Disposal Regulations: Dispose of the waste in accordance with local, state, and federal regulations.[4] Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures.[5] Do not dispose of this compound down the drain.[1]
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
